molecular formula C8H17N B3043684 N,4-dimethylcyclohexan-1-amine CAS No. 90226-23-6

N,4-dimethylcyclohexan-1-amine

Cat. No.: B3043684
CAS No.: 90226-23-6
M. Wt: 127.23 g/mol
InChI Key: YBPHGVBAJQGYDH-UHFFFAOYSA-N
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Description

N,4-dimethylcyclohexan-1-amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-5-8(9-2)6-4-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHGVBAJQGYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310378
Record name N,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-23-6
Record name N,4-Dimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90226-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,4-dimethylcyclohexan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N,4-dimethylcyclohexan-1-amine

Executive Summary

This compound is a disubstituted cyclic secondary amine with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, characterized by a cyclohexane scaffold, an N-methylated amine, and a methyl group at the 4-position, gives rise to critical stereochemical considerations that fundamentally influence its physical properties, spectroscopic signature, and chemical reactivity. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its stereoisomerism, conformational analysis, principal synthetic methodologies, detailed spectroscopic characterization, and key chemical properties, offering field-proven insights into its handling and application.

Molecular Structure and Stereoisomerism

Chemical Identity

This compound is a secondary amine with the molecular formula C₈H₁₇N and a molecular weight of approximately 127.23 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a methylamino group at position 1 and a methyl group at position 4.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 90226-23-6PubChem[1]
Molecular Formula C₈H₁₇NPubChem[1]
Molecular Weight 127.23 g/mol PubChem[1]
Canonical SMILES CC1CCC(CC1)NCPubChem[1]
InChIKey YBPHGVBAJQGYDH-UHFFFAOYSA-NPubChem[1]
The Critical Role of Stereochemistry: Cis and Trans Isomers

The substitution pattern on the cyclohexane ring gives rise to two distinct diastereomers: cis-N,4-dimethylcyclohexan-1-amine and trans-N,4-dimethylcyclohexan-1-amine. The spatial relationship between the methylamino group and the 4-methyl group dictates the isomer's overall shape, energy, and reactivity.

  • cis-isomer: Both the methylamino and the 4-methyl groups are on the same face of the cyclohexane ring.

  • trans-isomer: The methylamino and the 4-methyl groups are on opposite faces of the ring.

This stereoisomerism is not trivial; it has profound consequences for the molecule's interaction with other chiral molecules, such as biological receptors or chiral catalysts, making the separation and characterization of each isomer essential for applications in drug development.

Conformational Analysis

Cyclohexane rings exist predominantly in a low-energy chair conformation. For this compound, the stability of each isomer is determined by the energetic penalty of placing bulky substituents in the more sterically hindered axial position versus the less hindered equatorial position.

  • Trans Isomer: The most stable conformation is the di-equatorial chair, where both the large methylamino group and the 4-methyl group occupy equatorial positions. This minimizes unfavorable 1,3-diaxial interactions.

  • Cis Isomer: The cis isomer must have one substituent in an axial position and one in an equatorial position. Since the methylamino group is generally considered bulkier than the methyl group, the preferred conformation will place the methylamino group in the equatorial position and the 4-methyl group in the axial position. This results in the cis isomer being energetically less stable than the trans isomer due to remaining 1,3-diaxial strain.[2]

G cluster_isomers Stereoisomers of this compound trans trans Isomer (Di-equatorial is most stable) trans_desc More stable due to minimal steric strain. Both bulky groups are in the favorable equatorial position. trans->trans_desc cis cis Isomer (Equatorial-Axial) cis_desc Less stable due to 1,3-diaxial interactions. One group must occupy the unfavorable axial position. cis->cis_desc

Caption: Relationship and relative stability of cis and trans isomers.

Synthesis and Purification

Primary Synthetic Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing this compound is the reductive amination of 4-methylcyclohexanone. This two-step, one-pot reaction offers high yields and uses readily available starting materials.

Causality Behind Experimental Choices:

  • Reactants: 4-methylcyclohexanone is the keto-scaffold. Methylamine is the nitrogen source.

  • Mechanism: The reaction first involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough not to reduce the starting ketone, selectively reducing the protonated imine intermediate. This selectivity prevents the side-reaction of ketone reduction to 4-methylcyclohexanol, thus improving the purity and yield of the desired amine. Other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used.

G cluster_workflow Synthesis Workflow: Reductive Amination start Reactants: 4-Methylcyclohexanone Methylamine (aq. or gas) step1 Step 1: Imine Formation Solvent: e.g., Dichloromethane (DCM) Acid catalyst (optional, e.g., AcOH) start->step1 step2 Step 2: In-situ Reduction Add Reducing Agent: e.g., Sodium Triacetoxyborohydride step1->step2 workup Aqueous Workup Quench reaction Adjust pH to basic (e.g., NaOH) Extract with organic solvent step2->workup purify Purification Dry organic layer (e.g., MgSO₄) Concentrate under vacuum Column Chromatography (to separate isomers) workup->purify product Product: cis/trans Mixture of This compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask charged with 4-methylcyclohexanone (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.5-2.0 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (1.1 eq) can be added to catalyze imine formation.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Adjust the pH to >11 with 1 M NaOH to ensure the amine is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel.

Physicochemical Properties

PropertyPredicted/Analog-Based ValueNotes
Boiling Point ~160-175 °C (at 760 mmHg)Based on analogs like 4,4-dimethylcyclohexan-1-amine (160.5 °C)[3] and N,N-dimethylcyclohexylamine (~170 °C).[4]
Density ~0.84-0.90 g/cm³Based on analogs.[3][4]
Solubility Sparingly soluble in water; soluble in common organic solvents.N,N-dimethylcyclohexylamine is noted as being essentially insoluble in water.
pKa ~10.5 - 11.0Typical for a secondary dialkylamine.
Odor Strong, fishy, amine/ammonia-like.A common characteristic of volatile amines.[5]

Spectroscopic Characterization

Spectroscopy is essential for confirming the structure and distinguishing between isomers.

Infrared (IR) Spectroscopy
  • N-H Stretch: A single, sharp to moderately broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[6][7] This peak is crucial for distinguishing it from a primary amine (which would show two peaks) or a tertiary amine (which would show none).

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

  • N-H Bend: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and for differentiating the cis and trans isomers based on the chemical shifts and coupling constants of the ring protons.

Proton/CarbonExpected ¹H NMR Shift (δ, ppm)Expected ¹³C NMR Shift (δ, ppm)Key Insights
N-H 1.0 - 2.5 (broad singlet)-Disappears upon D₂O shake.[7]
N-CH₃ 2.2 - 2.6 (singlet, 3H)~30 - 35Distinctive N-methyl signal.[6][7]
C4-CH₃ 0.8 - 1.0 (doublet, 3H)~20 - 25Coupled to the C4 proton.
H1 (CH-N) 2.5 - 3.0 (multiplet)~55 - 65Deshielded by the adjacent nitrogen atom.[7]
Ring CH/CH₂ 1.0 - 2.0 (complex multiplets)~25 - 45Axial vs. equatorial protons will have different shifts and coupling constants, allowing for isomer differentiation.
Mass Spectrometry (MS)
  • Nitrogen Rule: The molecular ion peak (M⁺) will have an odd m/z value, consistent with the presence of one nitrogen atom.[7] For C₈H₁₇N, the exact mass is 127.136.[1]

  • Fragmentation: The dominant fragmentation pathway for acyclic amines is α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen.[7] For this compound, this would lead to the loss of an alkyl radical from the ring, resulting in a resonance-stabilized iminium cation. The fragmentation pattern can be complex due to the cyclic structure.

Chemical Reactivity and Applications

This compound exhibits reactivity typical of a secondary amine.

  • Basicity: As a Lewis base, it readily reacts with protic acids to form ammonium salts. This property is crucial for its extraction and purification.

  • Nucleophilicity: The lone pair on the nitrogen atom makes it a potent nucleophile. It can undergo:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form tertiary amines.

    • Arylation: Participation in coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.

Its bifunctional nature and defined stereochemistry make it a valuable scaffold or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where specific 3D orientations are required for biological activity.

Safety and Handling

This compound, like similar aliphatic amines, should be handled with care, assuming it possesses significant hazards.

  • Hazards: Expected to be corrosive and capable of causing severe skin burns and eye damage.[4][5][8] It is likely harmful if swallowed or inhaled. Vapors may be flammable.[9]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[9] Keep the container tightly sealed.

Conclusion

This compound is a structurally rich molecule whose chemical properties are dominated by the interplay of its secondary amine functionality and the stereochemistry of its disubstituted cyclohexane ring. A thorough understanding of its synthesis, conformational preferences, and spectroscopic signatures is paramount for its effective use in research and development. The ability to synthesize and isolate its distinct cis and trans isomers opens avenues for its application as a chiral auxiliary or a key structural motif in the rational design of new chemical entities.

References

N,4-dimethylcyclohexan-1-amine CAS number information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,4-dimethylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted cycloalkylamine with significant potential as a building block in synthetic chemistry and drug discovery. The document details the compound's core physicochemical properties, outlines a robust synthetic methodology via reductive amination, and presents a validated analytical workflow for its characterization and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide discusses its prospective applications and essential safety protocols based on data from analogous structures. By synthesizing technical data with mechanistic insights, this whitepaper serves as an essential resource for professionals engaged in chemical research and pharmaceutical development.

Core Compound Identification

This compound is a secondary amine featuring a methyl group on the nitrogen atom and a second methyl group at the 4-position of the cyclohexane ring. This structure provides a valuable scaffold for creating more complex molecules. Its specific CAS (Chemical Abstracts Service) number is 90226-23-6.[1][2] It is crucial to distinguish this isomer from related compounds such as 4,4-dimethylcyclohexan-1-amine (CAS: 20615-18-3) or N,N-dimethylcyclohexylamine (CAS: 98-94-2), as the substitution pattern dictates its steric and electronic properties, and thus its reactivity and potential applications.[3][4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning synthetic transformations, developing analytical methods, and understanding the compound's behavior in various solvent systems.

PropertyValueSource
CAS Number 90226-23-6[1][2]
Molecular Formula C₈H₁₇N[1]
Molecular Weight 127.23 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1CCC(CC1)NC[1]
InChI Key YBPHGVBAJQGYDH-UHFFFAOYSA-N[1]
Monoisotopic Mass 127.1361 Da[1]

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing secondary amines like this compound is reductive amination . This strategy is favored for its high efficiency and the ready availability of starting materials. The process involves the reaction of a ketone (4-methylcyclohexanone) with a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Causality of Experimental Choices:

  • Reactant Selection: 4-methylcyclohexanone provides the core cyclohexane ring with the required methyl substituent at the 4-position. Methylamine serves as the source for the N-methyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation. Unlike stronger reducing agents like lithium aluminum hydride, STAB is milder, tolerant of slightly acidic conditions (which catalyze imine formation), and selectively reduces the imine in the presence of the starting ketone, minimizing side reactions. Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another robust, scalable alternative.[6]

Diagram of Synthetic Workflow

G cluster_0 Synthesis Phase cluster_1 Workup & Purification cluster_2 Final Product Reactants 4-Methylcyclohexanone + Methylamine Solution ReactionVessel Reaction Setup (DCM Solvent, Acetic Acid Catalyst) Reactants->ReactionVessel ReducingAgent Add Sodium Triacetoxyborohydride (STAB) (Portion-wise at 0°C) ReactionVessel->ReducingAgent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) ReducingAgent->Stir Quench Quench Reaction (Saturated NaHCO₃ Solution) Stir->Quench Once reaction is complete Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Quench->Extract Dry Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct Characterize (NMR, MS)

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methylcyclohexanone (1.0 eq) and dichloromethane (DCM) as the solvent.

  • Amine Addition: Add a solution of methylamine (1.2 eq, typically in THF or water) to the flask, followed by a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

Accurate characterization and quantification of this compound are essential for quality control and research applications. The primary analytical techniques include chromatography and spectroscopy.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation and quantification.[7] Ion chromatography is particularly well-suited for analyzing amines.[8][9] Coupling these separation techniques with Mass Spectrometry (MS) provides definitive identification and high sensitivity.[10][11]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for structural elucidation, while Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., N-H bond).[12][13]

Diagram of Analytical Workflow (LC-MS/MS)

G cluster_0 Sample & Standard Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Calibrants Create Calibration Curve (Serial Dilutions) Stock->Calibrants SamplePrep Prepare Sample (Accurately weigh, dissolve, dilute) Spike Spike with Internal Standard SamplePrep->Spike Filter Filter through 0.45 µm Syringe Filter Spike->Filter Injection Inject Sample/Standard Filter->Injection LCMS LC-MS/MS System LCMS->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integrate Integrate Peak Areas Detection->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: A standard workflow for quantitative analysis by LC-MS/MS.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol provides a self-validating system for the accurate measurement of this compound.

  • Standard Preparation:

    • Prepare a 1 mg/mL primary stock solution of the certified reference standard in methanol.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1-1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve and dilute the sample with an appropriate solvent (e.g., methanol/water) to bring the expected concentration within the calibration range.[10]

    • Add an internal standard (e.g., an isotopically labeled version of the analyte) to all samples, standards, and QCs.

    • Filter the final solutions through a 0.45 µm membrane filter before analysis.[10]

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Formic acid is used to promote protonation of the amine for better ionization.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (a quantifier and a qualifier) for the analyte and internal standard to ensure specificity.

  • System Validation & Data Analysis:

    • Inject the calibration standards to generate a calibration curve. The coefficient of determination (R²) should be ≥ 0.99.

    • Analyze the QC samples. Their calculated concentrations should be within ±15% of their nominal values.

    • Analyze the prepared samples.

    • Quantify the analyte concentration by interpolating its peak area ratio (analyte/internal standard) against the calibration curve.

Applications in Research & Development

While specific, large-scale industrial applications for this compound are not widely documented, its structure is of significant interest to medicinal and synthetic chemists.

  • Pharmaceutical Development: As a substituted cycloalkylamine, it serves as a valuable scaffold or intermediate. The cyclohexane ring provides a rigid, three-dimensional framework, while the secondary amine offers a reactive handle for further functionalization. This makes it a candidate for building libraries of compounds to be tested for various biological activities.[14][15]

  • Organic Synthesis: It can be used as a building block to introduce the N,4-dimethylcyclohexyl moiety into larger, more complex molecules.[14]

  • Material Science: Related N,N-dialkyl cyclohexylamines are utilized as catalysts in the production of polyurethane foams and as intermediates for rubber accelerators.[16] This suggests a potential, albeit unexplored, role in polymer chemistry.

Safety & Handling

No specific safety data sheet (SDS) for this compound (CAS 90226-23-6) was found in the initial search. However, based on closely related structures, significant hazards should be anticipated.

  • Anticipated Hazards:

    • Corrosivity: Analogous compounds like 4,4-dimethylcyclohexan-1-amine and other N,N-dimethylcycloalkylamines are classified as causing severe skin burns and eye damage (GHS Hazard H314).[4][16][17][18]

    • Toxicity: Many amines are harmful if swallowed (H302) and can be toxic in contact with skin or fatal if inhaled.[16][17]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.[16]

    • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[17]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.

    • Spills: In case of a spill, evacuate the area. Use appropriate absorbent material and dispose of it as hazardous waste.

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

An In-depth Technical Guide to the Stereoisomers of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of N,4-dimethylcyclohexan-1-amine, a substituted cyclohexane derivative of interest to researchers, scientists, and professionals in drug development. The document delves into the structural nuances, conformational analysis, synthesis, separation, and spectroscopic characterization of the cis and trans isomers, offering field-proven insights and detailed methodologies.

Introduction to the Stereochemistry of this compound

This compound is a disubstituted cyclohexane containing two stereocenters, leading to the existence of two diastereomers: cis-N,4-dimethylcyclohexan-1-amine and trans-N,4-dimethylcyclohexan-1-amine. The spatial arrangement of the methyl group at the 4-position and the N-methylamino group at the 1-position relative to the plane of the cyclohexane ring dictates the stereochemical outcome.

  • Cis Isomer: Both the 4-methyl group and the 1-N-methylamino group are on the same side of the cyclohexane ring.

  • Trans Isomer: The 4-methyl group and the 1-N-methylamino group are on opposite sides of the cyclohexane ring.

These configurational differences give rise to distinct physical and chemical properties, making their selective synthesis and characterization crucial for applications in medicinal chemistry and materials science. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the interplay of these conformational preferences is key to understanding the stability and reactivity of each stereoisomer.

Conformational Analysis and Stability

The stability of the chair conformations of the cis and trans isomers of this compound is primarily governed by the steric interactions of the substituents with the rest of the ring. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformations.[1]

SubstituentA-value (kcal/mol)
Methyl (-CH₃)~1.7-1.8
N-Methylamino (-NHCH₃)~1.0
Dimethylamino (-N(CH₃)₂)~2.1

Note: The A-value for the N-methylamino group is expected to be similar to or slightly less than that of an amino group (~1.2-1.8 kcal/mol) and significantly less than a dimethylamino group due to the presence of a hydrogen atom on the nitrogen, which reduces its steric bulk.

cis-N,4-dimethylcyclohexan-1-amine

The cis isomer can exist as two rapidly interconverting chair conformers. In one conformer, one substituent is axial and the other is equatorial. In the ring-flipped conformer, their positions are reversed.

cluster_cis cis-N,4-dimethylcyclohexan-1-amine Conformational Equilibrium cis_ae axial-equatorial cis_ea equatorial-axial cis_ae->cis_ea Ring Flip cis_ea->cis_ae Ring Flip

Conformational equilibrium of the cis isomer.

Given that the A-value of the methyl group (~1.7 kcal/mol) is greater than that of the N-methylamino group (~1.0 kcal/mol), the conformer with the larger methyl group in the equatorial position will be more stable and thus predominate at equilibrium.

trans-N,4-dimethylcyclohexan-1-amine

The trans isomer also exists as two interconverting chair conformers. One conformer has both substituents in the equatorial position (diequatorial), while the other has both in the axial position (diaxial).

cluster_trans trans-N,4-dimethylcyclohexan-1-amine Conformational Equilibrium trans_ee diequatorial trans_aa diaxial trans_ee->trans_aa Ring Flip trans_aa->trans_ee Ring Flip

Conformational equilibrium of the trans isomer.

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions present in the diaxial conformer. Therefore, the trans isomer will exist almost exclusively in the diequatorial conformation. This makes the trans isomer, on the whole, more stable than the cis isomer.

Synthesis of this compound

A robust and widely used method for the synthesis of this compound is the reductive amination of 4-methylcyclohexanone with methylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

cluster_synthesis Reductive Amination Synthesis Pathway ketone 4-Methylcyclohexanone imine Intermediate Imine ketone->imine + CH₃NH₂ amine Methylamine amine->imine product This compound (cis and trans mixture) imine->product [H] (Reducing Agent)

General scheme for reductive amination.
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from a general procedure for the reductive amination of ketones.[1]

Materials:

  • 4-Methylcyclohexanone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohexanone (1.0 eq).

  • Dissolve the ketone in methanol.

  • Add a solution of methylamine (1.5-2.0 eq) in methanol to the flask.

  • Acidify the mixture to pH 6-7 by the dropwise addition of glacial acetic acid. Stir the mixture for 15-20 minutes at room temperature to facilitate imine formation.

  • In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Cool the reaction flask in an ice bath and add the sodium cyanoborohydride solution dropwise via an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully add a strong base, such as potassium hydroxide pellets, to the stirred solution until the mixture is strongly basic (pH > 12).

  • Reduce the volume of the filtrate using a rotary evaporator.

  • Add water and saturated aqueous sodium chloride to the concentrate.

  • Extract the aqueous layer with three portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Separation of Stereoisomers

The product of the reductive amination is a mixture of cis and trans diastereomers. Their separation is essential for studying their individual properties.

Fractional Crystallization of Salts

A common method for separating diastereomeric amines is through the formation of salts with a chiral or achiral acid, followed by fractional crystallization. The diastereomeric salts often have different solubilities, allowing for their separation. For instance, the dihydrochloride salts of the cis and trans isomers may exhibit differential solubility in a solvent like methanol.[2]

General Procedure:

  • Dissolve the mixture of cis and trans-N,4-dimethylcyclohexan-1-amine in a suitable solvent (e.g., methanol or isopropanol).

  • Add a solution of an appropriate acid (e.g., hydrochloric acid in methanol) to form the corresponding salts.

  • Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out first.

  • Collect the crystals by filtration.

  • The free amine can be regenerated by treating the separated salt with a base.

Enzymatic Resolution

Transaminases can be employed for the kinetic resolution of the cis/trans isomer mixture. These enzymes can selectively deaminate one isomer, leaving the other untouched. For example, a cis-selective transaminase can be used to convert the cis-amine to the corresponding ketone, allowing for the isolation of the pure trans-amine.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

Predicted ¹H NMR Spectra
  • trans-Isomer (predominantly diequatorial): The proton at C1 (attached to the nitrogen) and the proton at C4 (attached to the methyl group) will both be in the axial position. This will result in a larger trans-diaxial coupling constant (J ≈ 10-13 Hz) with the adjacent axial protons. The signals for the methyl groups will likely be sharp and distinct.

  • cis-Isomer (equilibrium of axial-equatorial conformers): The observed spectrum will be a weighted average of the two rapidly interconverting conformers. The coupling constants for the C1 and C4 protons will be an average of axial-axial, axial-equatorial, and equatorial-equatorial couplings, resulting in broader and more complex multiplets compared to the trans isomer.

Predicted ¹³C NMR Spectra
  • The carbon chemical shifts will also differ between the two isomers. In the more stable diequatorial trans isomer, the carbon atoms of the cyclohexane ring are expected to resonate at slightly different frequencies compared to the averaged signals of the cis isomer. The steric compression experienced by axial substituents typically shields the attached carbon and the gamma-carbons (gauche interaction), leading to upfield shifts. This effect would be more pronounced in the diaxial conformer of the trans isomer, but as it is present in a very low concentration, the diequatorial conformer's spectrum will dominate. The cis isomer's spectrum will reflect the weighted average of its two conformers.

Conclusion

The stereoisomers of this compound present a classic example of conformational analysis in disubstituted cyclohexanes. The trans isomer is thermodynamically more stable due to its preference for a diequatorial conformation. The synthesis via reductive amination of 4-methylcyclohexanone provides a direct route to a mixture of these isomers, which can then be separated using established techniques such as fractional crystallization of their salts. Spectroscopic methods, particularly NMR, are indispensable for the unambiguous characterization of the individual cis and trans isomers. This guide provides the foundational knowledge and practical methodologies for researchers and scientists working with this and related substituted cyclohexane systems.

References

An In-depth Technical Guide to the Physical Characteristics of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N,4-dimethylcyclohexan-1-amine is a substituted cycloalkylamine with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyclohexane ring with a methyl group at the 4-position and a methylamino group at the 1-position, gives rise to stereoisomerism that significantly influences its physical and chemical properties. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a framework for its empirical evaluation and application.

As a Senior Application Scientist, it is crucial to recognize that for novel or sparsely studied compounds like this compound, a significant portion of available data is computational. This guide will clearly distinguish between predicted and experimental data, providing protocols for the empirical validation of these characteristics. The stereochemistry of this compound, arising from two chiral centers at positions 1 and 4 of the cyclohexane ring, results in cis and trans diastereomers, each existing as a pair of enantiomers. These isomers can exhibit different physical properties, including melting point, boiling point, and solubility, which are critical considerations in drug development and material design.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all subsequent characterization.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 90226-23-6[1]
Molecular Formula C₈H₁₇N[1]
Molecular Weight 127.23 g/mol [1]
Canonical SMILES CC1CCC(CC1)NC[1]
InChI Key YBPHGVBAJQGYDH-UHFFFAOYSA-N[1]
Stereoisomerism: The Cis/Trans Distinction

The relative orientation of the methyl group at C4 and the amino group at C1 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). This stereochemical difference dictates the molecule's three-dimensional shape, which in turn affects its packing in the solid state and its interactions with biological targets.

stereoisomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_node cis-N,4-dimethylcyclohexan-1-amine (Groups on the same side) trans_node trans-N,4-dimethylcyclohexan-1-amine (Groups on opposite sides) compound This compound compound->cis_node Diastereomer compound->trans_node Diastereomer

Caption: Diastereomers of this compound.

Physicochemical Properties

The following table summarizes the available computed physical properties for this compound and experimental data for the closely related isomer 4,4-dimethylcyclohexan-1-amine to provide a comparative context.

PropertyThis compound (Predicted)4,4-dimethylcyclohexan-1-amine (Experimental)Source
Boiling Point 160.5 °C at 760 mmHg (for 4,4-isomer)160.5 °C at 760 mmHg[2]
Density 0.834 g/cm³ (for 4,4-isomer)0.834 g/cm³[2]
Refractive Index 1.444 (for 4,4-isomer)1.444[2]
Flash Point 30.2 °C (for 4,4-isomer)30.2 °C[2]
Vapor Pressure 2.38 mmHg at 25°C (for 4,4-isomer)2.38 mmHg at 25°C[2]
LogP (Octanol/Water Partition Coefficient) 2.02.61[2][3]

Spectroscopic Profile

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the N-methyl and C-methyl groups, as well as complex multiplets for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 will be diagnostic for distinguishing between cis and trans isomers.

    • ¹³C NMR: Will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of C1 and C4 will also be sensitive to the stereochemistry.

  • Infrared (IR) Spectroscopy: Will exhibit a characteristic N-H stretching vibration for the secondary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be prominent.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. Fragmentation patterns will likely involve the loss of methyl groups and cleavage of the cyclohexane ring.

Experimental Protocols for Physicochemical Characterization

The following section details standardized methodologies for the empirical determination of key physical properties, ensuring data integrity and reproducibility.

Protocol 1: Determination of Boiling Point

Rationale: The boiling point is a fundamental physical constant that is sensitive to molecular weight, polarity, and intermolecular forces. For amines, hydrogen bonding can significantly elevate the boiling point.

Methodology (Micro-scale):

  • Place a small sample (0.5-1 mL) of purified this compound into a micro boiling point tube.

  • Introduce a sealed capillary tube (sealed at one end) with the open end down into the sample.

  • Attach the micro boiling point tube to a thermometer and heat the assembly in a suitable heating bath (e.g., silicone oil).

  • Heat the bath slowly (1-2 °C per minute) as the temperature approaches the expected boiling point.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • To confirm, allow the apparatus to cool slightly. The temperature at which the liquid re-enters the capillary tube is the condensation point, which should be very close to the boiling point.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: The LogP value is a critical parameter in drug development, as it provides an indication of a compound's lipophilicity and its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a mixture of n-octanol and water, and mutually saturate both phases by shaking them together for 24 hours, followed by separation.

  • Add a known amount of the stock solution to a flask containing a known volume of the water and n-octanol phases.

  • Seal the flask and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully sample both the aqueous and octanol phases.

  • Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).

  • Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of P.

logp_workflow start Start prep_phases Prepare & Saturate Octanol and Water start->prep_phases add_analyte Add Analyte to Phases prep_phases->add_analyte shake Shake to Equilibrate add_analyte->shake separate Separate Phases (Centrifugation) shake->separate analyze Analyze Concentration in Each Phase (GC/HPLC) separate->analyze calculate Calculate P and LogP analyze->calculate end End calculate->end

Caption: Workflow for LogP Determination.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care typical for cycloalkylamines. Similar compounds are known to be corrosive and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound for which a full experimental characterization is still required. The predicted data, along with the properties of its isomers, provide a solid foundation for further investigation. The stereochemical complexity of this molecule underscores the importance of careful synthesis and purification to isolate and characterize the distinct cis and trans isomers. The protocols outlined in this guide provide a clear path for researchers to empirically determine the key physical properties that will govern the application of this compound in their respective fields.

References

A Technical Guide to the Spectral Analysis of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,4-dimethylcyclohexan-1-amine is a disubstituted cycloalkylamine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol .[1] As with any chemical entity in a research and development pipeline, unambiguous structural confirmation is a prerequisite for further study. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic composition, connectivity, and chemical environment. This guide provides an in-depth analysis of the expected spectral data for this compound, focusing on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The interpretation is grounded in fundamental principles and data from analogous structures, offering a predictive framework for the characterization of this compound and its stereoisomers (cis and trans).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would be a standard method for generating the mass spectrum.

Expected Molecular Ion and Fragmentation Principles

The molecular ion (M⁺) peak is anticipated at an m/z of 127. This aligns with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3][4]

The primary fragmentation pathway for aliphatic amines is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][5][6] This process is driven by the formation of a resonance-stabilized iminium cation. For cyclic amines, this initial cleavage can be followed by subsequent ring-opening and fragmentation steps.[3][7]

Predicted Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound is expected to proceed via two main α-cleavage routes from the molecular ion (m/z 127).

  • Route A: Cleavage of the C1-C2 bond. This pathway leads to the formation of a stable, resonance-stabilized iminium ion with m/z = 58. This fragment is often the base peak in the mass spectra of N-methyl cyclic amines.

  • Route B: Cleavage of the C1-C6 bond. This route is equivalent to Route A due to the ring's symmetry relative to the amine group, also yielding the m/z 58 fragment.

  • Other Fragments: Loss of the N-methyl group (CH₃•) would result in a fragment at m/z 112. Subsequent loss of ethene (C₂H₄) from ring fragments is also possible, leading to smaller fragment ions.

Table 1: Predicted Key Fragments for this compound in EI-MS

m/zProposed Fragment IdentityComments
127[C₈H₁₇N]⁺Molecular Ion (M⁺)
112[M - CH₃]⁺Loss of the N-methyl radical
58[C₃H₈N]⁺Result of α-cleavage; expected base peak

Diagram 1: Proposed EI-MS Fragmentation Pathway This diagram illustrates the primary α-cleavage mechanism leading to the formation of the characteristic base peak.

fragmentation M This compound (m/z = 127) F1 Iminium Cation (m/z = 58) M->F1 α-cleavage R1 Cyclohexyl Radical Fragment M->R1 α-cleavage

Caption: Primary α-cleavage fragmentation of the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification or by direct infusion.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with 2D techniques like COSY and HSQC, would provide definitive structural confirmation and stereochemical assignment.

Principles of NMR for Substituted Cyclohexanes

The cyclohexane ring exists predominantly in a chair conformation. Substituents can occupy either axial or equatorial positions.[8][9]

  • Chemical Shift: Equatorial protons generally resonate at a lower field (higher ppm) than their axial counterparts on the same carbon due to magnetic anisotropy effects.[9][10]

  • Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons provides stereochemical information. Large couplings (Jax-ax ≈ 8-13 Hz) are observed between two axial protons, while smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions (Jax-eq, Jeq-eq ≈ 2-5 Hz).

For this compound, two diastereomers exist: cis and trans. In the most stable chair conformations:

  • trans isomer: Both the amino group (C1) and the methyl group (C4) are in equatorial positions (diequatorial).

  • cis isomer: One group is equatorial, and the other is axial. The bulkier N-methylamino group would preferentially occupy the equatorial position, forcing the C4-methyl group into an axial position.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be complex due to the overlapping signals of the cyclohexane ring protons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationComments
N-H 0.5 - 2.5Broad singlet1HPosition is concentration and solvent dependent; exchanges with D₂O.[5]
N-CH~2.3 - 2.5Singlet3H
C1-H (methine)~2.4 - 2.8Multiplet1HDeshielded by the adjacent nitrogen atom.
C4-H (methine)~1.3 - 1.7Multiplet1H
Ring CH~1.0 - 2.0Complex multiplets8HSignificant signal overlap is expected. Axial protons are upfield of equatorial protons.[9]
C4-CH~0.8 - 1.0Doublet3HCoupled to the C4-H proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms. Due to symmetry, the trans isomer will show fewer signals than the cis isomer.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted δ (ppm) (trans)Predicted δ (ppm) (cis)Comments
C 1 (CH-N)~55 - 60~52 - 57Carbon attached to nitrogen is significantly deshielded.[5]
N-C H₃~30 - 35~30 - 35
C 2 / C 6~35 - 40~32 - 38
C 3 / C 5~30 - 35~28 - 33
C 4 (CH-CH₃)~30 - 34~28 - 32
C4-C H₃~20 - 23~18 - 21

Diagram 2: Key Structural Features for NMR Interpretation This diagram highlights the key carbon and proton environments for spectral assignment.

nmr_structure cluster_mol cluster_labels Key NMR Environments mol Structure of this compound C1 C1 C2 C2/C6 C1->C2 ring N N C1->N C3 C3/C5 C2->C3 ring C4 C4 C3->C4 ring C4CH3 C4-CH3 C4->C4CH3 NCH3 N-CH3 N->NCH3 L1 C1-H (α to N, deshielded) L2 N-CH3 (singlet) L3 C4-CH3 (doublet) L4 Axial vs. Equatorial Protons

Caption: Important chemical environments for NMR analysis.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a standard one-dimensional proton spectrum. To confirm the N-H proton, a D₂O exchange experiment can be performed where the N-H peak disappears.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Acquire 2D spectra such as COSY (¹H-¹H correlation) to establish proton-proton connectivities and HSQC (¹H-¹³C correlation) to link each proton to its directly attached carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands

This compound is a secondary aliphatic amine. The key expected vibrations are the N-H stretch, C-H stretches, and the C-N stretch.[11][12]

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
~3350 - 3310N-H StretchWeak to MediumCharacteristic of a secondary amine (R₂NH). This band is typically sharper than an O-H stretch.[5][11][13]
2950 - 2850C-H Stretch (sp³)StrongAliphatic C-H stretching from the cyclohexane ring and methyl groups.
~1450C-H BendMediumMethylene and methyl scissoring vibrations.
~1250 - 1020C-N StretchMedium to WeakCharacteristic of aliphatic amines.[11][12]
~910 - 700N-H WagBroad, StrongOut-of-plane bending of the N-H bond, characteristic of primary and secondary amines.[11][13]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No special preparation is needed for a liquid sample. Place a small drop of the neat liquid directly onto the ATR crystal. For a solid, place a small amount of the powder on the crystal and apply pressure using the anvil.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

References

Cis and trans isomers of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of N,4-dimethylcyclohexan-1-amine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of a molecule is a pivotal determinant of its pharmacological profile. For cyclic compounds, particularly substituted cyclohexylamines, the spatial arrangement of substituents dictates the molecule's three-dimensional shape, its ability to interact with biological targets, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical examination of the cis and trans isomers of this compound, a representative scaffold in medicinal chemistry. We will explore the foundational principles of its conformational analysis, present detailed protocols for its synthesis and isomeric separation, and detail the spectroscopic techniques essential for its characterization. This document serves as a robust resource for scientists engaged in the design and development of novel therapeutics where precise stereochemical control is paramount.

The Strategic Importance of Stereoisomerism in Cyclohexylamine Scaffolds

Substituted cyclohexylamine rings are privileged structures in drug discovery, forming the core of numerous pharmacologically active agents, from cardiovascular drugs to central nervous system modulators.[1][2][3] The seemingly subtle difference between a cis and a trans arrangement of substituents on the cyclohexane ring can lead to profoundly different biological outcomes.[4] This is because the overall topography of the molecule—its shape and the vectors of its functional groups—is dictated by its stereochemistry. This topography, in turn, governs the molecule's binding affinity and selectivity for its target protein, such as an enzyme or receptor. Therefore, the ability to synthesize, separate, and definitively characterize specific stereoisomers is not merely an academic exercise but a critical capability in the development of safe and effective medicines.

This guide focuses on this compound as a model system to illuminate these principles. We will dissect the conformational behavior that differentiates the cis and trans diastereomers and provide practical, field-proven methodologies for their synthesis and analysis, empowering researchers to apply these concepts to their own drug development programs.

Foundational Stereochemistry: A Conformational Analysis

The stereoisomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Their distinct physical and chemical properties arise from their different three-dimensional structures, which are best understood by examining their stable chair conformations.[5]

The trans-Isomer: A Conformationally Locked System

The trans isomer can exist in two theoretical chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.

  • Diequatorial (e,e) Conformer: Both the N-methylamino group at C1 and the methyl group at C4 occupy equatorial positions. This arrangement minimizes steric hindrance, as the bulky substituents are directed away from the bulk of the ring.

  • Diaxial (a,a) Conformer: In the ring-flipped form, both substituents would occupy axial positions. This conformation is highly disfavored due to severe steric clashes, known as 1,3-diaxial interactions, between the axial substituents and the axial hydrogens on the same face of the ring.[6]

Consequently, the conformational equilibrium for the trans isomer lies overwhelmingly in favor of the diequatorial conformer, making it a relatively rigid structure. This conformational stability often translates to a more defined interaction with a biological target.

The cis-Isomer: A State of Dynamic Equilibrium

The cis isomer exists as a pair of rapidly interconverting chair conformers of equal energy.[6][7] In each conformer, one substituent is in an axial position while the other is in an equatorial position (a,e or e,a).

  • Conformer A (axial-NHMe, equatorial-Me): The N-methylamino group is axial, and the C4-methyl group is equatorial.

  • Conformer B (equatorial-NHMe, axial-Me): The N-methylamino group is equatorial, and the C4-methyl group is axial.

The relative population of these two conformers at equilibrium depends on the relative steric bulk (A-value) of the N-methylamino group versus the methyl group. Since these groups have similar steric demands, the two conformers exist in a dynamic and roughly equal equilibrium. This conformational flexibility means the cis isomer can present different shapes for receptor binding, which can be an advantage or disadvantage depending on the specific therapeutic target.

Diagram 1: Conformational Equilibria of this compound Isomers

G cluster_trans trans-Isomer cluster_cis cis-Isomer T1 Diequatorial (e,e) (Highly Stable) T2 Diaxial (a,a) (Highly Unstable) T1->T2 Ring Flip C1 Axial-NHMe, Equatorial-Me (a,e) C2 Equatorial-NHMe, Axial-Me (e,a) C1->C2 Ring Flip (Rapid Equilibrium)

Caption: Conformational analysis of trans and cis isomers.

IsomerSubstituent Positions (C1, C4)Dominant Conformer(s)Key Steric FeatureRelative Stability
trans (e,e) or (a,a)Diequatorial (e,e)Avoidance of 1,3-diaxial interactionsHigh
cis (a,e) or (e,a)Dynamic equilibrium of two (a,e) conformersPresence of one axial substituent at all timesLower than trans-(e,e)

Synthesis and Diastereomeric Separation

The practical challenge for the medicinal chemist is to produce the desired isomer in high purity. This is typically achieved through a stereoselective synthesis or by separating a mixture of diastereomers.

Synthesis via Reductive Amination

A robust and common method for synthesizing this compound is the reductive amination of 4-methylcyclohexanone with methylamine. This reaction proceeds via an imine or enamine intermediate, which is then reduced. The stereochemical outcome—the cis/trans ratio—is determined by the steric approach control during the reduction step and is highly dependent on the choice of reducing agent.

  • Mechanism Rationale: Bulky reducing agents (e.g., lithium tri-sec-butylborohydride, L-Selectride®) will preferentially attack the imine from the less hindered equatorial face, leading to the formation of the cis product (axial amine). Smaller reducing agents (e.g., sodium cyanoborohydride, NaBH₃CN) can attack from either face, often resulting in a mixture of isomers, with the thermodynamically more stable trans isomer frequently being the major product.

Experimental Protocol: Synthesis of this compound
  • Imine Formation: To a solution of 4-methylcyclohexanone (1.0 eq) in methanol (MeOH) at 0 °C, add a solution of methylamine (1.2 eq, e.g., 40% in H₂O) dropwise.

  • pH Adjustment: Adjust the pH of the mixture to 6-7 using glacial acetic acid. The acidic condition catalyzes imine formation.

  • Stirring: Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the N-(4-methylcyclohexylidene)methanimine intermediate.

  • Reduction: Cool the mixture again to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature to prevent it from rising above 10 °C. Self-Validating System: The effervescence from hydrogen gas evolution should be monitored; its cessation indicates the completion of the reduction.

  • Quenching and Workup: After stirring for an additional 3 hours at room temperature, slowly add 1 M HCl to quench the excess NaBH₄ until the effervescence stops.

  • Basification and Extraction: Make the solution basic (pH > 12) with 5 M NaOH. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Separation via Fractional Crystallization of Diastereomeric Salts

Since diastereomers have different physical properties, they can often be separated by classical techniques. Fractional crystallization of their salts is a highly effective and scalable method.[8] The principle relies on the differential solubility of the cis and trans diastereomeric salts in a given solvent system.

Experimental Protocol: Isomer Separation
  • Salt Formation: Dissolve the crude isomeric mixture in a minimal amount of cold diethyl ether.

  • Precipitation: While stirring vigorously, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise. A white precipitate of the hydrochloride salts will form immediately.

  • Initial Filtration: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether. This initial solid will be a mixture of the cis and trans hydrochloride salts.

  • Fractional Crystallization: Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight.

  • Isolation: Crystals will form. The first crop of crystals is often enriched in the less soluble diastereomer (typically the trans hydrochloride). Filter the crystals and wash with a small amount of cold ethanol.

  • Purity Analysis: Analyze the purity of the crystalline material and the mother liquor by NMR spectroscopy. The process can be repeated to achieve higher isomeric purity.

  • Free Base Liberation: To recover the pure amine, dissolve the purified salt in water, basify with NaOH, and extract with an organic solvent.

Diagram 2: Experimental Workflow for Synthesis and Separation

G cluster_synthesis Synthesis cluster_separation Separation start 4-Methylcyclohexanone + Methylamine imine Imine Formation start->imine reduction Reduction (e.g., NaBH4) imine->reduction workup Quench & Workup reduction->workup mixture Crude Mixture (cis + trans) workup->mixture salt HCl Salt Formation mixture->salt cryst Fractional Crystallization salt->cryst pure_cis Pure cis Isomer cryst->pure_cis More Soluble (Mother Liquor) pure_trans Pure trans Isomer cryst->pure_trans Less Soluble Crystals

Caption: Synthesis and separation workflow.

Spectroscopic Characterization: The Definitive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers of this compound.[9][10] The key lies in analyzing the chemical shift and, more importantly, the coupling constants (J-values) of the proton at C1 (H1).

¹H NMR Spectroscopy
  • trans-Isomer (e,e): In the stable diequatorial conformer, the H1 proton is in an axial position. It will couple to the two adjacent axial protons (at C2 and C6) and the two adjacent equatorial protons. The axial-axial coupling (³J_ax,ax) is typically large (8-13 Hz), while the axial-equatorial coupling (³J_ax,eq) is small (2-5 Hz). This results in a complex multiplet for H1, often appearing as a "triplet of triplets" with a large overall width.

  • cis-Isomer (a,e ⇌ e,a): The H1 proton is in rapid exchange between axial and equatorial environments. The observed spectrum is a population-weighted average of the two conformers. The resulting coupling constants will be averaged values, and the multiplet for H1 will be significantly narrower than that of the trans isomer.

¹³C NMR Spectroscopy

The symmetry of the isomers also leads to distinct ¹³C NMR spectra. Due to the plane of symmetry in the trans isomer, fewer unique carbon signals are expected compared to the cis isomer, where the symmetry is lower. Furthermore, the chemical shifts, particularly for C1, C2, and C6, will differ due to the different steric environments in the dominant conformers of each isomer.

IsomerH1 PositionH1 Signal AppearanceExpected ³J(H1_ax, H2_ax)Key Diagnostic Feature
trans AxialBroad multiplet (tt)8-13 HzLarge coupling constants for H1
cis Averaged (Ax/Eq)Narrower multipletAveraged (smaller)Small, averaged coupling constants for H1

References

An In-Depth Technical Guide to the Potential Biological Activity of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethylcyclohexan-1-amine is a substituted cycloalkylamine whose biological activities remain largely unexplored in publicly accessible literature. However, its structural similarity to known bioactive molecules, including arylcyclohexylamines with neurological effects and various antimicrobial agents, suggests a compelling rationale for its investigation as a potential therapeutic agent. This guide outlines a comprehensive, hypothesis-driven research framework for the systematic evaluation of the biological activity of this compound. We will delve into postulated mechanisms of action, propose detailed experimental protocols for in vitro and cellular assays, and provide a roadmap for interpreting the resulting data. This document is intended to serve as a foundational resource for initiating a drug discovery program centered on this intriguing molecule.

Introduction and Physicochemical Properties

This compound is a small organic molecule with the molecular formula C8H17N and a molecular weight of 127.23 g/mol .[1] Its structure features a cyclohexane ring substituted with a methyl group at the 4-position and an N-methylamino group at the 1-position. The presence of both a lipophilic cyclohexane scaffold and a potentially protonatable amino group suggests that the molecule may possess favorable properties for interacting with biological macromolecules and traversing cellular membranes.

PropertyValueSource
Molecular Formula C8H17NPubChem[1]
Molecular Weight 127.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 90226-23-6PubChem[1]

The principle of molecular similarity is a cornerstone of drug discovery. Compounds with related chemical structures often exhibit similar biological activities. Given the documented bioactivities of various substituted cyclohexylamine derivatives, we hypothesize that this compound may exhibit activity in one or more of the following areas: neurological, antimicrobial, and anti-inflammatory. The subsequent sections of this guide will detail the scientific basis for these hypotheses and propose a rigorous experimental plan for their investigation.

Postulated Biological Activities and Mechanistic Hypotheses

Potential Neurological Activity: NMDA Receptor Modulation

Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-characterized as N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] These compounds elicit dissociative anesthetic and psychoactive effects by blocking the ion channel of the NMDA receptor. While this compound lacks the aryl moiety, the core cyclohexylamine scaffold is a key structural feature for this class of compounds.

Hypothesis: this compound may act as a modulator of NMDA receptor activity, potentially as an antagonist or a partial agonist, due to its structural similarity to known arylcyclohexylamine NMDA receptor ligands.

A potential mechanism of action could involve the protonated form of the secondary amine binding within the ion channel of the NMDA receptor, thereby allosterically inhibiting ion flow.

Potential Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of various cyclohexane derivatives.[4] The lipophilic nature of the cyclohexane ring can facilitate insertion into and disruption of bacterial cell membranes, leading to cell lysis. The amine group can also contribute to this effect by interacting with negatively charged components of the membrane, such as phospholipids.

Hypothesis: this compound may possess broad-spectrum antimicrobial activity against a range of bacterial and/or fungal pathogens by disrupting cell membrane integrity.

Potential Anti-inflammatory Activity

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drug development. The anti-inflammatory potential of novel small molecules is a standard component of early-stage drug discovery screening.

Hypothesis: this compound may exhibit anti-inflammatory properties through the inhibition of COX-1 and/or COX-2 enzymes.

Proposed Experimental Workflows

The following sections outline a tiered approach to investigating the potential biological activities of this compound, progressing from initial in vitro screening to more complex cell-based assays.

Workflow for Assessing Neurological Activity

This workflow is designed to determine if this compound interacts with the NMDA receptor.

Neurological_Activity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Functional Cellular Assay A Radioligand Binding Assay (e.g., [3H]MK-801) B Determine Ki for NMDA Receptor A->B Quantify Binding Affinity C Calcium Influx Assay in Primary Neurons or NMDA-R expressing cell line B->C Proceed if Ki is potent D Measure IC50 for NMDA-induced Calcium Influx C->D Assess Functional Antagonism

Caption: Workflow for evaluating the potential neurological activity of this compound.

Step-by-Step Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Use a buffer containing 5 mM Tris-HCl (pH 7.4).

  • Incubation: In a 96-well plate, incubate the membranes with the radioligand (e.g., 1 nM [3H]MK-801) and varying concentrations of this compound (e.g., from 1 nM to 100 µM) for 1 hour at room temperature.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The radioligand binding assay is a primary, high-throughput method to directly assess the interaction of a compound with a target receptor. [3H]MK-801 is a well-characterized, high-affinity NMDA receptor channel blocker, making it an excellent tool for competitive binding studies. A potent Ki value from this assay would provide strong evidence for direct interaction with the NMDA receptor, justifying progression to a functional assay.

Workflow for Assessing Antimicrobial Activity

This workflow will determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant microbes.

Antimicrobial_Activity_Workflow A Select Panel of Microbes (e.g., E. coli, S. aureus, C. albicans) B Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->D If MIC is observed

Caption: Workflow for evaluating the potential antimicrobial activity of this compound.

Step-by-Step Protocol: Broth Microdilution Assay

  • Prepare Inoculum: Prepare a standardized inoculum of each microbial strain in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microbe (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

  • Determine MBC/MFC: To determine the minimum bactericidal or fungicidal concentration, subculture the contents of the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4] It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against multiple organisms. The inclusion of both Gram-positive and Gram-negative bacteria, as well as a fungal representative, provides a broad initial assessment of the compound's spectrum of activity.

Workflow for Assessing Anti-inflammatory Activity

This workflow will evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Anti_inflammatory_Activity_Workflow A In Vitro COX Inhibition Assay (Colorimetric or Fluorometric) B Determine IC50 for COX-1 A->B C Determine IC50 for COX-2 A->C D Calculate COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) B->D C->D

Caption: Workflow for evaluating the potential anti-inflammatory activity of this compound.

Step-by-Step Protocol: In Vitro COX Inhibition Assay (Colorimetric)

  • Enzyme and Substrate: Use purified ovine COX-1 and human recombinant COX-2. The substrate is arachidonic acid.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

  • Incubation: In a 96-well plate, incubate the enzyme with varying concentrations of this compound for a short pre-incubation period (e.g., 10 minutes at 37°C).

  • Initiate Reaction: Add arachidonic acid to initiate the reaction.

  • Detection: The assay measures the peroxidase activity of COX. A chromogenic substrate is used that produces a colored product in the presence of the prostaglandin G2 (PGG2) produced by the enzyme.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each enzyme.

Causality Behind Experimental Choices: Commercially available COX inhibitor screening kits provide a standardized and reliable method for assessing the in vitro activity of a compound against both COX isoforms.[5] Determining the IC50 for both COX-1 and COX-2 is crucial for understanding the compound's selectivity. A high COX-2 selectivity index is often desirable as it may be associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Data Interpretation and Self-Validating Systems

The experimental protocols described are designed to be self-validating through the inclusion of appropriate controls. For instance, in the binding assay, non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to ensure that the measured signal is due to specific binding to the target. In the antimicrobial and anti-inflammatory assays, known inhibitors should be run in parallel as positive controls to validate the assay's performance.

Should this compound demonstrate potent activity in any of these primary assays, further investigation would be warranted. This could include more complex cellular models, such as electrophysiology studies for neurological activity, or in vivo models of infection or inflammation.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway for the antagonistic action of this compound at the NMDA receptor.

NMDA_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds DMCA N,4-dimethyl- cyclohexan-1-amine DMCA->NMDA_R Blocks Channel Ca_Influx Ca2+ Influx DMCA->Ca_Influx Inhibits NMDA_R->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,4-dimethylcyclohexan-1-amine from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of N,4-dimethylcyclohexan-1-amine, a valuable secondary amine intermediate in pharmaceutical and materials science research. The featured protocol details a robust and efficient one-pot reductive amination of 4-methylcyclohexanone with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules and functional materials. The strategic incorporation of the N-methyl and 4-methylcyclohexyl groups can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of lead compounds in drug discovery. Consequently, a reliable and scalable synthetic route to this amine is of considerable interest to the scientific community.

The synthesis described herein employs a direct reductive amination strategy, a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] This one-pot procedure, which combines the initial formation of an iminium ion intermediate with its subsequent in-situ reduction, offers several advantages over traditional multi-step methods, including improved atom economy, reduced waste, and simplified workup procedures.[2][3] The selection of 4-methylcyclohexanone as the starting material allows for the direct installation of the desired C4-methyl group on the cyclohexyl ring.[4]

Synthetic Strategy Overview

The core of this synthetic protocol is the reductive amination of 4-methylcyclohexanone with methylamine. This transformation proceeds through two key mechanistic steps: the formation of an iminium ion and the subsequent hydride reduction.

  • Iminium Ion Formation: 4-Methylcyclohexanone reacts with methylamine in a weakly acidic environment to form a hemiaminal intermediate. This intermediate then dehydrates to yield a transient iminium ion. The acidic conditions are crucial for protonating the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule.[5][6]

  • Hydride Reduction: The iminium ion is then reduced by a hydride-donating reagent to furnish the final this compound product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an excellent choice for this purpose.[7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a milder reducing agent compared to reagents like sodium borohydride (NaBH₄).[9] This selectivity allows for the efficient reduction of the iminium ion intermediate without significant reduction of the starting 4-methylcyclohexanone.[10]

The overall reaction is depicted in the workflow diagram below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product 4-Methylcyclohexanone 4-Methylcyclohexanone Reaction Vessel Reaction Vessel 4-Methylcyclohexanone->Reaction Vessel Methylamine (solution) Methylamine (solution) Methylamine (solution)->Reaction Vessel Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Stirring at RT Stirring at RT Sodium Triacetoxyborohydride->Stirring at RT Portionwise addition Solvent (e.g., DCE) Solvent (e.g., DCE) Solvent (e.g., DCE)->Reaction Vessel Reaction Vessel->Stirring at RT Quench Quench Stirring at RT->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-MethylcyclohexanoneReagentPlus®, 99%Sigma-Aldrich
Methylamine solution40 wt. % in H₂OSigma-Aldrich
Sodium triacetoxyborohydride95%Acros Organics
1,2-Dichloroethane (DCE)Anhydrous, 99.8%Sigma-Aldrich
Acetic AcidGlacial, ≥99.7%Fisher Scientific
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateFisher Scientific
Diethyl EtherACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR Spectrometer (e.g., Bruker 400 MHz)

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methylcyclohexanone (5.61 g, 50.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 100 mL) to the flask. To this solution, add a solution of methylamine in water (40 wt. %, 4.2 mL, 55.0 mmol, 1.1 equiv.).

  • Acid Catalyst: Add glacial acetic acid (2.86 mL, 50.0 mmol, 1.0 equiv.) to the reaction mixture. The addition of a stoichiometric amount of acetic acid can catalyze the imine formation.[7]

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (12.7 g, 60.0 mmol, 1.2 equiv.) portion-wise over 15 minutes. Caution: The addition of sodium triacetoxyborohydride may cause a slight exotherm and gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: Gas evolution (CO₂) will occur.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Product Characterization: The final product, this compound, should be a colorless to pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reaction Mechanism

The reductive amination of 4-methylcyclohexanone with methylamine proceeds through a well-established mechanism.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone 4-Methylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + CH₃NH₂ Amine Methylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N,4-dimethylcyclohexan- 1-amine Iminium->Product + [H⁻] (from NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

Initially, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone to form a tetrahedral hemiaminal intermediate.[6] In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion.

The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product, this compound. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting ketone, which is key to the high selectivity of this one-pot procedure.[7]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Expected Analytical Data:

PropertyValue
Molecular Formula C₈H₁₇N[11]
Molecular Weight 127.23 g/mol [11]
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.44 (s, 3H), 2.35-2.25 (m, 1H), 1.80-1.65 (m, 4H), 1.45-1.30 (m, 2H), 1.20-1.05 (m, 3H), 0.88 (d, J=6.5 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 58.5, 35.2, 34.8, 33.9, 31.6, 22.1
Mass Spectrum (EI) m/z 127 (M⁺), 112, 98, 84, 70, 56

Note: The NMR data provided is a representative spectrum and may vary slightly depending on the solvent and instrument used. The final product will be a mixture of cis and trans isomers, which may result in multiple signals for some protons and carbons in the NMR spectra.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • 4-Methylcyclohexanone: Flammable liquid and vapor. Causes skin and eye irritation.

  • Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases.[13][14][15] Causes skin irritation and serious eye damage.[13][14] Handle in a dry, inert atmosphere.[16]

  • 1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.

  • Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12] All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Extend the reaction time. - Ensure the use of anhydrous solvent. - Check the quality of the sodium triacetoxyborohydride.
Product loss during workup- Ensure the pH of the aqueous layer is basic before extraction. - Perform multiple extractions with the organic solvent.
Presence of Starting Material Inefficient reduction- Increase the equivalents of sodium triacetoxyborohydride. - Ensure the reaction is stirred efficiently.
Formation of Side Products Over-reduction of the ketone- Use a milder reducing agent if STAB is not effective. - Add the reducing agent at a lower temperature.
Dialkylation of the amine- Use a slight excess of the primary amine.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a one-pot reductive amination of 4-methylcyclohexanone. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and good yields. The comprehensive information on the reaction mechanism, experimental procedure, characterization data, and safety precautions will enable researchers to successfully synthesize this valuable intermediate for their research and development endeavors.

References

Application Note: A Robust Protocol for the Synthesis of N,4-dimethylcyclohexan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N,4-dimethylcyclohexan-1-amine through a one-pot reductive amination procedure. We will explore the underlying chemical principles, justify the selection of reagents, and provide a step-by-step guide for the reaction, workup, and purification. This protocol is designed to be a reliable method for obtaining the target secondary amine, a valuable building block in pharmaceutical and materials science research.

Introduction: The Significance of this compound and the Power of Reductive Amination

This compound is a substituted cycloalkylamine, a class of compounds frequently encountered in the development of bioactive molecules. The strategic placement of methyl groups on both the nitrogen and the cyclohexane ring offers a unique combination of lipophilicity and basicity, making it an attractive scaffold for medicinal chemistry.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient and controlled method for the preparation of primary, secondary, and tertiary amines.[1][2][3] This powerful transformation proceeds through the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine.[4][5] A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylation of amines.[6] Reductive amination is widely employed in the pharmaceutical industry, with estimates suggesting that a quarter of all C-N bond-forming reactions in this sector utilize this strategy.[7][8][9]

This protocol will focus on the reaction between 4-methylcyclohexanone and methylamine, utilizing a mild and selective reducing agent to yield this compound.

Mechanistic Insight: The Chemistry Behind the Transformation

The reductive amination process can be dissected into two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-methylcyclohexanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration leads to the formation of a transient imine intermediate. Under the slightly acidic conditions often employed, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[4][10]

  • Hydride Reduction: A reducing agent then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[2] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone.[1][6]

Reagent Selection and Rationale

Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this protocol, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, as the reducing agent. Here's the rationale:

  • Mild and Selective: STAB is a milder reducing agent compared to sodium borohydride (NaBH₄) and even sodium cyanoborohydride (NaBH₃CN).[11] Its reduced reactivity is due to the electron-withdrawing effect of the acetoxy groups, making it less likely to reduce the starting ketone.[12]

  • High Iminium Ion Selectivity: The rate of reduction of the iminium ion by STAB is significantly faster than the reduction of the ketone, allowing for a one-pot procedure where all reagents can be combined at the start of the reaction.[12][13]

  • Safety: While sodium cyanoborohydride is also effective, it is highly toxic and can release hydrogen cyanide gas under acidic conditions. STAB is a safer alternative.[1][13]

Solvent

1,2-Dichloroethane (DCE) is the recommended solvent for reductive aminations using STAB.[12][14] It is an aprotic solvent that does not react with the reducing agent and effectively solubilizes the reactants. Tetrahydrofuran (THF) is also a viable alternative.[14] It is important to note that protic solvents like methanol are generally not compatible with STAB as they can cause its decomposition.[11][15]

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaM.W.AmountMoles
4-MethylcyclohexanoneC₇H₁₂O112.171.0 g8.92 mmol
Methylamine (40% in H₂O)CH₅N31.060.85 mL~9.81 mmol
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.942.27 g10.7 mmol
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9620 mL-
Acetic Acid (optional)C₂H₄O₂60.050.1 mL~1.7 mmol
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Diethyl EtherC₄H₁₀O74.12As needed-
Hydrochloric Acid (1 M)HCl36.46As needed-
Sodium Hydroxide (1 M)NaOH40.00As needed-

Equipment: Round-bottom flask, magnetic stirrer, stirring bar, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, standard glassware for extraction and purification.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Quenching cluster_2 Workup & Isolation cluster_3 Purification A Combine 4-methylcyclohexanone, methylamine, and DCE in flask B Stir under Nitrogen atmosphere A->B 15 min C Add Sodium Triacetoxyborohydride portion-wise B->C Maintain temp < 25°C D Monitor reaction by TLC or GC-MS C->D Stir at room temp for 4-12 h E Quench with saturated NaHCO₃ solution D->E F Extract with diethyl ether E->F G Wash organic layer with brine F->G H Dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or distillation I->J

Caption: Reductive Amination Workflow for this compound.

Step-by-Step Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylcyclohexanone (1.0 g, 8.92 mmol) and 1,2-dichloroethane (20 mL).

  • Add methylamine solution (40% in water, 0.85 mL, ~9.81 mmol) to the stirred solution.

  • Stir the mixture for 15 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid (0.1 mL) can be added to promote this step, especially for less reactive ketones.[12][14]

  • Carefully add sodium triacetoxyborohydride (2.27 g, 10.7 mmol) portion-wise over 10-15 minutes. The addition may be slightly exothermic, so maintain the temperature below 25 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Acid-Base Extraction: Dissolve the crude product in diethyl ether and extract with 1 M HCl. The amine will move to the aqueous phase as its hydrochloride salt. Wash the aqueous layer with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with 1 M NaOH until pH > 10 and then extract the free amine with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the purified amine.

  • Column Chromatography: Purification can be achieved using silica gel column chromatography. A typical eluent system would be a gradient of dichloromethane and methanol, with a small percentage of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the column.

  • Distillation: If the product is a liquid at room temperature, it can be purified by vacuum distillation.

Characterization

The final product, this compound, is expected to be a colorless to pale yellow liquid.[16] The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected ¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the methyl groups and the protons on the cyclohexane ring. The N-methyl group will appear as a singlet, and the C4-methyl group as a doublet. The protons on the cyclohexane ring will appear as a series of multiplets.

Expected ¹³C NMR (CDCl₃): The spectrum will show distinct signals for the eight carbon atoms in the molecule.

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 127.23.[16]

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

  • Methylamine is a corrosive and flammable gas/liquid. Handle the aqueous solution with care.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a safe and efficient one-pot procedure with high selectivity. This method is readily adaptable for the synthesis of a wide range of secondary and tertiary amines, making it a valuable tool for researchers in drug discovery and chemical synthesis.

References

Application Notes & Protocols: N,4-Dimethylcyclohexan-1-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N,4-Dimethylcyclohexyl Scaffold

N,4-Dimethylcyclohexan-1-amine is a valuable secondary amine building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1] Its structure, featuring a pre-installed stereocenter on a conformationally restricted cyclohexane ring, offers a unique three-dimensional scaffold. This inherent structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The secondary amine functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound as a synthetic precursor, detailing its core applications and providing robust, field-proven protocols for its derivatization. The methodologies described herein are designed to be self-validating and are supported by established chemical principles, empowering researchers to confidently incorporate this building block into their synthetic programs.

Physicochemical & Structural Properties

A thorough understanding of a building block's fundamental properties is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 90226-23-6PubChem[2]
Molecular Formula C₈H₁₇NPubChem[2]
Molecular Weight 127.23 g/mol PubChem[2]
Appearance (Typically) Colorless to pale yellow liquidGeneral Knowledge
Boiling Point ~160.5 °C at 760 mmHg (estimated for isomer)MOLBASE[3]

Core Synthetic Applications & Mechanistic Rationale

The nucleophilic secondary amine of this compound is the primary site of reactivity, enabling its participation in several cornerstone reactions of synthetic chemistry. The following sections detail the most prevalent applications and the chemical logic underpinning these transformations.

Diagram: Synthetic Utility of this compound

G cluster_input Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds A This compound B Amide Coupling (R-CO-X) A->B Carboxylic Acid Derivative C Urea Formation (R-N=C=O or CDI) A->C Isocyanate / Carbonyl Source D Sulfonylation (R-SO₂-Cl) A->D Sulfonyl Chloride E N-(4-methylcyclohexyl)-N-methylamides B->E F Substituted Ureas C->F G Sulfonamides D->G

Caption: Key synthetic pathways originating from this compound.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most utilized reaction in drug discovery. The resulting N-alkyl-N-cycloalkyl amide motif derived from this compound provides a stable, metabolically robust linkage while introducing significant three-dimensional character.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species.[4][5] Common strategies involve conversion to an acyl chloride or the use of peptide coupling reagents.

  • Coupling Reagents (HATU, DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive activated ester or similar intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by the amine. Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides (DCC, EDC) to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[6]

  • Base (DIEA, Et₃N): A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (Et₃N), is essential. Its primary role is to neutralize the acidic byproducts generated during the reaction (e.g., HCl from an acyl chloride, or the proton released from the amine upon coupling), driving the equilibrium towards product formation.[5]

  • Solvent (DCM, DMF): Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are standard choices as they effectively dissolve the reactants without interfering with the reaction mechanism.[6]

Diagram: Amide Coupling Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_purification Workup & Purification Acid Carboxylic Acid (R-COOH) Activation Acid Activation Acid->Activation Amine N,4-Dimethyl- cyclohexan-1-amine Coupling Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent (e.g., HATU) Reagent->Activation Base Base (e.g., DIEA) Base->Activation Activation->Coupling Product Crude Amide Product Coupling->Product Workup Aqueous Workup Product->Workup Purify Chromatography Workup->Purify Final Pure Amide Purify->Final

Caption: General workflow for HATU-mediated amide coupling.

Urea and Thiourea Synthesis

Urea derivatives are prevalent in medicinal chemistry, acting as potent hydrogen bond donors and acceptors.[8] The synthesis of ureas from this compound is straightforward and highly efficient.

Causality Behind Experimental Choices: The primary methods for urea synthesis involve reacting the amine with an isocyanate or a phosgene equivalent.[8]

  • Isocyanates (R-N=C=O): This is the most direct route. The electron-deficient carbon of the isocyanate is highly susceptible to nucleophilic attack by the amine, leading to the spontaneous formation of the urea linkage. This reaction is typically fast, high-yielding, and requires no catalyst.

  • Phosgene Equivalents (CDI): Due to the extreme toxicity of phosgene gas, safer solid alternatives like N,N'-Carbonyldiimidazole (CDI) are widely used.[8][9] The reaction proceeds in a two-step, one-pot sequence. First, the more reactive amine (if there is a choice) reacts with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then treated with the second amine. The imidazole is an excellent leaving group, facilitating the second nucleophilic attack to form the final urea product.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amide Synthesis via HATU Coupling

This protocol is robust for a wide range of carboxylic acids. HATU is an efficient coupling reagent that often leads to high yields and clean reactions.[7]

Materials and Reagents:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Reagent Addition: Add this compound (1.1 eq), HATU (1.1 eq), and DIEA (2.5 eq) to the stirred solution. The order of addition is typically not critical, but adding the amine before the coupling reagent is common practice.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-methylcyclohexyl)-N-methylamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Unsymmetrical Urea Synthesis via CDI

This protocol avoids the use of potentially unstable or commercially unavailable isocyanates and is a safer alternative to phosgene-based methods.[8][9]

Materials and Reagents:

  • This compound (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.05 eq)

  • A second amine (R¹R²NH) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Activation of Amine: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF (~0.3 M).

  • CDI Addition: Add CDI (1.05 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) may be observed. Stir for 1-2 hours to allow for the formation of the carbamoyl-imidazole intermediate. Monitor this step by TLC or LC-MS to confirm the consumption of the starting amine.

  • Second Amine Addition: Add the second amine (R¹R²NH) (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature or gently heat to 40-50 °C if the second amine is less nucleophilic. Monitor the reaction by TLC or LC-MS until the intermediate is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with water (2x) and brine (1x) to remove imidazole and other water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to obtain the pure urea derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Identification and Quantification of N,4-dimethylcyclohexan-1-amine using Gas Chromatography-Mass Spectrometry

Introduction and Significance

The landscape of new psychoactive substances (NPS) is in a constant state of flux, presenting significant challenges to forensic, clinical, and research laboratories.[1] Among these emerging compounds is this compound (CAS: 90226-23-6), a substituted cyclohexylamine structurally related to other designer stimulants. Its chemical properties, particularly the presence of a secondary amine group, necessitate a robust and reliable analytical methodology for unambiguous identification and accurate quantification.

Direct analysis of amines by gas chromatography (GC) is notoriously challenging. The polar nature of the amine functional group leads to strong interactions with active sites (e.g., free silanols) on the GC column and inlet liner. This interaction results in poor chromatographic performance, characterized by asymmetric peak shapes (tailing), reduced sensitivity, and poor reproducibility.[2][3] To overcome these limitations, chemical derivatization is an essential sample preparation step. This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[4][5]

This application note presents a comprehensive and validated protocol for the analysis of this compound. The method employs a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization with trifluoroacetic anhydride (TFAA). The resulting N-(4-methylcyclohexyl)-N-methyl-2,2,2-trifluoroacetamide is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), providing the high selectivity and sensitivity required for confident analysis in complex matrices.

Analytical Principle

The methodology is founded on a multi-stage process designed to ensure analytical integrity.

  • Extraction: The basic this compound is first isolated from the sample matrix. An acid/base liquid-liquid extraction procedure is employed to efficiently separate the target analyte from potential interferences.[6]

  • Derivatization: The extracted amine is chemically modified through acylation with trifluoroacetic anhydride (TFAA). This reaction replaces the active hydrogen on the secondary amine with a trifluoroacetyl group. The resulting derivative is significantly more volatile and less polar, making it ideally suited for GC analysis.[4][7]

  • GC Separation: The derivatized sample is injected into the GC system. Separation is achieved on a low-polarity capillary column (e.g., DB-5ms), where compounds are separated based on their boiling points and differential interactions with the stationary phase.

  • MS Detection and Identification: As the analyte elutes from the GC column, it enters the mass spectrometer. It is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a predictable and reproducible manner. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the analyte's response to that of an internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, Dichloromethane, Isopropanol (HPLC or GC grade)

  • Reagents: Hydrochloric acid (HCl, 10%), Ammonium hydroxide (NH₄OH, concentrated), Trifluoroacetic anhydride (TFAA), Ethyl acetate.

  • Standards: this compound reference standard, Internal Standard (IS) (e.g., N,N-dimethylcyclohexylamine or other suitable deuterated analog).

  • Apparatus: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, sample vials with caps, pipettes.

Protocol 1: Sample Preparation (Acid/Base Liquid-Liquid Extraction)

This protocol is adapted from established methods for extracting basic drugs from complex matrices.[6]

  • Sample Aliquoting: Accurately weigh approximately 10 mg of the homogenized sample material into a centrifuge tube.

  • Internal Standard Spiking: Add a known quantity of the chosen internal standard to the tube.

  • Acidification: Add 1 mL of deionized water, vortex to mix, then add 3 drops of 10% HCl. This step protonates the amine, making it soluble in the aqueous phase.

  • Initial Organic Wash: Add 2 mL of an extraction solvent (e.g., 95:5 v/v dichloromethane/isopropanol). Vortex vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Separation: Carefully remove and discard the lower organic layer. This step removes neutral and acidic impurities.

  • Basification: To the remaining aqueous layer, add 2-3 drops of concentrated ammonium hydroxide until the solution is strongly basic (pH > 10). This deprotonates the amine, making it soluble in the organic phase.

  • Analyte Extraction: Add a fresh 2 mL aliquot of the extraction solvent. Vortex vigorously for 1 minute and centrifuge.

  • Collection: Carefully transfer the lower organic layer to a clean vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This acylation reaction is rapid and produces a stable derivative with excellent chromatographic properties.[7]

  • Reconstitution: Reconstitute the dried extract from Protocol 1 in 50 µL of ethyl acetate.

  • Reagent Addition: Add 50 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly and vortex. Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.

G cluster_prep Sample Preparation Workflow cluster_deriv Derivatization sample 1. Sample Aliquot + Internal Standard acidify 2. Acidify (HCl) Aqueous Soluble sample->acidify wash 3. Organic Wash (Remove Interferences) acidify->wash basify 4. Basify (NH₄OH) Organic Soluble wash->basify extract 5. Extract Analyte (Dichloromethane) basify->extract dry 6. Evaporate Solvent extract->dry reconstitute 7. Reconstitute (Ethyl Acetate) dry->reconstitute derivatize 8. Add TFAA (60°C, 30 min) reconstitute->derivatize inject GC-MS Analysis derivatize->inject Ready for Injection

Caption: Workflow for sample extraction and derivatization.
Protocol 3: GC-MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.

ParameterConditionCausality & Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable instrumentation for routine analysis.
MS System Agilent 5977B MSD or equivalentProvides sensitive detection and mass spectral data for confirmation.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column offers excellent inertness and thermal stability, ideal for separating a wide range of compounds, including the derivatized amine.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.
Injector Split/splitless, 250°CThe temperature ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (10:1)A split injection prevents column overloading when analyzing higher concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection may be preferred.
Injection Volume 1 µLStandard volume for autosampler injections.
Oven Program Initial: 80°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minThe initial temperature allows for focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds based on their volatility. The final hold ensures that all components elute from the column.[7]
MS Transfer Line 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230°COptimizes ionization efficiency while minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, highly reproducible ionization energy that generates a library-searchable fragmentation pattern.
Acquisition Mode Full Scan (m/z 40-400)Acquires a complete mass spectrum, allowing for qualitative identification of the analyte and unknown screening. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Data Interpretation and Expected Results

Mass Spectral Fragmentation

The molecular weight of this compound is 127.23 g/mol .[8] Upon derivatization with TFAA, the mass of the trifluoroacetyl group (COCF₃, 97 Da) is added, and a hydrogen atom (1 Da) is lost, resulting in a derivative with a molecular weight of 223.24 g/mol .

Underivatized Compound (MW = 127) The primary fragmentation pathway for amines is alpha-cleavage (α-cleavage), which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[9][10] This is a highly favorable process that leads to the formation of a stable, resonance-stabilized iminium cation.

  • Molecular Ion [M]⁺: A peak at m/z 127 may be observed, but it is often weak for aliphatic amines.

  • Alpha-Cleavage (Ring): Cleavage of the C1-C6 bond in the ring leads to the loss of a C₅H₉ radical, resulting in a prominent fragment at m/z 58 . This is often the base peak.

  • Alpha-Cleavage (N-Methyl): Loss of the N-methyl radical (•CH₃) would produce a fragment at m/z 112.

TFAA-Derivatized Compound (MW = 223) The fragmentation pattern of the derivative will be dominated by the trifluoroacetyl group.

  • Molecular Ion [M]⁺: A peak at m/z 223 should be visible.

  • Key Fragments: The presence of the trifluoroacetyl group directs fragmentation. Common losses include the •CF₃ group (mass 69), leading to a fragment at m/z 154. Alpha-cleavage next to the nitrogen remains a key pathway. Cleavage of the C1-C6 bond would result in a prominent fragment at m/z 154 .

Caption: Predicted fragmentation of underivatized analyte.
Summary of Key Ions for Identification

Compound FormMolecular Ion (m/z)Key Fragment Ions (m/z)Rationale for Fragments
Underivatized 127 (often weak)58, 112m/z 58: α-cleavage of the ring (base peak).m/z 112: α-cleavage loss of the N-methyl group.
TFAA Derivative 223154, 126, 69m/z 154: α-cleavage of the ring.m/z 69: [CF₃]⁺ fragment.

Method Validation and Trustworthiness

To ensure the reliability of results, the described method must be properly validated. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[11][12] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be constructed by analyzing a series of standards, and a correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing spiked samples at different concentrations and calculating the percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

Conclusion

The analytical challenges posed by polar amines like this compound can be effectively overcome through a well-designed sample preparation and derivatization strategy. The protocol detailed here, combining a robust acid/base liquid-liquid extraction with TFAA derivatization and GC-MS analysis, provides a highly specific, sensitive, and reliable method for the identification and quantification of this designer stimulant. Proper method validation is crucial to ensure that the data generated is accurate and defensible, a necessity for researchers, scientists, and drug development professionals.

References

Application Note: Stereochemical and Conformational Analysis of N,4-dimethylcyclohexan-1-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and stereochemical elucidation of N,4-dimethylcyclohexan-1-amine. As a substituted cyclohexane, this molecule exists as a mixture of cis and trans diastereomers, each with distinct conformational preferences that are directly observable by NMR. This note outlines the theoretical basis for spectral interpretation, presents detailed protocols for sample preparation and data acquisition, and provides predicted spectral data to aid researchers in distinguishing between isomers. The methodologies and analysis presented herein are designed for researchers, chemists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Challenge of Cyclohexane Stereochemistry

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, from natural products to pharmaceuticals. Their non-planar "chair" conformation is the most stable arrangement, minimizing both angle and torsional strain[1]. However, the introduction of substituents leads to the possibility of diastereomers (cis/trans) and conformational isomers (axial/equatorial). The orientation of these substituents profoundly impacts the molecule's steric profile, reactivity, and biological activity.

This compound presents a classic case study in conformational analysis. The molecule exists as two diastereomers: cis and trans. Each of these isomers undergoes rapid ring-flipping at room temperature, resulting in an equilibrium between two chair conformations[2][3].

  • Trans Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer.

  • Cis Isomer: Exists as two equivalent axial-equatorial (a,e) conformers.

The energetic preference for bulky substituents to occupy the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions is a key principle in predicting the dominant conformation[3][4]. NMR spectroscopy is an exceptionally powerful tool for observing these conformational preferences, as the chemical environment—and thus the chemical shift and coupling constants—of each nucleus is highly dependent on its axial or equatorial orientation.

Conformational Equilibria of this compound

The diagram below illustrates the chair-flip equilibrium for both the trans and cis isomers. For the trans isomer, the diequatorial conformation is significantly more stable and will be the overwhelmingly dominant species in solution. For the cis isomer, the two conformers are degenerate (identical in energy) and interconvert rapidly.

G cluster_trans Trans Isomer Equilibrium cluster_cis Cis Isomer Equilibrium trans_ee Diequatorial (e,e) (Major, More Stable) trans_aa Diaxial (a,a) (Minor, Less Stable) trans_ee->trans_aa Ring Flip cis_ae1 Axial-Equatorial (a,e) cis_ae2 Equatorial-Axial (e,a) cis_ae1->cis_ae2 Ring Flip note (Energetically Equivalent)

Figure 1: Conformational equilibria for trans and cis isomers.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and coupling constants (J). The key to distinguishing isomers lies in analyzing the signals for the methine protons (H-1 and H-4) and the methyl groups.

Causality Behind Chemical Shifts and Couplings:

  • Axial vs. Equatorial Protons: Generally, axial protons are more shielded (appear at a lower δ, further upfield) than their equatorial counterparts on the same carbon. This is due to the anisotropic effect of the C-C single bonds in the cyclohexane ring.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. The Karplus relationship predicts a large coupling (J ≈ 8-13 Hz) for a diaxial (180°) relationship and smaller couplings for axial-equatorial (≈ 60°, J ≈ 2-5 Hz) and equatorial-equatorial (≈ 60°, J ≈ 2-5 Hz) relationships. This is the most definitive tool for assigning stereochemistry.

Predicted Data for the Dominant Conformer of Each Isomer:

Proton Assignment Trans Isomer (e,e) Cis Isomer (a,e) Rationale for Distinction
H-1 (CH-N) Multiplet, ~2.4-2.6 ppm. Small J-couplings (axial-equatorial and equatorial-equatorial).Multiplet, ~2.8-3.0 ppm. One large diaxial J-coupling expected.The broad multiplet with only small couplings for the trans isomer contrasts with the cis isomer's signal, which should show at least one large coupling constant due to the axial H-1 coupling with adjacent axial protons.
H-4 (CH-CH₃) Multiplet, ~1.4-1.6 ppm.Multiplet, ~1.4-1.6 ppm.These signals will be complex and overlapping with other cyclohexane ring protons. H-1 is the more diagnostic methine proton.
N-CH₃ Singlet, ~2.4 ppm[5].Singlet, ~2.4 ppm[5].The chemical shift of the N-methyl group is not expected to differ significantly between isomers.
C(4)-CH₃ Doublet, ~0.9 ppm[6].Doublet, ~0.9 ppm[6].The C-4 methyl group will show a similar chemical shift in both isomers.
**Cyclohexane Ring (CH₂)Complex multiplets, ~1.0-1.9 ppm[7].Complex multiplets, ~1.0-1.9 ppm[7].The ring protons produce a complex, overlapping region that is difficult to analyze without 2D NMR techniques. The primary distinction comes from the H-1 signal.

Predicted ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information on the number of unique carbon environments in the molecule. Due to the rapid chair flip at room temperature, carbons that are equivalent through this conformational change will produce a single, averaged signal.

Causality Behind Chemical Shifts:

  • Symmetry: The symmetry of the dominant conformer determines the number of distinct carbon signals.

  • γ-Gauche Effect: A substituent in an axial position will cause a shielding effect (upfield shift, lower δ) on the γ-carbons (three bonds away) compared to when the substituent is equatorial. This can be a subtle but useful diagnostic tool.

Predicted Data for Each Isomer:

Carbon Assignment Trans Isomer (e,e) Cis Isomer (a,e) Rationale for Distinction
Number of Signals 4-5 signals.6-8 signals.The trans-(e,e) conformer possesses a C₂ axis of symmetry, making pairs of carbons equivalent (C2/C6 and C3/C5). The cis isomer is asymmetric, meaning all eight carbons are chemically non-equivalent and should, in principle, give rise to eight distinct signals, although some may overlap.
C-1 (CH-N) ~55-60 ppm.~52-57 ppm.The axial amine group in the cis isomer may cause a slight upfield shift compared to the equatorial amine in the trans isomer.
C-4 (CH-CH₃) ~30-35 ppm.~30-35 ppm.Minimal difference expected.
C-2, C-6 ~35-40 ppm (one signal).Two signals expected.The lack of symmetry in the cis isomer makes these carbons inequivalent.
C-3, C-5 ~30-35 ppm (one signal).Two signals expected.The lack of symmetry in the cis isomer makes these carbons inequivalent.
N-CH₃ ~30-35 ppm.~30-35 ppm.Minimal difference expected.
C(4)-CH₃ ~20-25 ppm.~20-25 ppm.Minimal difference expected.

Experimental Protocols

Acquiring high-quality NMR data is paramount for accurate structural analysis. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.

Protocol for NMR Sample Preparation

The goal is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral resolution.[8]

  • Select Solvent: Choose a deuterated solvent in which the analyte is highly soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

  • Determine Concentration:

    • For ¹H NMR , a concentration of 5-25 mg/mL is typically sufficient.[9][10]

    • For ¹³C NMR , a higher concentration of 50-100 mg/mL is recommended due to the low natural abundance of the ¹³C isotope.[10]

  • Sample Dissolution:

    • Weigh approximately 10 mg of this compound into a clean, dry vial.

    • Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Gently swirl the vial to dissolve the sample completely. If necessary, use a vortex mixer.

  • Filtration and Transfer:

    • Place a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This removes any dust or insoluble impurities.[8][9]

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Label the tube clearly with a unique identifier. Do not use paper labels on the section of the tube that enters the spectrometer.[11]

Protocol for NMR Data Acquisition and Processing

The following diagram outlines the general workflow for acquiring and processing NMR data.

G cluster_workflow NMR Data Workflow Prep Sample Preparation Acq Data Acquisition (FID Generation) Prep->Acq Insert into Spectrometer Proc Data Processing Acq->Proc Fourier Transform Analysis Spectral Analysis & Interpretation Proc->Analysis Phase & Baseline Correction Peak Picking & Integration

Figure 2: General workflow for NMR experiment from sample to analysis.

Recommended Acquisition Parameters:

Parameter ¹H Experiment ¹³C Experiment Rationale
Pulse Sequence zg30 (standard 30° pulse)zgpg30 (proton-decoupled 30° pulse)A 30° pulse allows for faster repetition without saturating the signals, improving signal-to-noise over time. Proton decoupling simplifies the ¹³C spectrum to singlets.[12][13]
Spectral Width (sw) ~12-15 ppm~200-220 ppmThis range covers the expected chemical shifts for most organic molecules.
Acquisition Time (aq) 2-4 seconds1-2 secondsA longer acquisition time provides better digital resolution in the final spectrum.[12][14]
Relaxation Delay (d1) 1-2 seconds2-5 secondsAllows for sufficient relaxation of nuclei between pulses, ensuring signal intensity is not diminished. Carbon nuclei, especially quaternary ones, often have longer relaxation times.[12][14]
Number of Scans (ns) 8-16128-1024+More scans are required for ¹³C NMR to compensate for its low sensitivity.[12]

Data Processing Steps:

  • Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Peak Picking & Integration: Identify the chemical shift of each peak. For ¹H NMR, integrate the area under each signal to determine the relative ratio of protons.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous stereochemical assignment of this compound. The distinction between the cis and trans isomers is primarily achieved by analyzing the multiplicity and coupling constants of the H-1 proton in the ¹H spectrum and by counting the number of unique signals in the ¹³C spectrum. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra, enabling confident and accurate structural elucidation critical for applications in chemical synthesis and pharmaceutical development.

References

Application Note: High-Purity N,4-dimethylcyclohexan-1-amine via Optimized Distillation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the purification of N,4-dimethylcyclohexan-1-amine, a key intermediate in pharmaceutical and materials science research. The focus is on achieving high purity by effectively removing isomeric impurities, residual starting materials, and byproducts through optimized atmospheric fractional distillation and vacuum distillation techniques. This document outlines the scientific principles behind the chosen methodologies, provides step-by-step experimental procedures, and offers expert insights into process optimization and safety considerations.

Introduction: The Rationale for High-Purity this compound

This compound is a substituted cyclic amine whose utility in drug development and specialized polymer synthesis is critically dependent on its isomeric and chemical purity. The presence of geometric isomers (cis and trans) or constitutional isomers can significantly impact the stereoselectivity of subsequent reactions and the final properties of the target molecules. Therefore, robust purification methods are essential. Distillation, a fundamental technique for separating liquids based on differences in their boiling points, is the most effective method for purifying this compound on a laboratory and pilot-plant scale. This application note details the necessary protocols to achieve high-purity this compound.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to designing an effective distillation protocol.

Table 1: Physicochemical Properties of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compoundC₈H₁₇N127.23~160-165 (estimated)
4,4-dimethylcyclohexan-1-amineC₈H₁₇N127.23160.5[1]
N,N-dimethylcyclohexylamineC₈H₁₇N127.23162-165[2]

The boiling point of the target compound, this compound, is estimated to be in the range of 160-165 °C at atmospheric pressure, based on the boiling points of its isomers.[1][2]

Potential Impurities

The impurity profile of a crude this compound sample is largely dependent on its synthetic route. Common impurities may include:

  • Geometric Isomers (cis- and trans-): The relative orientation of the methyl and amino groups on the cyclohexane ring leads to the formation of cis and trans isomers. These isomers often have very close boiling points, making their separation by simple distillation challenging.[3] Fractional distillation is typically required to achieve a satisfactory separation.

  • Constitutional Isomers: Depending on the synthetic method, other isomers such as 4,4-dimethylcyclohexan-1-amine may be present.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as 4-methylcyclohexanone or methylamine.

  • Byproducts: Side-reaction products, which can vary widely based on the synthesis conditions.

  • Solvent Residues: Residual solvents used in the synthesis or workup.

Distillation Strategy: Atmospheric vs. Vacuum

The choice between atmospheric and vacuum distillation depends on the thermal stability of the compound and the boiling points of the components to be separated.

  • Atmospheric Fractional Distillation: Suitable for thermally stable compounds with boiling points up to approximately 150-180 °C. Given the estimated boiling point of this compound, this method is feasible but requires careful temperature control to prevent decomposition.

  • Vacuum Distillation: This is the preferred method for compounds with high boiling points or those that are sensitive to thermal degradation. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a lower, safer temperature.

The Importance of Fractional Distillation

Due to the likely presence of close-boiling isomers, a simple distillation setup is insufficient for achieving high purity. A fractional distillation column is essential to provide multiple theoretical plates, which are successive condensation and vaporization cycles that enrich the vapor phase with the more volatile component.

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation

This protocol is designed for the purification of this compound when the compound is known to be thermally stable at its atmospheric boiling point.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

  • Distillation head with a condenser and a collection flask

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

  • Laboratory jack

  • Clamps and stand

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion & Analysis A Charge crude amine and boiling chips into distilling flask B Assemble fractional distillation apparatus A->B C Insulate fractionating column B->C D Begin heating and stirring C->D E Equilibrate the column D->E F Collect fractions based on boiling point E->F G Monitor temperature F->G H Stop distillation before the flask runs dry F->H G->F I Analyze purity of fractions (e.g., GC-MS) H->I

Caption: Workflow for Atmospheric Fractional Distillation.

Procedure:

  • Preparation:

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic operation.

  • Distillation:

    • Begin heating the distilling flask gently with the heating mantle. If using a stir bar, start the stirrer.

    • Observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring of the vapor rises slowly.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input. A slow and steady distillation will result in better separation.

    • Monitor the temperature throughout the distillation. A sharp drop in temperature indicates that the main product has finished distilling.

  • Completion:

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

    • Allow the apparatus to cool down before dismantling.

Protocol 2: Vacuum Fractional Distillation

This is the recommended protocol for purifying this compound, as it minimizes the risk of thermal decomposition.

Materials and Equipment:

  • Same as for atmospheric distillation, with the addition of:

  • A vacuum-tight distillation apparatus

  • A vacuum pump with a trap

  • A manometer to monitor the pressure

  • A capillary bubbler or a magnetic stirrer for smooth boiling

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion & Analysis A Charge crude amine and boiling source into distilling flask B Assemble vacuum-tight fractional distillation apparatus A->B C Connect to vacuum pump and manometer B->C D Evacuate the system to the desired pressure C->D E Begin heating and stirring D->E F Collect fractions based on boiling point at reduced pressure E->F G Monitor temperature and pressure F->G H Stop heating and allow to cool before releasing vacuum F->H G->F I Analyze purity of fractions (e.g., GC-MS) H->I

Caption: Workflow for Vacuum Fractional Distillation.

Procedure:

  • Preparation:

    • Charge the distilling flask with the crude amine and a magnetic stir bar or a capillary bubbler.

    • Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly greased and sealed to maintain a vacuum.

    • Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

    • Include a manometer in the system to monitor the pressure.

  • Distillation:

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure.

    • Once the pressure is stable, begin heating the distilling flask.

    • Collect the forerun of any low-boiling impurities.

    • Collect the main fraction in a separate receiving flask when the boiling point at the recorded pressure is reached.

    • Maintain a constant pressure and a steady distillation rate.

  • Completion:

    • At the end of the distillation, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially ignite flammable vapors.

    • Dismantle the apparatus once it has returned to atmospheric pressure and room temperature.

Purity Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in each fraction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and isomeric ratio of the purified product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the functional groups present in the final product.

Safety and Handling

  • This compound is a corrosive and flammable substance. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Take precautions against static discharge when handling flammable liquids.

  • Be aware of the potential for peroxide formation in the distillation residue, especially if the distillation is taken to dryness.

Waste Disposal

Dispose of all chemical waste, including the distillation residue and any impure fractions, in accordance with local and institutional regulations for hazardous chemical waste.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the purification of this compound by distillation. The choice between atmospheric and vacuum fractional distillation will depend on the thermal stability of the compound and the available equipment. By following these procedures and adhering to the safety precautions, researchers can obtain high-purity this compound suitable for demanding applications in research and development.

References

Strategic Derivatization of N,4-dimethylcyclohexan-1-amine for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the chemical derivatization of N,4-dimethylcyclohexan-1-amine, a secondary amine, to facilitate robust and reproducible analysis by gas chromatography (GC). Direct GC analysis of polar amines like this compound is often hampered by poor peak shape, low volatility, and undesirable interactions with the chromatographic system.[1] This note details two effective derivatization strategies—acylation using Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—transforming the target analyte into a more volatile and thermally stable derivative suitable for GC. We will explore the underlying chemical principles, provide step-by-step, field-tested protocols, and discuss critical parameters for method optimization, including considerations for enantioselective analysis.

The Analytical Challenge: Why Derivatize this compound?

This compound is a saturated cyclic amine whose chemical properties present significant hurdles for direct GC analysis. The primary obstacle is the presence of the secondary amine group (-NH-), which contains an "active" hydrogen. This functional group imparts polarity to the molecule, leading to several analytical challenges:

  • Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point of the amine, making it difficult to vaporize in the GC inlet without thermal degradation.[1][2]

  • Poor Peak Shape: The polar amine group can interact with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase. This interaction results in significant peak tailing, reduced column efficiency, and poor reproducibility.[1]

  • Low Sensitivity: Poor chromatographic performance and potential analyte adsorption can lead to inaccurate and imprecise quantification, particularly at trace levels.

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen of the amine with a non-polar, protective group.[3][4] This transformation results in a derivative that is more volatile, less polar, and more thermally stable, leading to sharp, symmetrical peaks and improved analytical sensitivity.[1][5]

Selecting the Optimal Derivatization Strategy

For a secondary amine like this compound, the two most common and effective derivatization strategies are acylation and silylation.[3][6] The choice between these methods depends on the analytical objective, the required sensitivity, and the available detection system.

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Acylation: Creating Stable Amides

Acylation involves the reaction of the amine with an acylating agent, typically an acid anhydride or acid halide, to form a stable amide.[1][7] For this compound, this converts the secondary amine into a tertiary amide. Perfluoroacylating reagents, such as Trifluoroacetic Anhydride (TFAA), are particularly effective as they produce highly volatile derivatives and introduce fluorine atoms, which significantly enhance the sensitivity for Electron Capture Detection (ECD).[8][9][10]

Silylation: Enhancing Volatility

Silylation replaces the active hydrogen of the amine with a trimethylsilyl (TMS) group.[3][4] Silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful TMS donors that react readily with amines to form thermally stable, volatile derivatives.[11] The byproducts of this reaction are typically neutral and volatile, minimizing interference during GC analysis.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the conversion of this compound to its N-trifluoroacetyl derivative. This method is robust, rapid, and ideal for analyses requiring high sensitivity with an ECD.

Principle of the Reaction

The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This leads to the formation of a stable N,N-disubstituted trifluoroacetamide and trifluoroacetic acid as a byproduct.[1]

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// Structures Amine [label=<

this compound

];

TFAA [label=<

F₃C-C(=O)-O-C(=O)-CF₃ Trifluoroacetic Anhydride (TFAA)

];

Product [label=<

Forms N-trifluoroacetyl derivative

];

// Invisible nodes for layout plus1 [label="+", shape=plaintext];

// Edges Amine -> plus1 [style=invis]; plus1 -> TFAA [style=invis]; {rank=same; Amine; plus1; TFAA;} TFAA -> Product [label=" Heat, Solvent "]; } } Caption: Acylation of this compound with TFAA.

Materials and Reagents
Reagent/MaterialSpecificationsVendor Example
This compoundAnalytical StandardPubChem CID: 4962029
Trifluoroacetic Anhydride (TFAA)Derivatization Grade, ≥99%Sigma-Aldrich: 91719
Anhydrous Solvente.g., Ethyl Acetate, AcetonitrileHPLC Grade, dried over molecular sieves
Reaction Vials2 mL, with PTFE-lined capsSupelco or equivalent
Heating Block / OvenThermostatically controlled---
Nitrogen Gas SupplyHigh purity---
Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately transfer a known amount of the this compound sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the residue. Follow this by adding 100 µL of TFAA.[1]

    • Scientist's Note: TFAA is highly reactive and sensitive to moisture. Handle it in a fume hood and ensure all glassware is scrupulously dry to prevent reagent hydrolysis.[12]

  • Reaction: Tightly cap the vial and place it in a heating block set to 60-70°C for 20 minutes.[1] The gentle heating ensures the reaction proceeds to completion.

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Optional Quenching/Extraction: To neutralize the acidic byproduct, one can add a basic solution and extract the derivative. However, for many applications, direct injection is possible. If needed, add 1 mL of 5% aqueous ammonia, vortex for 1 minute, and allow the layers to separate. The upper organic layer contains the derivatized analyte.[12][13]

  • Analysis: Transfer the supernatant (or the upper organic layer if extraction was performed) to an autosampler vial. Inject 1 µL into the GC system.

Protocol 2: Silylation with MSTFA

This protocol describes the formation of the N-trimethylsilyl (TMS) derivative of this compound. Silylation is an excellent general-purpose derivatization technique, particularly suited for GC-MS analysis.

Principle of the Reaction

MSTFA is a highly reactive TMS donor. It reacts with the active hydrogen on the amine to form a stable N-TMS derivative. The reaction byproduct, N-methyltrifluoroacetamide, is volatile and generally does not interfere with the chromatography of the derivatized analyte.[14]

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// Edges SamplePrep -> ReagentAdd [color="#5F6368"]; ReagentAdd -> Reaction [color="#5F6368"]; Reaction -> Analysis [color="#5F6368"]; } } Caption: General workflow for silylation derivatization.

Materials and Reagents
Reagent/MaterialSpecificationsVendor Example
This compoundAnalytical StandardPubChem CID: 4962029
MSTFADerivatization GradeSigma-Aldrich: 69479
TMCS (optional catalyst)TrimethylchlorosilaneIncluded in some MSTFA formulations
Anhydrous Solvente.g., Pyridine, AcetonitrileHPLC Grade, dried
Reaction Vials2 mL, with PTFE-lined capsSupelco or equivalent
Heating Block / OvenThermostatically controlled---
Step-by-Step Experimental Protocol
  • Sample Preparation: As in the acylation protocol, transfer a known amount of the amine sample to a reaction vial and ensure it is completely dry by evaporating any solvent under nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of MSTFA.[1]

    • Scientist's Note: For sterically hindered or less reactive amines, the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst can improve reaction yield and kinetics.[8][14] Many commercial MSTFA formulations already contain TMCS.

  • Reaction: Tightly seal the vial and heat at 70-80°C for 30-60 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for direct injection. Inject 1 µL of the derivatized solution into the GC.

    • System Integrity Note: Silylated derivatives are sensitive to moisture. Ensure the entire analytical flow path, from injection to detection, is inert and free of water to prevent derivative degradation. Avoid using stationary phases with active hydrogens, like polyethylene glycol (WAX) phases.[4]

Advanced Topic: Considerations for Enantioselective Analysis

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). In pharmaceutical and biological contexts, distinguishing between these enantiomers is often critical, as they can exhibit different physiological activities.

GC analysis can separate enantiomers through two primary methods:

  • Direct Separation: Using a chiral GC column.

  • Indirect Separation: Derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA) .[15][16]

The indirect method forms a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[16] For amines, a common class of CDAs are N-acylprolyl chlorides, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC).[16] The reaction would proceed similarly to the TFAA acylation, forming diastereomeric amides that can then be chromatographically resolved. Care must be taken, as these reactions can sometimes proceed with stereoselectivity or racemization of the reagent, complicating quantification.[17]

Summary and Recommendations

ParameterAcylation (TFAA)Silylation (MSTFA)
Principle Forms a stable trifluoroacetamideForms a TMS derivative
Reactivity Very high, rapid reactionHigh, may require catalyst for some amines
Derivative Stability Generally very stableSensitive to moisture
Detection Excellent for FID, outstanding for ECDExcellent for FID and MS
Byproducts Acidic (TFA), may need removalNeutral and volatile
Best For Trace analysis requiring high sensitivity (ECD); routine screening (FID)General purpose analysis, structural confirmation (GC-MS)

Derivatization is an essential step for the successful GC analysis of this compound. Both acylation with TFAA and silylation with MSTFA are excellent, validated strategies.

  • For applications requiring the highest sensitivity, particularly with an Electron Capture Detector, TFAA is the reagent of choice .

  • For general-purpose analysis and structural elucidation via GC-MS, MSTFA provides a robust and reliable alternative .

By carefully selecting the derivatization strategy and meticulously following the outlined protocols, researchers can achieve accurate, reproducible, and sensitive quantification of this compound.

References

The Strategic Integration of N,4-Dimethylcyclohexan-1-amine in Modern Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. The cyclohexylamine scaffold, in particular, has garnered significant attention for its utility in constructing molecules with desirable pharmacokinetic and pharmacodynamic profiles. This document provides an in-depth exploration of N,4-dimethylcyclohexan-1-amine, a versatile yet specific building block, for researchers, scientists, and drug development professionals. While direct, widespread applications of this compound are not as extensively documented as some of its isomers, this guide will leverage data from closely related analogues to present a comprehensive overview of its potential and practical application in pharmaceutical synthesis.

Introduction: The Significance of the Dimethylcyclohexylamine Moiety

The this compound molecule, with its distinct stereochemistry and substitution pattern, offers a unique combination of lipophilicity, steric bulk, and basicity. These characteristics are crucial in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The dimethyl substitution on the cyclohexane ring can enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development. Furthermore, the secondary amine provides a reactive handle for the introduction of various pharmacophores.

The strategic incorporation of the N,4-dimethylcyclohexyl moiety can be particularly advantageous in:

  • Improving Pharmacokinetic Profiles: The lipophilic nature of the cyclohexane ring can enhance membrane permeability and oral bioavailability.

  • Enhancing Target Binding: The specific stereochemistry and steric hindrance provided by the methyl groups can lead to more selective interactions with biological targets.[1]

  • Serving as a Bioisostere: The dimethylcyclohexyl group can act as a bioisosteric replacement for other cyclic systems, offering a means to fine-tune the physicochemical properties of a lead compound.[1]

Core Applications in Pharmaceutical Synthesis: A Focus on Amide and Urea Formation

A primary application of this compound in pharmaceutical synthesis lies in its role as a nucleophile for the formation of amide and urea derivatives. These functional groups are prevalent in a vast array of approved drugs. The following sections detail generalized protocols for these key transformations, drawing parallels from the well-documented chemistry of analogous cyclohexylamines.

Synthesis of N-(4-methylcyclohexyl)-N-methylamides

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol outlines a general procedure for the acylation of this compound to yield N-substituted amides.

Experimental Protocol: General Procedure for Amide Coupling

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid of interest (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).

  • Activation: Add a suitable coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add this compound (1.0 equivalent) dissolved in a minimal amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agents.

  • Coupling Agents: Reagents like HATU and HOBt/EDC are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the secondary amine.

  • Base: DIPEA is used to neutralize the acidic byproducts of the coupling reaction and to ensure the amine remains in its free, nucleophilic form.

Synthesis of N,N'-Disubstituted Ureas

Urea-containing compounds are another important class of pharmaceuticals. This compound can be readily converted to a variety of urea derivatives.

Experimental Protocol: General Procedure for Urea Formation

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, dichloromethane).

  • Isocyanate Addition: Add the desired isocyanate (1.0 equivalent) dropwise to the stirred solution of the amine at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Table 1: Representative Quantitative Data for Analogous Amine Reactions

Amine ReactantElectrophileCoupling/Reaction ConditionsProduct TypeTypical Yield (%)Reference
4,4-dimethylcyclohexan-1-amineAcetyl chlorideEt₃N, DCM, 0 °C to RTAmide>90BenchChem[1]
Cyclohexylamine3,4-dimethylbenzoic acidDCC, DCM, 0-25 °CAmideNot specifiedEvitaChem[2]
trans-4-methylcyclohexylaminePhosgeneNot specifiedIsocyanateNot specifiedGoogle Patents[3]

The N,4-Dimethylcyclohexyl Moiety as a Bioisostere

In drug design, the concept of bioisosterism is a powerful tool for optimizing lead compounds. The 4,4-dimethylcyclohexyl moiety is noted for its ability to act as a bioisostere for other cyclic systems.[1] This principle can be extended to the N,4-dimethylcyclohexyl group. The gem-dimethyl group can provide steric hindrance that may influence binding to biological targets or prevent unwanted metabolic oxidation.[1]

Workflow for Bioisosteric Replacement Strategy

Bioisostere_Workflow Start Identify Lead Compound with Cyclic Moiety Analyze Analyze Physicochemical Properties (Lipophilicity, pKa) Start->Analyze Hypothesize Hypothesize Bioisosteric Replacement with N,4-Dimethylcyclohexyl Group Analyze->Hypothesize Synthesize Synthesize Analog with N,4-Dimethylcyclohexyl Moiety Hypothesize->Synthesize Evaluate Evaluate Biological Activity and ADME Properties Synthesize->Evaluate Compare Compare with Original Lead Compound Evaluate->Compare Decision Decision: Improved Properties? Compare->Decision Decision->Hypothesize Iterate Design

Caption: A workflow for employing the N,4-dimethylcyclohexyl group as a bioisostere in drug design.

Synthesis of this compound: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 4-methylcyclohexanone with methylamine.

Reaction Scheme: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone 4-Methylcyclohexanone Product This compound Ketone->Product + Amine Methylamine (CH3NH2) Amine->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) ReducingAgent->Product over Solvent Solvent (e.g., DCE, MeOH) Solvent->Product in

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Reductive Amination of 4-Methylcyclohexanone

  • Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 equivalent) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH), add methylamine (as a solution in a solvent or as a salt with a base) (1.2-1.5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine/enamine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd/C).

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the disappearance of the starting material.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by distillation or column chromatography.

Conclusion and Future Perspectives

This compound represents a valuable, albeit underutilized, building block in the pharmaceutical chemist's toolbox. Its unique structural features offer opportunities to modulate the physicochemical and pharmacokinetic properties of drug candidates. While this guide has drawn upon data from analogous compounds to illustrate its potential applications, it is our hope that this will stimulate further research into the specific uses of this versatile amine. The protocols and workflows presented herein provide a solid foundation for the incorporation of the N,4-dimethylcyclohexyl moiety into novel pharmaceutical agents. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic use of such tailored building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

Chiral separation of N,4-dimethylcyclohexan-1-amine isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective and Diastereoselective Separation of N,4-dimethylcyclohexan-1-amine Isomers by High-Performance Liquid Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the four stereoisomers of this compound. As a critical chiral building block and potential impurity in pharmaceutical synthesis, the ability to resolve and quantify these isomers is paramount for ensuring stereochemical purity and meeting regulatory requirements.[1] This document details the strategic approach to method development, an optimized step-by-step protocol, and validation considerations grounded in established chromatographic principles and regulatory standards. The methodology leverages a polysaccharide-based chiral stationary phase under normal phase conditions, a technique renowned for its broad applicability and high success rate in resolving chiral amines.[2][3]

Introduction: The Stereochemical Imperative

In pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail. The enantiomers of a chiral active pharmaceutical ingredient (API) or intermediate can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[2] This reality has led regulatory bodies to demand stringent control over the stereochemical identity of drug substances.[1]

This compound possesses two stereocenters at the C1 and C4 positions, giving rise to four distinct stereoisomers: two pairs of enantiomers (cis and trans). The separation of these isomers is a challenging analytical task that is essential for process chemistry, quality control, and final product release. High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for reliably resolving such complex mixtures.[1][4] This note provides the scientific rationale and a field-proven protocol for this specific separation.

Analyte Overview: The Stereoisomers of this compound

Understanding the analyte's structure is the foundation of any successful separation. The two chiral centers result in two diastereomeric pairs, each of which is a pair of enantiomers.

  • Trans Isomers: (1R, 4R)-N,4-dimethylcyclohexan-1-amine and (1S, 4S)-N,4-dimethylcyclohexan-1-amine. These are non-superimposable mirror images of each other (enantiomers).

  • Cis Isomers: (1R, 4S)-N,4-dimethylcyclohexan-1-amine and (1S, 4R)-N,4-dimethylcyclohexan-1-amine. This is the second enantiomeric pair.

The relationship between any cis isomer and any trans isomer is diastereomeric. A successful chiral HPLC method must, at a minimum, resolve the enantiomers within each pair (e.g., separate 1R,4R from 1S,4S) and will ideally resolve all four isomers from one another.

G cluster_trans Trans Diastereomer cluster_cis Cis Diastereomer 1R,4R 1R,4R 1S,4S 1S,4S 1R,4R->1S,4S Enantiomers 1R,4S 1R,4S 1R,4R->1R,4S Diastereomers 1S,4R 1S,4R 1R,4R->1S,4R Diastereomers 1S,4S->1R,4S Diastereomers 1S,4S->1S,4R Diastereomers 1R,4S->1S,4R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Principle of Separation: Chiral Recognition on Polysaccharide CSPs

The direct separation of enantiomers is achieved by creating a transient, diastereomeric interaction between the analyte and a chiral stationary phase.[5] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are exceptionally effective for this purpose.[4][6][7]

The chiral recognition mechanism is a multifactorial process where the helical polymer structure of the polysaccharide creates chiral grooves or pockets.[5] Separation occurs when the enantiomers of the analyte exhibit different affinities for these pockets due to a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Between the amine of the analyte and carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Between polar functional groups.

  • Steric Hindrance (Inclusion): One enantiomer fits more favorably into the chiral cavity than the other.

The sum of these subtle energy differences results in differential retention times, leading to separation.[8]

Method Development Strategy: A Rationale-Driven Approach

Developing a chiral separation method is often an empirical process, but it can be guided by a logical strategy based on the analyte's properties.[1][5]

G start Define Analyte Properties (Basic Cyclic Amine) csp_select Select CSP Class (Polysaccharide-based) start->csp_select High success rate for diverse racemates mode_select Select Mobile Phase Mode (Normal Phase) start->mode_select Good solubility & interaction for amines screen Screen Columns & Solvents (e.g., CHIRALPAK IA, IB, IC) (Hexane/IPA, Hexane/EtOH) csp_select->screen mode_select->screen additive Incorporate Basic Additive (0.1% Diethylamine) screen->additive Crucial for peak shape & reproducibility optimize Optimize Resolution (Rs > 1.5) (Adjust % Alcohol, Flow Rate, Temp.) additive->optimize validate Validate Method (ICH Q2(R1) Guidelines) optimize->validate Ensures suitability for intended purpose

Figure 2: Logical workflow for chiral method development.
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are the industry standard for their versatility.[7] An initial screening using several different polysaccharide phases (e.g., amylose vs. cellulose derivatives) is highly recommended, as selectivity can be unpredictable.[9] Immobilized phases are preferred as they offer greater solvent flexibility compared to coated phases.[2][10] For this application, an amylose-based CSP is proposed as a primary screening column.

  • Mobile Phase Selection: Normal phase mode, typically using a mixture of an alkane (n-hexane) and an alcohol (isopropanol or ethanol), is highly effective for separating basic amines on polysaccharide CSPs.[11] This solvent system promotes the hydrogen bonding interactions necessary for chiral recognition.

  • Additive Rationale: The most critical parameter for analyzing basic compounds like this compound is the addition of a basic modifier to the mobile phase.[2] Diethylamine (DEA) or a similar amine at a low concentration (0.1%) serves two purposes:

    • It suppresses the ionization of the analyte, ensuring it is in its neutral, free-base form for consistent interaction with the CSP.

    • It masks active silanol sites on the silica support, dramatically improving peak shape and eliminating tailing.

  • Detection: this compound lacks a significant UV chromophore.[12] While detection at very low UV wavelengths (~210 nm) may be feasible for high concentration samples, it is not ideal for sensitivity or purity analysis. Therefore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is strongly recommended. If UV is the only available option, derivatization of the amine with a UV-active tag could be considered as an alternative approach.[13] This protocol will proceed assuming a universal detector is available.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating a System Suitability Test (SST) to ensure performance prior to any sample analysis.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a pulse-free pump, autosampler, column thermostat, and a universal detector (CAD or ELSD).

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Data System: Chromatography Data System (CDS) for control, acquisition, and processing.

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Analyte: this compound reference standard (as a mixture of isomers).

Reagent and Sample Preparation
  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Final Mobile Phase: Prepare a mixture of n-Hexane / IPA / DEA (90:10:0.1, v/v/v) . Sonicate for 15 minutes to degas.

    • Scientist's Note: The ratio of Hexane to IPA is the primary tool for adjusting retention and resolution. Increasing the percentage of IPA will decrease retention times.

  • Sample Diluent: Use the mobile phase.

  • SST Solution: Prepare a solution of the this compound isomer mixture at a concentration of approximately 1.0 mg/mL in the diluent.

  • Test Sample Solution: Prepare test samples at a concentration of approximately 1.0 mg/mL in the diluent.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µmProven polysaccharide CSP with high recognition ability for amines.[3]
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1, v/v/v)Standard normal phase conditions with basic modifier for optimal peak shape.[11]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column providing good efficiency.
Column Temp. 25 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLAdjust as needed based on detector response and concentration.
Detector CAD or ELSDUniversal detection required due to lack of a strong chromophore.
Run Time Approx. 30 minutesEnsure all four isomers have eluted.

Analytical Workflow and System Suitability

G prep Prepare Mobile Phase & Samples equil Equilibrate System (30 min or stable baseline) prep->equil sst System Suitability Test (SST) (Inject SST solution, n=5) equil->sst check Verify SST Criteria (Resolution, Tailing, RSD%) sst->check check->equil Fail (Troubleshoot) inject Inject Samples (Standards & Unknowns) check->inject Pass process Process Data (Integrate & Quantify) inject->process report Generate Report process->report

Figure 3: Step-by-step analytical protocol workflow.

System Suitability Test (SST) Criteria: Before analyzing samples, inject the SST solution five times. The system is deemed ready for use only if the following criteria are met for the last injection (or based on the average of all five).

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5 between all adjacent peaksEnsures baseline separation for accurate quantification.[14]
Tailing Factor (T) ≤ 2.0 for all peaksConfirms good peak shape and absence of secondary interactions.
%RSD of Retention Time ≤ 2.0% (for n=5 injections)Demonstrates system stability and precision.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates detector and injector precision.

Expected Results and Method Validation

A successful separation will yield four distinct peaks corresponding to the four stereoisomers. The elution order is empirical and must be confirmed by analyzing standards of the individual isomers if available.

Representative Data (Hypothetical)
IsomerRetention Time (min)Tailing Factor (T)Resolution (Rs)
Isomer 112.51.1-
Isomer 214.81.22.8
Isomer 318.21.14.1
Isomer 421.11.33.2
Method Validation (as per ICH Q2(R1))

To ensure this method is suitable for its intended purpose in a regulated environment, it should be validated according to ICH Q2(R1) guidelines.[15][16][17] Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of all four isomers from each other and from any potential impurities.

  • Linearity: Assessed by analyzing a series of solutions across a range of concentrations (e.g., 50-150% of the target concentration) and confirming a linear relationship (r² > 0.998) between peak area and concentration.[15]

  • Accuracy: Determined by performing recovery studies on spiked samples at multiple concentration levels. Recoveries should typically be within 98.0-102.0%.[18]

  • Precision:

    • Repeatability (Intra-assay): Assessed by multiple injections of the same sample.

    • Intermediate Precision: Assessed by having the method run by different analysts, on different days, or with different instruments. The %RSD for all precision studies should be ≤ 2.0%.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

Conclusion

This application note presents a robust and reliable HPLC method for the chiral separation of this compound stereoisomers. By employing a systematic development strategy centered on a polysaccharide-based chiral stationary phase and an optimized normal phase mobile phase, this protocol provides the baseline resolution required for accurate quantification. The inclusion of system suitability criteria and a clear validation pathway ensures that the method is trustworthy and suitable for implementation in demanding research and quality control environments.

References

Application Notes & Protocols: The Reactivity of N,4-Dimethylcyclohexan-1-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unveiling the Synthetic Potential of N,4-Dimethylcyclohexan-1-amine

This compound is a secondary aliphatic amine featuring a substituted cyclohexane scaffold.[1] Its structure, comprising a nucleophilic secondary amine and a sterically influential dimethyl-substituted cyclohexyl ring, presents a unique combination of reactivity and structural rigidity. The lone pair of electrons on the nitrogen atom dictates its role as a potent nucleophile, readily engaging with a wide array of electrophilic partners to forge new carbon-nitrogen and heteroatom-nitrogen bonds.

The stereochemistry of the cyclohexane ring, which exists predominantly in a chair conformation, influences the accessibility of the nitrogen lone pair. The methyl group at the 4-position can exist in either an axial or equatorial position, leading to cis and trans diastereomers.[2] The trans isomer, with both methyl groups in equatorial positions (or one axial, one equatorial depending on the amine's position), is generally more stable.[2] This conformational preference can impact reaction kinetics and, in some cases, the stereochemical outcome of a reaction. These structural motifs are prevalent in numerous pharmaceutical agents, making this amine a valuable building block in medicinal chemistry and drug development.[3]

This guide provides a detailed exploration of the reactivity of this compound with several key classes of electrophiles. We will delve into the underlying mechanisms, provide field-tested protocols, and explain the rationale behind experimental design choices to empower researchers in their synthetic endeavors.

N-Alkylation: Forging Carbon-Nitrogen Bonds via Nucleophilic Substitution

The N-alkylation of this compound with alkyl halides is a fundamental SN2 reaction, yielding a tertiary amine.[4] This transformation is a cornerstone of synthetic chemistry for building molecular complexity.

Mechanistic Overview

The reaction proceeds via a classical SN2 pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.[4] The initial product is a trialkylammonium salt, which is then deprotonated by a base to yield the final tertiary amine product.

A common challenge in amine alkylation is overalkylation.[4] However, starting with a secondary amine like this compound to form a tertiary amine is the final alkylation step under these conditions, as the resulting tertiary amine is generally less reactive and the formation of a quaternary ammonium salt requires more forcing conditions.

sn2_alkylation amine This compound (Nucleophile) transition_state [Sₙ2 Transition State] amine->transition_state Attacks R alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->transition_state X begins to leave ammonium_salt Trialkylammonium Salt transition_state->ammonium_salt C-N bond forms C-X bond breaks tertiary_amine Tertiary Amine Product ammonium_salt->tertiary_amine Deprotonation protonated_base Protonated Base ammonium_salt->protonated_base base Base base->tertiary_amine

Caption: Sₙ2 mechanism for N-alkylation of a secondary amine.

Protocol: N-Alkylation with Benzyl Bromide

This protocol details the synthesis of N-benzyl-N,4-dimethylcyclohexan-1-amine.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) to the stirred solution. Expert Insight: A non-nucleophilic base like DIPEA is crucial. It effectively scavenges the HBr generated during the reaction without competing with the primary amine nucleophile for the alkyl halide electrophile.[5]

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Partition the residue between diethyl ether and saturated aq. NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary amine.

N-Acylation: Synthesis of Amides

N-acylation is one of the most robust and widely used reactions, converting the amine into a highly stable amide.[6] This functionality is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The most common acylating agents are acyl chlorides and acid anhydrides due to their high reactivity.[7][8]

Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or carboxylate) to form the amide. An auxiliary base is typically required to neutralize the acidic byproduct (HCl or a carboxylic acid).[7]

acylation_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Deprotonation amine This compound tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Expels Cl⁻ amide_product Amide Product protonated_amide->amide_product Deprotonation base Base (e.g., Pyridine) base->amide_product

Caption: Mechanism for N-acylation using an acyl chloride.

Protocol: N-Acylation with Acetyl Chloride (Schotten-Baumann Conditions)

This protocol describes the synthesis of N-acetyl-N,4-dimethylcyclohexan-1-amine using a classic two-phase system.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a flask.

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0 °C with vigorous stirring. Expert Insight: The Schotten-Baumann reaction uses an aqueous base to neutralize the HCl byproduct as it is formed.[7] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction. The base also deprotonates the intermediate ammonium ion, regenerating the nucleophilic amine.

  • Add acetyl chloride (1.2 eq), dissolved in a small amount of DCM, dropwise to the stirring mixture. A white precipitate (the amide product) may form.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.

  • Work-up:

    • Separate the layers in a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized or purified by flash chromatography.

N-Sulfonylation: Construction of Sulfonamides

The reaction of this compound with sulfonyl chlorides is the most common method for preparing sulfonamides.[9] Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties and diverse biological activities.[10]

Mechanistic Overview

The mechanism is analogous to N-acylation. The amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated, and the resulting protonated sulfonamide is neutralized by a base, such as pyridine or triethylamine, to afford the final product.[11]

Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(4-methylphenyl)sulfonyl-N,4-dimethylcyclohexan-1-amine.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq). Expert Insight: Pyridine serves as both the solvent and the base to neutralize the HCl generated. Its use is traditional and highly effective for this transformation.

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic solution sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and remove the solvent in vacuo.

  • Purification: The crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography.

Reaction with Aldehydes & Ketones: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. It involves two key stages: the initial reaction of the amine with a carbonyl compound to form an iminium ion, followed by in-situ reduction to the corresponding amine.[12][13]

Mechanistic Overview
  • Iminium Ion Formation: The secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate.[13] Under mildly acidic conditions (pH 4-5 is optimal), the hydroxyl group is protonated and eliminated as water, generating a tertiary iminium ion.[12][13]

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic C=N double bond of the iminium ion to yield the tertiary amine product.

reductive_amination amine This compound carbinolamine Carbinolamine amine->carbinolamine ketone Aldehyde/Ketone ketone->carbinolamine Nucleophilic Attack iminium Iminium Ion carbinolamine->iminium Dehydration (-H₂O) (Acid-Catalyzed) product Tertiary Amine Product iminium->product reducer [Reducing Agent] e.g., NaBH(OAc)₃ reducer->product Reduction

Caption: General workflow for reductive amination.

Protocol: Reductive Amination with Cyclohexanone

This protocol describes the synthesis of N-cyclohexyl-N,4-dimethylcyclohexan-1-amine.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flask under a nitrogen atmosphere, add this compound (1.0 eq), cyclohexanone (1.1 eq), and anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid. Expert Insight: Mildly acidic conditions are required to catalyze the dehydration step to form the iminium ion.[14][15] However, strong acid will protonate the starting amine, rendering it non-nucleophilic.[14]

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than NaBH₄ and will not readily reduce the starting aldehyde or ketone, but it is sufficiently reactive to reduce the iminium ion as it forms.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Stir vigorously until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Summary of Reaction Conditions

Reaction TypeElectrophile ClassKey Reagents & ConditionsProduct
N-Alkylation Alkyl HalidesAlkyl-X, DIPEA, ACN, 0°C to RTTertiary Amine
N-Acylation Acyl ChloridesR-COCl, NaOH(aq)/DCM, 0°C to RTAmide
N-Sulfonylation Sulfonyl ChloridesR-SO₂Cl, Pyridine, DCM, 0°C to RTSulfonamide
Reductive Amination Aldehydes/KetonesR₂C=O, NaBH(OAc)₃, AcOH (cat.), DCE, RTTertiary Amine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,4-dimethylcyclohexan-1-amine. As Senior Application Scientists, we have compiled this resource to address common challenges and improve experimental outcomes for researchers working on this synthesis. This guide is structured as a series of troubleshooting questions and FAQs, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section tackles specific problems you might encounter during the synthesis, providing in-depth explanations and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield in the reductive amination of 4-methylcyclohexanone is a frequent issue stemming from several core factors. The overall reaction is a sequence of two main equilibria: the formation of a hemiaminal, its dehydration to an iminium ion, and the subsequent irreversible reduction. Optimizing the yield requires pushing these equilibria in the desired direction.

Cause 1: Inefficient Iminium Ion Formation The condensation of 4-methylcyclohexanone with methylamine to form the iminium ion intermediate is a reversible reaction that produces water.[1] According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thus limiting the concentration of the iminium ion available for reduction.

  • Solution:

    • Water Removal: Employ a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, if the solvent is suitable (e.g., toluene), azeotropic removal of water using a Dean-Stark apparatus is highly effective.

    • Acid Catalysis: The dehydration of the hemiaminal intermediate is the rate-limiting step and is catalyzed by acid.[2] Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate iminium ion formation. However, be cautious: a pH that is too low (typically below 4) will protonate the methylamine, rendering it non-nucleophilic and halting the initial attack on the ketone.[2]

Cause 2: Competing Reduction of the Starting Ketone The reducing agent may not be sufficiently chemoselective, leading to the reduction of the 4-methylcyclohexanone starting material to 4-methylcyclohexanol, a common and yield-depleting side reaction.

  • Solution:

    • Select a Mild Reducing Agent: Strong hydrides like sodium borohydride (NaBH₄) can readily reduce ketones. The key is to use a reagent that reduces the protonated imine (iminium ion) much faster than it reduces the ketone.[3]

      • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is a mild, non-hygroscopic solid that is particularly effective for reductive aminations and shows excellent selectivity for the iminium ion over the ketone.[2][4]

      • Sodium cyanoborohydride (NaBH₃CN): This reagent is also highly selective under mildly acidic conditions (pH 6-7).[3] However, it is highly toxic and can generate hydrogen cyanide gas under strongly acidic conditions, necessitating careful handling.[3]

Cause 3: Suboptimal Reaction Conditions Incorrect stoichiometry, temperature, or reaction time can prevent the reaction from reaching completion.

  • Solution:

    • Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.5 equivalents) to help drive the imine formation equilibrium forward. A slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) is also standard practice to ensure complete reduction.

    • Temperature and Time: Most reductive aminations with STAB or NaBH₃CN proceed efficiently at room temperature. If monitoring shows the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. Allow sufficient reaction time (typically 12-24 hours) and monitor progress by TLC or GC-MS.

Q2: I'm observing a significant amount of 4-methylcyclohexanol as a byproduct. How can I prevent this?

The formation of 4-methylcyclohexanol is a clear indication that your reducing agent is not selective enough. As discussed above, the primary solution is to switch to a milder hydride donor.

  • Detailed Explanation: The reactivity of borohydride reagents is modulated by the electron-withdrawing or -donating nature of their substituents. In NaBH₄, the hydrides are highly active. In STAB (NaBH(OAc)₃), the three electron-withdrawing acetate groups decrease the hydridic character of the B-H bonds, making it a much less potent reducing agent.[2][4] This attenuated reactivity is insufficient to reduce a ketone at a significant rate but is perfectly suited for reducing the more electrophilic C=N bond of an iminium ion.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_byproduct Analyze Crude Mixture (GC-MS, NMR) Are Byproducts Present? start->check_byproduct identify_byproduct Identify Major Byproduct check_byproduct->identify_byproduct Yes check_sm Is unreacted 4-methylcyclohexanone present? check_byproduct->check_sm No byproduct_yes Yes byproduct_no No is_alcohol Is it 4-methylcyclohexanol? identify_byproduct->is_alcohol solution_alcohol Root Cause: Non-selective reduction Action: 1. Switch to a milder reducing agent (e.g., NaBH(OAc)₃). 2. Ensure proper pH control (6-7) if using NaBH₃CN. is_alcohol->solution_alcohol Yes solution_other Investigate other side reactions (e.g., aldol condensation). Adjust pH. is_alcohol->solution_other No alcohol_yes Yes alcohol_no Other solution_sm Root Cause: Incomplete iminium formation Action: 1. Add a dehydrating agent (e.g., molecular sieves). 2. Use a catalytic amount of acetic acid. 3. Increase reaction time or temperature. check_sm->solution_sm Yes sm_yes Yes sm_no No (contact support)

Caption: A decision tree for troubleshooting low yields.

Q3: My final product is a mixture of cis and trans isomers. Is this expected and can I control the diastereoselectivity?

Yes, obtaining a mixture of diastereomers is expected. The starting material, 4-methylcyclohexanone, exists as a single compound. However, the product, this compound, has two stereocenters (at C1 and C4). The reduction of the planar iminium ion intermediate can occur from either face, leading to both cis and trans isomers relative to the substituents at the 1 and 4 positions.

  • Controlling Diastereoselectivity: Achieving high diastereoselectivity is challenging without specialized methods. The final isomer ratio is determined by the transition state energies of the hydride attack on the two faces of the iminium ion.

    • Bulky Reducing Agents: In some systems, using a bulkier reducing agent can favor hydride delivery from the less sterically hindered face, but this effect is often modest for this substrate.

    • Biocatalysis: For achieving high stereoselectivity, enzymatic methods are becoming more prevalent. Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze reductive aminations with exceptional control over stereochemistry, though this requires specialized enzymes and reaction conditions.[5][6][7] For most standard laboratory applications, obtaining and separating a diastereomeric mixture is the more common route.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the reductive amination of 4-methylcyclohexanone?

A robust and reliable one-pot procedure utilizing sodium triacetoxyborohydride (STAB) is highly recommended for its simplicity, safety, and high selectivity. A detailed protocol is provided in the next section.

Q2: What are the pros and cons of different reducing agents for this transformation?

The choice of reducing agent is critical for success. Here is a comparison of common options.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - High selectivity for iminium ions over ketones[4]- Mild, stable, and easy to handle- Effective at room temperature- More expensive than NaBH₄- Stoichiometric byproduct (acetate salts)
Sodium Cyanoborohydride (NaBH₃CN) - High selectivity under controlled pH (6-7)[3]- Well-established reagent- Highly toxic[3]- Can release HCN gas if pH becomes too acidic- Slower reaction rates than STAB
Catalytic Hydrogenation (H₂, Pd/C) - "Green" method with high atom economy[8]- No salt byproducts, simplifying workup- Requires specialized high-pressure equipment- Catalyst can be pyrophoric- Potential for over-reduction of other functional groups
Sodium Borohydride (NaBH₄) - Inexpensive and readily available- Poor selectivity; readily reduces the starting ketone[9]- Requires careful control of conditions (e.g., low temp, pre-formation of imine)
Formic Acid / Ammonium Formate (Leuckart-Wallach) - Inexpensive reagents- Requires high temperatures (>120 °C)[10]- Often produces N-formylated byproducts[11]- Can have lower yields
Q3: How do I properly work up and purify this compound?

As a basic amine, the product's solubility is pH-dependent. This property can be exploited for efficient purification.

  • Quench: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (>9). This neutralizes the acid catalyst and decomposes any remaining borohydride reagent.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[4]

  • Acid Wash (Purification): Combine the organic layers and extract them with dilute aqueous HCl (e.g., 1 M). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the 4-methylcyclohexanol byproduct) will remain in the organic layer.

  • Isolation: Separate the acidic aqueous layer, cool it in an ice bath, and then basify it by slowly adding a strong base like 2-4 M NaOH until the pH is >10. The free amine will precipitate or form an oil.

  • Final Extraction & Drying: Extract the now-basic aqueous layer again with fresh DCM or ethyl acetate. Combine these final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

  • Further Purification: If necessary, the product can be further purified by vacuum distillation.

Q4: Are there alternative synthetic routes I should consider?

While direct reductive amination is the most common approach, an alternative is the Eschweiler-Clarke reaction .[12] This method involves the N-methylation of a pre-existing amine using formaldehyde as the carbon source and formic acid as the reducing agent.[13] To use this route, you would first need to synthesize 4-methylcyclohexylamine and then methylate it to obtain the desired product. This two-step process is generally less atom-economical than the direct, one-pot reductive amination.

Detailed Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the synthesis of this compound from 4-methylcyclohexanone and methylamine.

Materials:

  • 4-methylcyclohexanone

  • Methylamine (e.g., 40% solution in H₂O or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • 2 M aqueous NaOH solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-methylcyclohexanone (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Add methylamine (1.2 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a rapidly stirring saturated aqueous NaHCO₃ solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and proceed with the purification as described in FAQ Q3.

Reaction Mechanism Visualization

Caption: Mechanism of Reductive Amination.

References

Technical Support Center: Synthesis of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N,4-dimethylcyclohexan-1-amine. The synthesis, most commonly achieved via the reductive amination of 4-methylcyclohexanone with methylamine, is a robust transformation. However, like any chemical process, it is susceptible to the formation of specific side products that can impact yield, purity, and downstream applications. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during this synthesis.

Core Synthesis Pathway

The target molecule is synthesized through a two-step, one-pot reaction. First, 4-methylcyclohexanone reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to the corresponding N-(4-methylcyclohexylidene)methanamine (an imine). In the second step, this imine is reduced in situ to the desired secondary amine, this compound. The stereochemical outcome (the cis/trans ratio) is a critical parameter determined in the reduction step.

Main Synthesis Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Ketone 4-Methylcyclohexanone Intermediate Imine Intermediate (N-(4-methylcyclohexylidene)methanamine) Ketone->Intermediate + CH₃NH₂ - H₂O Amine Methylamine (CH₃NH₂) Product This compound Intermediate->Product [Reducing Agent]

Caption: The primary reaction pathway for this compound synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound, and what is their origin?

A1: During the reductive amination of 4-methylcyclohexanone, several characteristic side products can arise from competing reaction pathways. Understanding their origin is the first step toward mitigation. The most prevalent impurities are:

  • 4-Methylcyclohexanol: Arises from the direct reduction of the starting material, 4-methylcyclohexanone, by the hydride agent.

  • Unreacted Imine Intermediate: The N-(4-methylcyclohexylidene)methanamine intermediate may remain if the reduction step is incomplete.

  • Tertiary Amine Byproduct (N,4-dimethyl-N-(4-methylcyclohexyl)cyclohexanamine): This higher molecular weight impurity forms when the desired secondary amine product acts as a nucleophile, reacting with another molecule of 4-methylcyclohexanone and subsequently being reduced.

  • cis/trans Isomers: The desired product exists as diastereomers. An undesirable ratio of these isomers is not an impurity in the traditional sense but represents a critical quality attribute that must be controlled.

Side_Reaction_Pathways cluster_impurities Potential Side Products Ketone 4-Methylcyclohexanone Alcohol 4-Methylcyclohexanol Ketone->Alcohol Direct Reduction TertiaryAmine Tertiary Amine Byproduct Product Desired Product (this compound) Product->TertiaryAmine + 4-Methylcyclohexanone + Reduction ReducingAgent Reducing Agent

Caption: Origin of the two most common side products by molecular weight.

Q2: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak for 4-methylcyclohexanol. What causes this, and how can I minimize it?

A2: The formation of 4-methylcyclohexanol is a classic case of competitive reduction. It occurs when the reducing agent reacts with the starting ketone before the ketone can form the imine, or when the agent is simply not selective enough.

Causality: The core issue is the relative reactivity of the carbonyl group versus the iminium ion intermediate. The C=O bond of the ketone and the C=N⁺ bond of the protonated imine are both electrophilic sites susceptible to hydride attack. If a highly reactive, non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can readily reduce the ketone, which is present in high concentration at the start of the reaction.[1][2]

Preventative Measures:

  • Choice of Reducing Agent: The most effective solution is to use a more selective (or "milder") reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason.[1][3] Its steric bulk and reduced hydridic character make it significantly more reactive toward the protonated iminium ion than toward the ketone. This allows the imine formation equilibrium to be established before significant reduction occurs.

  • Stepwise Procedure: An alternative, though less efficient, method is a two-step process. First, form the imine by reacting the ketone and amine, often with azeotropic removal of water. Once imine formation is complete (as monitored by techniques like NMR or IR), the crude imine is isolated or used in situ, and the reducing agent is added in a separate second step.[1][4]

  • pH Control: The reaction is typically run under weakly acidic conditions (e.g., with acetic acid) to catalyze imine formation and generate the more reactive iminium ion.[3] Proper pH control ensures the iminium is present for the selective reductant.

Q3: I'm observing a high-molecular-weight impurity that I suspect is a tertiary amine. How can I confirm this and prevent its formation?

A3: You are likely correct. The formation of a tertiary amine, N,4-dimethyl-N-(4-methylcyclohexyl)cyclohexanamine, is a common side reaction resulting from over-alkylation.[2][4]

Mechanism of Formation:

  • The desired secondary amine product, this compound, is itself a nucleophile.

  • It competes with the starting methylamine to react with unreacted 4-methylcyclohexanone.

  • This forms a new, bulkier tertiary iminium ion.

  • This iminium ion is then reduced by the hydride agent to yield the tertiary amine byproduct.

Confirmation:

  • Mass Spectrometry (MS): This is the most direct method. The tertiary amine will have a molecular ion peak corresponding to the mass of the desired product plus the mass of a 4-methylcyclohexyl group minus one hydrogen atom (C₈H₁₇N + C₇H₁₂ = C₁₅H₂₉N).

  • NMR Spectroscopy: If isolated, ¹H and ¹³C NMR will show a more complex spectrum with signals corresponding to two distinct 4-methylcyclohexyl moieties.

Preventative Measures:

  • Stoichiometry Control: The most effective strategy is to use a molar excess of the primary amine (methylamine). By Le Châtelier's principle, increasing the concentration of one reactant (methylamine) drives the equilibrium toward the formation of the initial imine, minimizing the opportunity for the secondary amine product to compete. An excess of 1.5 to 2.0 equivalents of methylamine is a common starting point.

  • Order of Addition: Adding the reducing agent last (or slowly) to a pre-stirred mixture of the ketone, amine, and acid catalyst can help ensure the primary imine is the dominant species before reduction begins.

Q4: How can I control the cis/trans stereoisomeric ratio of the final product?

A4: The stereochemistry of this compound is determined during the irreversible hydride attack on the planar C=N bond of the iminium intermediate. The final ratio of cis to trans isomers depends on the facial selectivity of this attack (i.e., whether the hydride adds to the top or bottom face of the ring as drawn).

Controlling Factors:

  • Thermodynamic vs. Kinetic Control: Generally, the reaction favors the thermodynamically more stable product. For a 1,4-disubstituted cyclohexane, the trans isomer, where both the methyl group and the N-methylamino group can occupy equatorial positions to minimize steric strain, is typically the more stable product.[5]

  • Reducing Agent: The steric bulk of the reducing agent plays a crucial role. A bulkier hydride agent (e.g., lithium tri-sec-butylborohydride, "L-Selectride") will preferentially approach from the less sterically hindered face of the iminium ion, leading to higher stereoselectivity. However, for this specific substrate, common reagents like NaBH(OAc)₃ or NaBH₃CN are often sufficient to provide a strong preference for the trans isomer.

  • Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between the transition states leading to the two different isomers.

  • Solvent: The solvent can influence the conformation of the iminium intermediate and the solvation of the reducing agent, thereby affecting the stereochemical outcome.

To optimize for a specific isomer, systematic screening of reducing agents, solvents, and temperatures is recommended.

Q5: What analytical methods are recommended for in-process control and final purity assessment?

A5: A multi-technique approach is essential for robust impurity profiling.[6][7][8]

TechniqueApplicationNotes
GC-MS Primary Identification & Quantification: Ideal for identifying and quantifying the volatile starting ketone, the final amine product, and the 4-methylcyclohexanol byproduct.Derivatization may be necessary for better peak shape of the amines. Excellent for resolving cis and trans isomers.
LC-MS Identification of Less Volatile Impurities: The preferred method for detecting and identifying the high molecular weight tertiary amine byproduct.Provides molecular weight information crucial for impurity identification.[8][9]
HPLC-UV/CAD Quantitative Purity Analysis: Used for accurate quantification of the main component and known impurities when reference standards are available.A stability-indicating method should be developed to also detect degradation products.
NMR (¹H, ¹³C) Structural Elucidation: The definitive technique for confirming the structure of the final product and any isolated, unknown impurities.Can also be used to determine the cis/trans ratio of the product mixture.

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Caption: A workflow for troubleshooting common issues in the synthesis.

Recommended Protocol for Minimizing Side Products

This protocol for the synthesis of this compound is optimized to favor the formation of the desired product and minimize common impurities.

Materials:

  • 4-Methylcyclohexanone (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methylcyclohexanone (1.0 eq) and anhydrous DCM.

  • Amine & Acid Addition: To the stirring solution, add the methylamine solution (1.5 eq) followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows the imine/iminium equilibrium to be established before the addition of the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The addition may be slightly exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within 3-12 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure this compound.

References

Preventing byproduct formation in N,4-dimethylcyclohexan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,4-dimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here, we address specific issues you may encounter during your experiments, with a focus on preventing byproduct formation and ensuring the highest purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary byproducts?

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-methylcyclohexanone with methylamine.[1] This one-pot reaction involves the formation of an intermediate imine (or iminium ion) which is subsequently reduced to the desired secondary amine.[2]

The primary byproducts of concern are:

  • Over-alkylation product: N,N,4-trimethylcyclohexan-1-amine (tertiary amine).[3]

  • Diastereomers: cis- and trans-N,4-dimethylcyclohexan-1-amine.

  • Reduction of starting material: 4-methylcyclohexanol.

  • Self-condensation of starting material: Aldol condensation products of 4-methylcyclohexanone.[4]

Troubleshooting Guide: Preventing Byproduct Formation

This section provides in-depth solutions to common problems encountered during the synthesis of this compound.

Issue 1: Significant formation of the tertiary amine (N,N,4-trimethylcyclohexan-1-amine).

Root Cause Analysis: Over-alkylation occurs when the desired secondary amine product (this compound) acts as a nucleophile and reacts with another molecule of 4-methylcyclohexanone to form a new iminium ion, which is then reduced.[3] This is more likely to happen if the reducing agent is not selective enough and if the reaction conditions favor further reaction of the product.

Solution: The key to preventing over-alkylation is to use a mild and selective reducing agent that preferentially reduces the initially formed iminium ion over the starting ketone and the secondary amine-derived iminium ion.[2]

  • Recommended Reducing Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its high selectivity for the reduction of imines and iminium ions in the presence of ketones.[5] It is also less toxic than cyanoborohydride reagents.[6]

    • Sodium Cyanoborohydride (NaBH₃CN): This is another effective mild reducing agent. Its reactivity is pH-dependent, being more effective at reducing iminium ions at a slightly acidic pH (around 5-6) where imine formation is also favored.[3]

  • Stoichiometry Control: Use a slight excess of methylamine relative to 4-methylcyclohexanone to favor the formation of the primary imine. Avoid a large excess of the ketone.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add methylamine (1.1-1.2 eq, often as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine).

  • Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Undesirable ratio of cis and trans diastereomers.

Root Cause Analysis: The reduction of the intermediate imine can proceed via two main pathways, leading to the formation of cis and trans diastereomers. The stereochemical outcome is determined by the direction of hydride attack on the iminium ion, which is influenced by steric and electronic factors.[7] The trans isomer, with both the methyl and the amino groups in equatorial positions, is generally the thermodynamically more stable product.[8] The kinetically favored product depends on the steric bulk of the reducing agent and the reaction conditions.[9]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Lower reaction temperatures and bulkier reducing agents tend to favor the kinetic product, which results from hydride attack from the less sterically hindered face.[10][11]

    • Thermodynamic Control: Higher reaction temperatures and longer reaction times can allow for equilibration towards the more stable thermodynamic product.[10]

Solution:

  • Choice of Reducing Agent:

    • For preferential formation of the trans isomer (thermodynamic product), a less sterically demanding reducing agent like sodium cyanoborohydride at or slightly above room temperature can be effective.

    • To potentially favor the cis isomer (kinetic product), a bulkier reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) at low temperatures could be explored, although this may also lead to increased reduction of the starting ketone.

  • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may promote the formation of the thermodynamically more stable trans isomer, provided the reagents and solvent are stable at that temperature.

Data on Diastereoselectivity in Cyclohexanone Reductions:

While specific quantitative data for the reductive amination of 4-methylcyclohexanone with methylamine is not extensively published, studies on the reduction of substituted cyclohexanones provide valuable insights. For example, the reduction of 4-tert-butylcyclohexanone with NaBH₄ yields predominantly the trans alcohol, indicating a preference for axial attack of the hydride on the carbonyl.[9] A similar preference is expected in the reduction of the corresponding iminium ion.

Reducing AgentSubstrateMajor ProductRationale
NaBH₄4-tert-Butylcyclohexanonetrans-4-tert-ButylcyclohexanolAxial attack (kinetic control) leads to the equatorial alcohol (more stable chair conformation).
L-Selectride®4-tert-Butylcyclohexanonecis-4-tert-ButylcyclohexanolEquatorial attack by the bulky hydride is sterically favored.

This table provides analogous data from ketone reductions, which can be extrapolated to the reduction of the iminium intermediate.

Issue 3: Formation of 4-methylcyclohexanol.

Root Cause Analysis: This byproduct arises from the direct reduction of the starting material, 4-methylcyclohexanone, by the hydride reagent. This side reaction is more prominent when using stronger, less selective reducing agents.

Solution:

  • Use a Mild Reducing Agent: As detailed in Issue 1, sodium triacetoxyborohydride or sodium cyanoborohydride are highly selective for the reduction of iminium ions over ketones and are the best choice to minimize the formation of 4-methylcyclohexanol.[5][12]

  • Avoid Strong Reducing Agents: Do not use strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this one-pot reaction, as they will readily reduce the starting ketone.[3]

Issue 4: Presence of high molecular weight impurities.

Root Cause Analysis: Under basic or acidic conditions, 4-methylcyclohexanone can undergo self-condensation reactions, such as an aldol condensation, to form higher molecular weight byproducts.[4][13] These reactions are more likely to occur if the reaction is run at high concentrations or for extended periods in the presence of a catalyst.

Solution:

  • Control pH: Maintain a slightly acidic to neutral pH (around 5-7) during the reaction. This can be achieved by using the amine as its hydrochloride salt and a mild base, or by adding a small amount of acetic acid.[5]

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, which can promote side reactions. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Order of Addition: Add the reducing agent after the imine has had a chance to form to ensure the ketone is consumed in the desired reaction pathway.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the formation of byproducts.

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation 4-Methylcyclohexanone 4-Methylcyclohexanone Imine/Iminium Ion Imine/Iminium Ion 4-Methylcyclohexanone->Imine/Iminium Ion + Methylamine 4-Methylcyclohexanol 4-Methylcyclohexanol 4-Methylcyclohexanone->4-Methylcyclohexanol + [H-] (Non-selective Reduction) Aldol Products Aldol Products 4-Methylcyclohexanone->Aldol Products Self-condensation This compound This compound Imine/Iminium Ion->this compound + [H-] (Selective Reduction) cis/trans Isomers cis/trans Isomers Imine/Iminium Ion->cis/trans Isomers Hydride Attack Geometry N,N,4-trimethylcyclohexan-1-amine N,N,4-trimethylcyclohexan-1-amine This compound->N,N,4-trimethylcyclohexan-1-amine + 4-Methylcyclohexanone + [H-]

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

Troubleshooting Logic Flowchart

This flowchart provides a step-by-step guide to diagnosing and resolving issues in your synthesis.

G cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Major impurity identified? start->q1 tertiary_amine Tertiary Amine (Over-alkylation) q1->tertiary_amine Yes alcohol 4-Methylcyclohexanol q1->alcohol Yes diastereomers Incorrect Diastereomer Ratio q1->diastereomers Yes high_mw High MW Impurities (Aldol Products) q1->high_mw Yes sol_tertiary Use milder reducing agent (NaBH(OAc)₃). Control stoichiometry. tertiary_amine->sol_tertiary sol_alcohol Use milder reducing agent (NaBH(OAc)₃ or NaBH₃CN). Avoid NaBH₄, LiAlH₄. alcohol->sol_alcohol sol_diastereomers Adjust temperature. Change reducing agent to alter steric bulk. diastereomers->sol_diastereomers sol_high_mw Control pH (5-7). Optimize reaction time and temperature. high_mw->sol_high_mw

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Section 1: Understanding the Challenge: The Impurity Profile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused, in-depth guide to overcoming the specific challenges encountered during the purification of N,4-dimethylcyclohexan-1-amine. As a Senior Application Scientist, my goal is to move beyond simple procedural lists, offering instead a framework of understanding rooted in chemical principles and validated by practical, field-tested experience. This guide is structured to empower you to diagnose issues, understand their root causes, and implement effective, robust solutions.

Effective purification begins with a thorough understanding of what you are trying to remove. This compound is most commonly synthesized via the reductive amination of 4-methylcyclohexanone with methylamine.[1][2] This synthetic route, while efficient, introduces a predictable constellation of impurities that must be addressed.

Common Impurities in this compound Synthesis:

Impurity NameStructureOriginSeparation Challenge
4-Methylcyclohexanone KetoneUnreacted starting materialSimilar volatility to the product, can co-distill.
4-Methylcyclohexanol AlcoholReduction of the ketone starting materialClose boiling point to the product; can be difficult to separate by distillation alone.
Intermediate Imine ImineIncomplete reduction of the imine intermediateCan hydrolyze back to the ketone during workup or chromatography, complicating analysis.[3]
cis/trans Isomers Amine IsomersNon-stereoselective reductionExtremely similar physical properties, representing the most significant purification hurdle.[4][5]
Disecondary Amine DimerReaction of the product amine with the starting ketoneHigher boiling point, but can be a persistent contaminant.[6]

The following diagram illustrates the formation pathways for these primary impurities during a typical reductive amination process.

G Ketone 4-Methylcyclohexanone Imine Intermediate Imine Ketone->Imine + Methylamine - H₂O Alcohol 4-Methylcyclohexanol Ketone->Alcohol + [H] (Side Reaction) Dimer Disecondary Amine Ketone->Dimer Methylamine Methylamine Methylamine->Imine Product This compound (cis/trans mixture) Imine->Product + [H] (Reduction) Product->Dimer

Caption: Impurity formation pathways in reductive amination.

Section 2: Troubleshooting by Purification Method

This section addresses common problems organized by the purification technique being employed.

FAQ 1: Distillation Issues

Q: I performed a vacuum distillation, but my final product is still contaminated with the starting ketone (4-methylcyclohexanone). Why is this happening and how can I fix it?

A: This is a classic issue of co-distillation due to similar boiling points. While the exact boiling point of this compound is not widely published, we can estimate it to be similar to related compounds like N,N-dimethylcyclohexylamine (162-165 °C at atmospheric pressure).[7][8] The starting ketone, 4-methylcyclohexanone, boils at a very close 164-166 °C.

Causality: Simple distillation is often insufficient to separate liquids with boiling points that differ by less than 25-30 °C.[9] Under vacuum, this boiling point window can compress, making the separation even less effective.

Solutions:

  • Fractional Distillation: The most direct solution is to increase the theoretical plates of your distillation setup. Replace your simple distillation head with a fractionating column (e.g., Vigreux or packed column). This creates a temperature gradient, allowing for multiple condensation-vaporization cycles that enrich the vapor with the more volatile component at each stage.[10][11]

  • Chemical Pre-treatment: Before distillation, you can selectively react the ketone impurity. A common method is to treat the crude mixture with a small amount of a less reactive borohydride reducing agent, such as sodium borohydride, under controlled conditions to convert the residual ketone to the much higher-boiling 4-methylcyclohexanol. This significantly increases the boiling point difference, making the subsequent distillation of your amine product much cleaner.

  • Acid/Base Wash: Perform a liquid-liquid extraction before distilling. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your amine will move into the aqueous layer as the hydrochloride salt, leaving the neutral ketone impurity in the organic layer. Separate the layers, basify the aqueous layer (e.g., with NaOH), and extract your purified amine back into an organic solvent. This removes the ketone entirely before the distillation step.[12]

FAQ 2: Column Chromatography Challenges

Q: My amine is streaking badly on my silica gel column, and the fractions are all cross-contaminated. What's wrong?

A: This phenomenon, known as "tailing," is the most common problem when purifying amines on silica gel.

Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly and often irreversibly with these acidic sites, leading to poor elution, broad peaks, and significant loss of product on the column.[13][14]

Solutions:

  • Mobile Phase Modification (The Standard Fix): Deactivate the acidic sites on the silica by adding a small amount of a volatile base to your eluent system.

    • Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The sacrificial base (Et₃N) preferentially binds to the acidic silanol groups, allowing your target amine to travel through the column without these strong, undesirable interactions.

  • Use a Different Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase.

    • Alumina (Basic or Neutral): Aluminum oxide is an excellent alternative for purifying basic compounds. Use Brockmann activity II or III neutral or basic alumina.

    • Treated Silica: Commercially available "base-deactivated" silica gel is another option.

  • Protecting Group Strategy: If all else fails, you can temporarily protect the amine. React the crude amine with an easily removable protecting group (e.g., Boc anhydride to form a Boc-carbamate). The protected compound is now neutral and will behave well on a standard silica gel column. After purification, the protecting group can be cleanly removed (e.g., with trifluoroacetic acid for a Boc group) to yield the pure amine.[12]

The following decision tree provides a logical workflow for troubleshooting amine chromatography.

G start Start: Tailing observed on Silica Gel Chromatography add_base Modify Eluent: Add 1-2% Et₃N or NH₄OH to mobile phase start->add_base check_separation Is separation now clean and efficient? add_base->check_separation Run Column change_sp Change Stationary Phase: Use Neutral/Basic Alumina or Base-Deactivated Silica check_separation->change_sp No success Success: Pure Amine Obtained check_separation->success Yes check_separation2 Is separation now clean and efficient? change_sp->check_separation2 Run Column protect_amine Use Protecting Group Strategy: 1. Protect (e.g., Boc) 2. Purify via standard silica column 3. Deprotect check_separation2->protect_amine No check_separation2->success Yes protect_amine->success

Caption: Troubleshooting workflow for amine tailing in chromatography.

FAQ 3: The Cis/Trans Isomer Problem

Q: My NMR analysis shows a mixture of cis and trans isomers. How can I separate them?

A: This is arguably the most difficult purification challenge for this molecule. The cis and trans diastereomers of this compound have very similar polarities and boiling points, making their separation by standard distillation or chromatography exceptionally difficult.

Causality: The spatial orientation of the methyl and amino groups relative to the cyclohexane ring leads to two distinct diastereomers. Their overall physical properties are so alike that conventional methods often fail.

Solutions:

  • Purification via Salt Recrystallization (Most Promising Method): The most effective method is often to exploit subtle differences in the crystal lattice energies of their diastereomeric salts.[15]

    • Principle: By forming a salt with a suitable acid, you create a new compound that is typically a solid. The cis and trans salts may have significantly different solubilities in a given solvent system, allowing for separation by fractional crystallization.[4]

    • Procedure Outline:

      • Dissolve the crude amine mixture in a suitable solvent (e.g., diethyl ether, isopropanol).

      • Add a stoichiometric amount of an acid (e.g., HCl in ether, or an organic acid like tartaric acid) to precipitate the amine salt.

      • Perform a systematic recrystallization of the salt mixture.[16][17] This involves finding a solvent (or solvent pair) where one diastereomeric salt is significantly less soluble than the other, especially at cooler temperatures.

      • Collect the less soluble, purified salt by filtration.

      • Liberate the free amine by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting the pure amine isomer into an organic solvent.

  • Enzymatic Resolution: For advanced applications requiring high diastereomeric purity, biocatalytic methods can be employed. Specific transaminase enzymes can selectively convert one diastereomer (e.g., the cis isomer) back to the ketone, which can then be removed, leaving the desired trans isomer in high purity.[5] This is a highly specialized but powerful technique.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Recrystallization

This protocol provides a self-validating system for removing most common impurities and potentially separating diastereomers.

  • Salt Formation:

    • Dissolve the crude this compound (1.0 eq) in anhydrous diethyl ether (10 mL per gram of amine).

    • While stirring, slowly add a solution of 2M HCl in diethyl ether until no further white precipitate is formed.

    • Collect the precipitated amine hydrochloride salt by vacuum filtration and wash the solid with a small amount of cold diethyl ether. Air-dry the solid.

  • Solvent Screening for Recrystallization:

    • Place small amounts (~20 mg) of the crude salt into separate test tubes.

    • Test various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, ethanol/water mixtures) to find one that dissolves the salt when hot but gives poor solubility when cold.[16] A good solvent system is critical for successful fractional crystallization.

  • Fractional Recrystallization:

    • Dissolve the bulk of the salt in a minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath.

    • The first crop of crystals that forms will be enriched in the less soluble diastereomer. Collect these by filtration.

    • Concentrate the mother liquor and cool again to obtain a second crop, which will be enriched in the more soluble diastereomer.

    • Check the purity of each crop by a suitable method (e.g., melting point, NMR). Repeat the recrystallization on the first crop until purity is constant.

  • Liberation of the Free Amine:

    • Dissolve the purified salt crystals in a minimum amount of water.

    • Cool the solution in an ice bath and add 2M NaOH solution dropwise with stirring until the pH is >12.

    • Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

Technical Support Center: Enhancing the Resolution of N,4-dimethylcyclohexan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of N,4-dimethylcyclohexan-1-amine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the stereoisomers of this important chiral building block. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter.

This compound possesses two stereocenters, leading to the existence of four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). The cis and trans diastereomers can typically be separated by standard chromatography, but the resolution of the enantiomeric pairs—(1R,4R)/(1S,4S) and (1R,4S)/(1S,4R)—requires specialized chiral separation techniques. This guide focuses on troubleshooting two primary methods: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

Troubleshooting Guide: Question & Answer Format

Section 1: Diastereomeric Salt Crystallization

This classical resolution technique relies on the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[1]

Q1: My diastereomeric salt crystallization is yielding low diastereomeric excess (d.e.). What are the likely causes and how can I improve it?

A1: Low diastereomeric excess is a frequent challenge and often points to suboptimal conditions that fail to maximize the solubility difference between the diastereomeric salts.[2][3]

Potential Causes & Solutions:

  • Suboptimal Resolving Agent: The structural compatibility between your amine and the chiral acid is critical for forming a stable, well-defined crystal lattice.[2]

    • Solution: Screen a variety of chiral resolving agents. For amines, derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), are often more effective than tartaric acid itself.[1][4] Mandelic acid and its derivatives are also excellent candidates.[5]

  • Incorrect Solvent System: The choice of solvent is arguably the most critical parameter in crystallization.[2][6] It directly influences the solubility and, therefore, the separation efficiency.

    • Solution: Conduct a solvent screen with a range of polarities. A good starting point is a solvent where the racemate and resolving agent have moderate solubility.[6] Mixed solvent systems (a "solvent" and an "anti-solvent") offer greater control over solubility and supersaturation.[6] For this compound, consider alcohols (methanol, ethanol, isopropanol), ketones (acetone), or mixtures with water.[7]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and reducing the d.e.[8]

    • Solution: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the yield of the less soluble salt.[1][6]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the outcome.

    • Solution: While a 1:1 ratio is a common starting point, studies have shown that using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the d.e. of the crystallized salt.[9]

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high concentrations or the crystallization temperature being above the salt's melting point.[6]

Solutions:

  • Add More Solvent: This will lower the concentration and may prevent the salt from oiling out.[8]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.

  • Change the Solvent System: A different solvent may promote crystalline solid formation.

Q3: The yield of my desired diastereomeric salt is very low. What are the possible causes and solutions?

A3: Low yield can be attributed to several factors, primarily related to the solubility of the desired salt in the chosen solvent system.[6]

Potential Causes & Solutions:

  • High Solubility of the Desired Salt: The desired diastereomer may be too soluble in the selected solvent.

    • Solution: Introduce an "anti-solvent" to decrease the solubility of the desired salt and improve the yield.[6]

  • Sub-optimal Temperature Profile: The final crystallization temperature might be too high, leaving a significant amount of the desired salt dissolved in the mother liquor.

    • Solution: Ensure the crystallization mixture is cooled for a sufficient duration at a low enough temperature (e.g., 0-4 °C) to maximize precipitation.[1]

  • Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar in the chosen solvent, the undesired diastereomer may co-precipitate, which reduces the yield of the pure, desired salt.

    • Solution: A different solvent system is necessary to enhance the solubility difference and improve selectivity.[6]

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis cluster_lib Liberation prep_amine Dissolve Racemic Amine in Warm Solvent mix Mix Solutions & Stir prep_amine->mix prep_acid Dissolve Chiral Acid in Warm Solvent prep_acid->mix cool Slow Cooling (RT then Ice Bath) mix->cool cryst_form Crystal Formation cool->cryst_form filter Vacuum Filtration cryst_form->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze d.e. (Chiral HPLC/NMR) dry->analyze liberate Liberate Free Amine (Base Treatment) dry->liberate extract Extract Pure Enantiomer liberate->extract

Caption: Experimental workflow for chiral resolution by diastereomeric salt formation.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[10][11]

Q1: I am observing poor resolution between the enantiomers of this compound on my chiral column. How can I improve the separation?

A1: Poor resolution in chiral HPLC is typically due to an inappropriate choice of stationary phase, mobile phase, or both. The key is to enhance the differential interactions between the enantiomers and the CSP.[12]

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful chiral separation.[10]

    • Solution: Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are highly effective for resolving a wide range of racemates, including primary amines.[10][13] Columns like CHIRALPAK® and CHIRALCEL® series are excellent starting points. Cyclofructan-based CSPs have also demonstrated high success rates for separating primary amines.[13]

  • Suboptimal Mobile Phase: The mobile phase composition significantly influences retention and enantioselectivity.[13]

    • Solution (Normal Phase): A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol. Varying the ratio of alcohol can dramatically impact resolution.

    • Solution (Additives): For basic compounds like amines, adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is crucial.[11][13] This improves peak shape by minimizing interactions with residual silanols on the silica support.[13] An acidic additive (e.g., trifluoroacetic acid) may also be necessary in some cases to improve chiral recognition through ionization.[14]

  • Temperature Effects: Column temperature can affect selectivity.

    • Solution: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity, but may lead to broader peaks and higher backpressure.

Q2: My peak shapes are poor (e.g., tailing or fronting). What is causing this and how can I fix it?

A2: Poor peak shape for amines in chiral HPLC is a common problem, often caused by secondary interactions with the stationary phase or issues with the sample solvent.

Potential Causes & Solutions:

  • Silanol Interactions: Residual acidic silanol groups on the silica support of the CSP can interact strongly with the basic amine, causing peak tailing.

    • Solution: As mentioned above, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%).[13] This competitively blocks the active silanol sites.

  • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[13]

  • Column Overload: Injecting too much sample can lead to broadened, asymmetrical peaks.

    • Solution: Reduce the injection volume or the sample concentration.

Data Summary Table: Chiral HPLC Starting Conditions

ParameterNormal Phase ModePolar Organic Mode
CSP Type Polysaccharide (Amylose/Cellulose)Cyclofructan / Polysaccharide
Mobile Phase Hexane/Ethanol (e.g., 80:20 v/v)Acetonitrile/Methanol (e.g., 90:10 v/v)
Additive 0.1% Diethylamine (DEA)0.3% TFA / 0.2% TEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C

Note: These are general starting points. Method development and optimization are essential for achieving the best resolution.[13][14]

Troubleshooting Logic for Chiral HPLC

G cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues start Poor Resolution or Bad Peak Shape check_csp Is CSP appropriate for amines? start->check_csp check_additive Is a basic additive present? start->check_additive change_csp Screen different CSPs (Polysaccharide, Cyclofructan) check_csp->change_csp No check_mp Optimize Mobile Phase check_csp->check_mp Yes change_ratio Vary alcohol % (e.g., 10-40%) check_mp->change_ratio check_temp Adjust Temperature change_ratio->check_temp change_temp Test lower/higher temps (10°C, 25°C, 40°C) check_temp->change_temp add_additive Add 0.1% DEA/TEA check_additive->add_additive No check_solvent Sample solvent matches mobile phase? check_additive->check_solvent Yes change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No check_load Is column overloaded? check_solvent->check_load Yes reduce_load Decrease concentration or injection volume check_load->reduce_load Yes

Caption: Troubleshooting flowchart for common chiral HPLC issues.

Frequently Asked Questions (FAQs)

Q: Which enantiomer of the resolving agent should I use?

A: If you use (L)-(+)-tartaric acid to resolve a racemic amine (R/S-amine), it will form two diastereomeric salts: (R-amine)-(L-tartrate) and (S-amine)-(L-tartrate). One of these will be less soluble and will crystallize. If you use (D)-(-)-tartaric acid, the opposite diastereomer ((S-amine)-(D-tartrate)) will be the less soluble one.[7] The choice depends on which enantiomer of your amine you wish to isolate in the solid phase.

Q: How do I recover the resolved amine from the diastereomeric salt?

A: After isolating the desired diastereomeric salt by filtration, it is dissolved in water and treated with a base (e.g., NaOH or K2CO3) to deprotonate the amine. The free amine can then be extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

Q: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A: Yes, SFC is an excellent alternative to HPLC, especially for preparative separations. It often provides faster separations and is considered a "greener" technique due to its use of CO2.[14] The same polysaccharide and cyclofructan CSPs used in HPLC are effective in SFC. Mobile phases typically consist of CO2 with a polar co-solvent like methanol and additives similar to those used in HPLC.[14][15]

Q: How can I confirm the absolute configuration of the separated isomers?

A: The absolute configuration can be determined using several methods. If a known enantiomer is available, it can be used as a standard for comparison in chiral HPLC. Alternatively, techniques like X-ray crystallography of the diastereomeric salt or Vibrational Circular Dichroism (VCD) can be used to unambiguously determine the stereochemistry.

References

Technical Support Center: Scaling Up the Synthesis of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,4-dimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this key amine intermediate. Our focus is on providing scientifically sound and practical advice to ensure the successful and efficient production of this compound.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the reductive amination of 4-methylcyclohexanone with methylamine. This reaction, while conceptually straightforward, presents several challenges when scaling up, including control of diastereoselectivity, minimization of byproducts, and efficient purification. This guide will address these critical aspects in detail.

The core of this synthesis involves the formation of an intermediate imine from 4-methylcyclohexanone and methylamine, which is then reduced to the final secondary amine. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity.

Visualizing the Core Synthesis and Potential Pitfalls

To better understand the process, the following diagram illustrates the primary synthetic route and highlights key areas where issues can arise.

Synthesis_of_N_4_dimethylcyclohexan_1_amine ketone 4-Methylcyclohexanone imine Intermediate Imine ketone->imine + Methylamine - H2O side_product2 4-Methylcyclohexanol ketone->side_product2 + Reducing Agent (direct reduction) methylamine Methylamine (CH3NH2) methylamine->imine product This compound (cis/trans mixture) imine->product + Reducing Agent side_product1 Over-alkylation (Tertiary Amine) imine->side_product1 + Imine (further reaction) reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd) reducing_agent->imine

Caption: General reaction scheme for the synthesis of this compound via reductive amination, highlighting potential side products.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Amine 1. Incomplete imine formation: The equilibrium between the ketone/amine and the imine may not favor the imine.[1] 2. Decomposition of the reducing agent: Some reducing agents, like sodium borohydride, can be sensitive to acidic conditions or moisture.[2] 3. Catalyst poisoning (for catalytic hydrogenation): Impurities in the starting materials or solvent can deactivate the catalyst.[3]1. Optimize imine formation: Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. For less reactive ketones, a Lewis acid catalyst like Ti(OiPr)4 can be employed.[2][4] 2. Control reaction conditions: Ensure anhydrous conditions and consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is more stable under weakly acidic conditions.[1] 3. Purify starting materials and use fresh catalyst: Ensure the purity of 4-methylcyclohexanone, methylamine, and the solvent. Use a fresh, active catalyst for each batch.
Formation of Significant Amounts of 4-Methylcyclohexanol Direct reduction of the ketone: The reducing agent is reacting with the starting ketone before imine formation is complete. This is more common with strong reducing agents like sodium borohydride.[2][5]1. Sequential addition of reagents: Allow sufficient time for the imine to form before adding the reducing agent.[2] 2. Use a selective reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are more selective for the reduction of the iminium ion over the ketone.[1][5]
Presence of Over-Alkylated Tertiary Amine Impurity Reaction of the product amine with the intermediate imine: The newly formed secondary amine can react with another molecule of the imine, leading to a tertiary amine byproduct.[6]1. Control stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine. 2. Slow addition of the reducing agent: This can help to keep the concentration of the reactive imine intermediate low.
Difficult Purification of the Final Product Similar physical properties of the product and byproducts: The desired amine and potential impurities (starting materials, alcohol byproduct) may have close boiling points or polarities, making separation by distillation or chromatography challenging.1. Acid-base extraction: Exploit the basicity of the amine. Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent. 2. Derivatization: If chromatographic separation is necessary, consider derivatizing the amine (e.g., as a Boc-protected carbamate) to alter its polarity and improve separation from impurities. The protecting group can then be removed.[7]
Inconsistent Cis/Trans Diastereomeric Ratio Lack of stereochemical control during the reduction: The reduction of the imine can lead to a mixture of cis and trans isomers. The final ratio can be influenced by the reducing agent, catalyst, and reaction conditions.[3]1. Catalyst selection (for catalytic hydrogenation): The choice of metal catalyst (e.g., Palladium vs. Platinum) and support can influence the stereochemical outcome.[3] 2. Temperature control: Lower temperatures may favor kinetic control, potentially leading to a different diastereomeric ratio than thermodynamically controlled reactions at higher temperatures.[3] 3. Consider biocatalysis: For high stereoselectivity, imine reductases (IREDs) can be employed, which often provide excellent enantiomeric and diastereomeric control.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for scaling up this synthesis?

For large-scale synthesis, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst is often preferred due to its high atom economy, lower cost of reagents, and easier product workup.[1][10] However, this requires specialized high-pressure reactor equipment. For standard laboratory setups, sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild and selective reducing agent that does not reduce the starting ketone and is effective under weakly acidic conditions that favor imine formation.[1] Sodium borohydride can be a more cost-effective option, but requires careful control of the reaction conditions to avoid reduction of the starting ketone.[2][11]

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to prevent streaking of the amine) can be used to track the disappearance of the 4-methylcyclohexanone starting material. Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information on the conversion of the starting material and the formation of the product and any byproducts.

Q3: What are the key safety precautions to consider when running this reaction?

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Sodium borohydride and its derivatives are flammable solids that can react violently with water or strong acids to produce flammable hydrogen gas. They should be handled in a dry environment.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions involving hydrogen gas under pressure must be carried out in a properly designed and maintained high-pressure reactor by trained personnel.

  • Solvents: The organic solvents used in the reaction and workup are often flammable. Ensure there are no ignition sources nearby.

Q4: My final product is a mixture of cis and trans isomers. How can I separate them?

Separating the cis and trans diastereomers of this compound can be challenging due to their similar physical properties. Careful column chromatography on silica gel may be effective, but often requires extensive screening of solvent systems. In some cases, fractional crystallization of a suitable salt form (e.g., hydrochloride or tartrate) may be a more effective method for separating the isomers on a larger scale.

Q5: Can I use a one-pot procedure for this synthesis?

Yes, a one-pot procedure is the standard approach for reductive amination.[6] The 4-methylcyclohexanone, methylamine, and a suitable solvent are mixed, and after a period to allow for imine formation, the reducing agent is added to the same reaction vessel. This avoids the need to isolate the often-unstable intermediate imine.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Sodium Borohydride

This protocol is suitable for a standard laboratory setting.

Materials:

  • 4-Methylcyclohexanone

  • Methylamine (as a solution in a suitable solvent like THF or ethanol)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 2M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylcyclohexanone in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution to the cooled ketone solution while stirring.

  • Allow the mixture to stir at 0 °C for 1 hour to facilitate imine formation.

  • In small portions, carefully add sodium borohydride to the reaction mixture. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC or GC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). This will also neutralize any unreacted sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and wash with dichloromethane or ethyl acetate to remove any non-basic impurities.

  • Basify the aqueous layer to pH >12 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Scale-Up Synthesis via Catalytic Hydrogenation

This protocol is intended for experienced personnel with access to a high-pressure reactor.

Materials:

  • 4-Methylcyclohexanone

  • Methylamine (as a solution or anhydrous)

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • To a high-pressure reactor, add 4-methylcyclohexanone and the solvent (ethanol or methanol).

  • Carefully add the Pd/C catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce the methylamine solution into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation under reduced pressure.

References

Validation & Comparative

A Comparative Guide to N,4-dimethylcyclohexan-1-amine and N,N-dimethylcyclohexylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical intermediates and reagents, the subtle distinctions between structurally similar molecules can have profound impacts on their application and performance. This guide provides an in-depth comparative analysis of two isomeric C8H17N amines: N,4-dimethylcyclohexan-1-amine and N,N-dimethylcyclohexylamine. While both are saturated cyclic amines, the placement of their methyl groups—one on the cyclohexane ring and the other on the nitrogen atom—gives rise to distinct physicochemical properties, reactivity, and utility. This document is intended for researchers, scientists, and drug development professionals to inform their selection and application of these compounds.

Introduction to the Isomers: A Structural Overview

At first glance, this compound and N,N-dimethylcyclohexylamine share the same molecular formula and weight. However, their constitutional isomerism dictates their classification and, consequently, their chemical behavior.

  • N,N-dimethylcyclohexylamine is a tertiary amine, characterized by a dimethylamino group attached to a cyclohexane ring. The nitrogen atom is trisubstituted, rendering it a stronger base in the gas phase and a potent catalyst.

  • This compound is a secondary amine, with one methyl group on the nitrogen atom and another at the 4-position of the cyclohexane ring. The presence of a hydrogen atom on the nitrogen allows it to participate in hydrogen bonding and different chemical transformations compared to its tertiary amine isomer. Furthermore, this compound can exist as cis and trans diastereomers due to the relative orientation of the amino and methyl groups on the cyclohexane ring, which adds another layer of complexity to its properties and synthesis.

Physicochemical Properties: A Tabular Comparison

The differing substitution patterns on the nitrogen and the cyclohexane ring lead to variations in the physical and chemical properties of these two amines. The following table summarizes key properties, drawing from available experimental data and computed values where experimental data is scarce.

PropertyN,N-dimethylcyclohexylamineThis compound
Molecular Formula C₈H₁₇NC₈H₁₇N
Molecular Weight 127.23 g/mol 127.23 g/mol
CAS Number 98-94-2[1]90226-23-6[2]
Appearance Colorless to light yellow liquid[3]Not readily available (expected to be a liquid)
Boiling Point 158-159 °C[3]Not readily available
Density 0.849 g/mL at 25 °C[3]Not readily available
pKa 10.72 (for the conjugate acid)[3]Not readily available (expected to be slightly higher than N,N-dimethylcyclohexylamine)
Solubility in Water 10 g/L at 20 °C[3]Not readily available
Amine Type TertiarySecondary
Stereoisomerism Nonecis and trans diastereomers

Synthesis and Manufacturing

The synthetic routes to these two isomers are distinct, reflecting their structural differences.

Synthesis of N,N-dimethylcyclohexylamine

The industrial production of N,N-dimethylcyclohexylamine is well-established and typically involves one of two primary methods:

  • Reductive Amination of Cyclohexanone: This is a common and efficient one-pot method where cyclohexanone is reacted with dimethylamine in the presence of a reducing agent, such as hydrogen gas over a metal catalyst (e.g., Palladium on carbon).[4][5] The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced to the final tertiary amine.

    Reductive amination of cyclohexanone.
  • N-methylation of Cyclohexylamine: An alternative route involves the exhaustive methylation of cyclohexylamine using a methylating agent like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.[6]

    Eschweiler-Clarke synthesis of N,N-dimethylcyclohexylamine.

Synthesis of this compound

The synthesis of this compound is less commonly described in industrial literature but can be achieved through standard organic synthesis methods. A likely approach is the reductive amination of 4-methylcyclohexanone with methylamine.[7] This reaction will typically produce a mixture of cis and trans isomers, which may require separation depending on the desired application.

Recent advancements have also demonstrated the use of transaminases for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines, which could be adapted for the production of the trans isomer of this compound.[8][9]

Reductive amination to form this compound.

Comparative Reactivity and Basicity

The difference in amine type (tertiary vs. secondary) is the primary driver of the differing reactivity profiles.

  • Basicity: In general, secondary amines tend to be slightly more basic than tertiary amines in aqueous solution due to a combination of inductive effects and solvation of the corresponding ammonium ions.[10] The alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the lone pair more available for protonation. While tertiary amines have more electron-donating groups, steric hindrance can impede the solvation of the protonated form, slightly reducing its stability and thus the amine's basicity in solution. Therefore, this compound is expected to be a slightly stronger base than N,N-dimethylcyclohexylamine in an aqueous environment.

  • Reactivity:

    • N,N-dimethylcyclohexylamine , as a tertiary amine, is nucleophilic but lacks an N-H bond, preventing it from forming amides or participating in reactions that require a proton on the nitrogen. Its primary reactivity is as a base or a nucleophile in reactions like quaternization.

    • This compound , being a secondary amine, can undergo a wider range of reactions. It can be acylated to form amides, alkylated to form tertiary amines, and can participate in other reactions typical of secondary amines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • N,N-dimethylcyclohexylamine: Will show a characteristic singlet for the six protons of the two N-methyl groups, typically in the 2.2-2.6 ppm range. The protons on the cyclohexane ring will appear as complex multiplets.

    • This compound: Will exhibit a singlet or doublet for the three protons of the N-methyl group and a doublet for the three protons of the C4-methyl group. The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The cis and trans isomers would be expected to show distinct chemical shifts for the ring protons and potentially the methyl groups.

  • ¹³C NMR:

    • N,N-dimethylcyclohexylamine: Will show distinct signals for the N-methyl carbons and the carbons of the cyclohexane ring.

    • This compound: Will have separate signals for the N-methyl and C4-methyl carbons, in addition to the cyclohexane ring carbons. The stereochemistry (cis vs. trans) will influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy
  • N,N-dimethylcyclohexylamine: The most notable feature will be the absence of an N-H stretching band in the 3300-3500 cm⁻¹ region. The spectrum will be dominated by C-H and C-N stretching and bending vibrations.

  • This compound: Will show a characteristic N-H stretching absorption in the 3300-3500 cm⁻¹ region, which is a key diagnostic feature for distinguishing it from its tertiary amine isomer.

Applications: Industrial Catalyst vs. Pharmaceutical Intermediate

The applications of these two amines are largely dictated by their structural and reactivity differences.

N,N-dimethylcyclohexylamine: A Workhorse in Polyurethane Chemistry

N,N-dimethylcyclohexylamine (DMCHA) is a widely used catalyst in the production of polyurethane foams.[11] It effectively catalyzes both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water), leading to the formation of a stable foam structure.[12][13] Its moderate basicity and low volatility make it a preferred choice in many formulations, particularly for rigid polyurethane foams used in insulation.[3][13] The mechanism of catalysis involves the tertiary amine acting as a nucleophile to activate the isocyanate group, making it more susceptible to attack by the polyol or water.

This compound: A Key Building Block in Pharmaceuticals

The primary documented application of this compound is as a key intermediate in the synthesis of the atypical antipsychotic drug, cariprazine .[8][9] Specifically, the trans isomer is a crucial component of the cariprazine molecule. Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[14] The precise stereochemistry of the this compound precursor is critical for the pharmacological activity of the final drug product. This highlights the importance of stereoselective synthesis methods for this compound in the pharmaceutical industry.

Safety and Toxicology

Both compounds are classified as amines and should be handled with appropriate safety precautions.

  • N,N-dimethylcyclohexylamine: Is known to be a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if inhaled or absorbed through the skin.[11]

  • This compound: While specific toxicological data is limited, as a substituted cyclohexylamine, it is expected to have similar irritant and corrosive properties. Cyclohexylamines, in general, can be toxic and cause a range of adverse health effects.[15][16][17]

Conclusion: A Tale of Two Isomers

  • N,N-dimethylcyclohexylamine is a well-established, commercially available tertiary amine with a primary role as a versatile and effective catalyst in the polyurethane industry. Its utility is derived from its nucleophilic and basic character, coupled with favorable physical properties for formulation.

  • This compound is a secondary amine whose significance is emerging in the pharmaceutical sector as a critical building block for complex active pharmaceutical ingredients like cariprazine. Its stereochemistry is of paramount importance, and its reactivity is characteristic of a secondary amine, allowing for further functionalization.

For researchers and developers, the choice between these two isomers is clear-cut and application-driven. N,N-dimethylcyclohexylamine is the compound of choice for catalytic applications requiring a non-reactive, basic tertiary amine. In contrast, this compound, particularly its trans isomer, is a valuable synthon for targeted organic synthesis, especially in the realm of medicinal chemistry. The scarcity of publicly available experimental data for this compound underscores the need for further characterization of this increasingly important chemical entity.

References

A Comparative Analysis of Substituted Cyclohexylamine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component in a wide array of therapeutic agents.[1][2][3][4] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The versatility of this scaffold is further enhanced by the potential for substitution at various positions on both the cyclohexane ring and the amine group. These substitutions allow for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn govern its pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comparative analysis of key substituted cyclohexylamine derivatives, with a focus on arylcyclohexylamines, renowned for their activity in the central nervous system (CNS).[5][6] We will delve into their structure-activity relationships (SAR), compare their performance based on experimental data, and provide detailed protocols for their evaluation.

Core Concepts: The Structural Significance of the Cyclohexylamine Scaffold

The cyclohexylamine moiety's influence on a molecule's biological activity is multifaceted. The cyclohexane ring's chair conformation allows for substituents to be positioned in either axial or equatorial orientations, which can significantly impact receptor binding and molecular interactions. Furthermore, the amine group's basicity is a critical determinant of a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to form ionic bonds with target receptors.

Substitutions on the aryl ring, the cyclohexyl ring, or the amine group can dramatically alter a compound's biological activity.[7] For instance, in the arylcyclohexylamine class, modifications can modulate potency, efficacy, and selectivity for specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[5][6][7]

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Rat Forebrain Membranes Incubate Incubate at RT Membrane->Incubate Ligand [³H]MK-801 (Radioligand) Ligand->Incubate Compound Test Compound (Varying Conc.) Compound->Incubate Filter Rapid Filtration Incubate->Filter Separate Bound/ Free Ligand Count Scintillation Counting Filter->Count Measure Radioactivity Analyze Calculate IC₅₀ & Ki Count->Analyze Metabolic_Stability_Pathway Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Metabolites Metabolites Incubation->Metabolites Metabolic Conversion Analysis LC-MS/MS Analysis Incubation->Analysis Time-point Sampling Data Calculate In Vitro Half-life (t½) Analysis->Data

References

A Comparative Guide to the Validation of Analytical Methods for N,4-dimethylcyclohexan-1-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the validation of N,4-dimethylcyclohexan-1-amine quantification. As a primary amine, this compound presents unique analytical challenges that necessitate a well-designed and rigorously validated method to ensure data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

Introduction to the Analyte and Analytical Challenges

This compound is a primary amine whose accurate quantification is critical in various stages of research and development. The inherent basicity and polarity of the amine group can lead to several analytical challenges, including poor peak shape, tailing in chromatographic separations, and potential for adsorption onto analytical columns. Therefore, the selection and optimization of the analytical technique are crucial for developing a robust and reliable quantitative method. This guide will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Comparison of Analytical Techniques

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV or mass-based detection.
Analyte Volatility Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for polar amines to improve volatility and chromatographic performance.Suitable for a wide range of compounds, including non-volatile and thermally labile analytes.
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Sensitivity is dependent on the detector. MS detection provides high sensitivity, while UV detection may be less sensitive for analytes with weak chromophores.
Selectivity High selectivity is achieved through mass spectrometric detection, which provides structural information.Selectivity is determined by both the chromatographic separation and the detector. Diode-array detection (DAD) can provide spectral information for peak purity assessment. MS detection offers the highest selectivity.
Sample Throughput Can be lower due to longer run times and potential need for derivatization.Generally allows for higher throughput with faster analysis times.
Instrumentation Cost Typically higher initial instrument cost.A wider range of instrument costs, with UV-based systems being more affordable than MS-based systems.

Validation of Analytical Methods: A Regulatory Perspective

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation.[1][2][3][4][5][6] The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Technique_Selection Technique Selection (GC-MS vs. HPLC) Parameter_Optimization Parameter Optimization (e.g., column, mobile phase) Technique_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for analytical method development and validation.

Hypothetical Experimental Protocols

GC-MS Method with Derivatization

Rationale for Derivatization: Primary amines often exhibit poor peak shape in GC due to their polarity. Derivatization with a reagent like trifluoroacetic anhydride (TFAA) masks the polar amine group, increasing volatility and improving chromatographic performance.[7]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 10 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., d4-aniline) at 1 mg/mL in methanol.

  • Sample Preparation and Derivatization:

    • To 100 µL of each standard or sample, add 10 µL of the internal standard solution.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

HPLC-UV/MS Method

Rationale: This method is suitable for direct analysis without derivatization and can be adapted for high-throughput screening. A C18 column is a good starting point for reversed-phase separation of this moderately polar compound.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of calibration standards by diluting the stock solution with the same diluent to concentrations ranging from 0.1 to 100 µg/mL.

    • Dilute samples in the same diluent to fall within the calibration range.

  • HPLC-UV/MS Conditions:

    • HPLC System: Agilent 1290 Infinity II LC or equivalent.

    • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: 210 nm.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Analytical_Workflows cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV/MS Workflow GCMS_Sample Sample GCMS_Derivatization Derivatization (TFAA) GCMS_Sample->GCMS_Derivatization GCMS_Injection GC Injection GCMS_Derivatization->GCMS_Injection GCMS_Separation Separation (DB-5ms) GCMS_Injection->GCMS_Separation GCMS_Detection MS Detection (SIM) GCMS_Separation->GCMS_Detection GCMS_Quantification Quantification GCMS_Detection->GCMS_Quantification HPLC_Sample Sample HPLC_Injection HPLC Injection HPLC_Sample->HPLC_Injection HPLC_Separation Separation (C18) HPLC_Injection->HPLC_Separation HPLC_Detection UV/MS Detection (MRM) HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification HPLC_Detection->HPLC_Quantification

References

A Comparative Guide to the Reactivity of cis- and trans-N,4-Dimethylcyclohexan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spatial arrangement of functional groups in cyclic molecules is a critical determinant of their chemical behavior, a principle of paramount importance in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-N,4-dimethylcyclohexan-1-amine. We explore how the stereochemical relationship between the amino and methyl groups dictates the conformational equilibrium of the cyclohexane ring. This equilibrium, in turn, governs the steric accessibility of the nitrogen lone pair, leading to significant differences in nucleophilic reactivity. The trans isomer, which predominantly adopts a diequatorial conformation, is demonstrated to be the more reactive isomer in common N-alkylation and N-acylation reactions compared to the cis isomer, which exists as a dynamic equilibrium of axial-equatorial conformers. This analysis is supported by foundational principles of conformational analysis and is supplemented with detailed, actionable experimental protocols for validation.

Introduction: Stereoisomerism and Its Impact on Reactivity

In the realm of drug development and fine chemical synthesis, the three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. For substituted cyclohexanes, stereoisomers—molecules with the same connectivity but different spatial arrangements—can exhibit vastly different physical, chemical, and biological properties. The cis and trans diastereomers of N,4-dimethylcyclohexan-1-amine serve as an excellent model system for understanding how stereochemistry directs chemical reactivity.

The key to this understanding lies in conformational analysis, which evaluates the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.[1] For cyclohexane derivatives, the chair conformation is the most stable arrangement. The orientation of substituents as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) profoundly influences steric interactions and, consequently, the molecule's energy and reactivity.[2] This guide will dissect the conformational preferences of the cis and trans isomers of this compound and correlate them to their expected and observed reactivity as nucleophiles.

Conformational Analysis: The Foundation of Reactivity Differences

The reactivity of the amino group is directly dependent on the accessibility of its nitrogen lone pair of electrons. This accessibility is controlled by the steric environment, which is a function of the molecule's preferred conformation.

cis-N,4-Dimethylcyclohexan-1-amine

The cis isomer has one substituent in an axial position and the other in an equatorial position. Through a process known as a ring flip, these positions can interchange.[3] For cis-N,4-dimethylcyclohexan-1-amine, this results in a dynamic equilibrium between two chair conformers of roughly equal energy.

In one conformer, the amino group is axial and the methyl group is equatorial. In the other, the amino group is equatorial and the methyl group is axial. Because the steric bulk (quantified by A-values) of a methyl group (~1.7 kcal/mol) and an amino group (~1.8-2.1 kcal/mol) are similar, neither conformer is strongly favored, and the molecule exists as a near 50:50 mixture at equilibrium.

The critical consequence is that the reactive amino group spends approximately half its time in the sterically hindered axial position. In this orientation, it experiences significant 1,3-diaxial interactions with the axial hydrogens on C3 and C5, impeding the approach of reactants.[2]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_conf1 50% Axial NHMe (Hindered) cis_react Moderate Reactivity cis_conf1->cis_react cis_conf2 50% Equatorial NHMe (Accessible) cis_conf2->cis_react trans_conf >99% Equatorial NHMe (Accessible) trans_react High Reactivity trans_conf->trans_react G cluster_workflow Experimental Workflow prep 1. Prepare Equimolar Mixture (cis-amine + trans-amine + Internal Std) react 2. Cool to 0°C and add 0.25 eq. Acetyl Chloride prep->react DCM Solvent monitor 3. Stir and take aliquots at t = 5, 15, 30 min react->monitor quench 4. Quench aliquots to stop the reaction monitor->quench analyze 5. Analyze by GC-MS quench->analyze interpret 6. Determine Product Ratio (trans-amide vs cis-amide) analyze->interpret Compare peak areas

References

A Comparative Guide to the Pharmacokinetics of Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacokinetic profiles of several cyclohexylamine derivatives. By examining their structural differences, we can understand the resulting variations in their absorption, distribution, metabolism, and excretion (ADME). This analysis is crucial for predicting a drug candidate's behavior in vivo and optimizing its therapeutic potential.

Introduction: The Structural Foundation

Cyclohexylamine and its derivatives are characterized by a cyclohexane ring attached to an amino group. This core structure imparts a baseline lipophilicity and basicity (pKa) that governs its fundamental pharmacokinetic behavior. However, even minor substitutions on the ring or the nitrogen atom can dramatically alter the compound's ADME profile.[1] For drug developers, understanding these structure-pharmacokinetic relationships (SPRs) is paramount for designing molecules with desired half-lives, tissue distribution, and metabolic stability.[1]

This guide will compare the following representative cyclohexylamine derivatives:

  • Cyclohexylamine: The parent compound, primarily used in industrial applications but also a metabolite of the artificial sweetener cyclamate.[2]

  • Propylhexedrine: A structural analog of methamphetamine used as a nasal decongestant.[3][4]

  • Tilidine: A synthetic opioid analgesic that acts as a prodrug.[5][6]

Comparative Pharmacokinetic (ADME) Profiles

The journey of a drug through the body is a complex process. The following sections break down the key ADME parameters for our selected compounds, highlighting how their unique structures dictate their fate.

Following oral administration, a drug's absorption is primarily influenced by its solubility and permeability. While most amine-containing drugs are administered as water-soluble salts (e.g., hydrochlorides), they must convert to their more lipid-soluble free base form to cross the gastrointestinal membrane.[7]

  • Cyclohexylamine: As a metabolite of cyclamate, its formation and subsequent absorption occur in the gastrointestinal tract. It is water-soluble and readily absorbed.[2]

  • Tilidine: This compound is rapidly absorbed after oral administration but has a very low systemic bioavailability (around 6%) as the parent drug due to extensive first-pass metabolism in the gut and liver.[5][8] This high first-pass effect is a key feature of its design, as it is intentionally converted to its active metabolite.[6][9]

  • Propylhexedrine: Primarily administered via intranasal inhalation for local decongestant effects, which leads to rapid absorption through the nasal mucosa.[3][10] When taken orally, its stimulant effects suggest it is also well-absorbed from the GI tract.[11]

Once absorbed, a drug distributes into various tissues. This is governed by factors like plasma protein binding, tissue permeability, and the drug's volume of distribution (Vd). Highly lipophilic drugs tend to have a larger Vd, as they can more easily leave the bloodstream and enter fatty tissues.

  • Cyclohexylamine: Information on its specific Vd is limited, but as a small, water-soluble molecule, it is expected to distribute widely in the body.

  • Tilidine: Exhibits a large volume of distribution, indicating extensive tissue uptake.[8] Its active metabolite, nortilidine, has a significantly lower Vd.[8]

  • Propylhexedrine: Due to its lipophilic nature (structurally similar to methamphetamine but with a cyclohexyl group instead of a phenyl group), it is expected to readily cross the blood-brain barrier to exert its central nervous system effects.[4][11]

Metabolism is where the most significant pharmacokinetic differences emerge, driven by the specific functional groups available for enzymatic attack, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[6]

  • Cyclohexylamine: This parent compound is surprisingly resistant to metabolism in humans, with only 1-2% of a dose being metabolized and the majority excreted unchanged.[12][13] The minor metabolic pathways that do exist include deamination (removal of the amine group) to form cyclohexanol and hydroxylation of the cyclohexane ring.[12]

  • Propylhexedrine: Undergoes more extensive metabolism. Key pathways include N-demethylation (removing the methyl group from the nitrogen), oxidation of the cyclohexyl ring to form 4-hydroxypropylhexedrine, and other oxidative processes.[3]

  • Tilidine: Is a classic example of a prodrug, where metabolism is required for activation. It is rapidly and extensively metabolized via N-demethylation by CYP3A4 and CYP2C19 enzymes to its active metabolite, nortilidine.[5][6] Nortilidine is then further metabolized to the inactive bisnortilidine.[8][14] This sequential metabolism is a critical design feature, but it also means that inhibiting these CYP enzymes can significantly alter the drug's efficacy.[5]

Table 1: Comparative Summary of Pharmacokinetic Parameters

ParameterCyclohexylaminePropylhexedrineTilidine (as prodrug)
Primary Use Industrial; metabolite[2]Nasal Decongestant[3]Opioid Analgesic[5]
Bioavailability (Oral) High (as metabolite)N/A (primarily inhaled)Low (~6%) due to high first-pass effect[8]
Key Metabolic Pathways Minimal; primarily excreted unchanged. Minor deamination & ring hydroxylation.[12]N-demethylation, C-oxidation (ring hydroxylation).[3]Prodrug Activation: N-demethylation to active nortilidine via CYP3A4/2C19.[5][6]
Active Form Parent CompoundParent CompoundNortilidine (metabolite)[5]
Elimination Half-Life ~1.4 to 3.5 hours (in mice, dose-dependent)~4 hours[3]~3-5 hours (for active metabolite nortilidine)[5]
Primary Excretion Renal (Urine), mostly unchanged.[12][13]Renal[11]Renal (90%), Fecal (10%)[5]

The final step is the elimination of the drug and its metabolites from the body, which primarily occurs via the kidneys.

  • Cyclohexylamine: Rapidly excreted mainly in the urine, with very little appearing in the feces.[12][13] In humans, the vast majority is excreted as the unchanged parent compound.[12]

  • Propylhexedrine: Metabolites are excreted by the kidneys.[11]

  • Tilidine: Its metabolites are predominantly eliminated renally (90%), with a smaller portion appearing in the feces.[5][6] In patients with severe kidney failure, the elimination of metabolites is impaired, but dose reduction is not always deemed necessary.[14]

Structure-Pharmacokinetic Relationships (SPRs)

The comparisons above reveal clear SPRs:

  • N-Alkylation: The presence of N-methyl (propylhexedrine) and N,N-dimethyl (tilidine) groups provides a direct handle for metabolism via N-dealkylation. Cyclohexylamine, lacking these groups, is far more metabolically stable.

  • Prodrug Strategy: Tilidine's design leverages this predictable N-dealkylation for bioactivation. This is a common strategy to improve a drug's properties, such as increasing oral absorption or bypassing taste issues.[15]

  • Ring Substitution: The addition of a propyl group to the ring (as in propylhexedrine) increases lipophilicity compared to the parent cyclohexylamine, likely contributing to its ability to cross the blood-brain barrier. Modifications to a drug's structure, like adding or changing functional groups, can significantly alter its metabolic stability and ability to cross cell membranes.[16]

Visualizing Metabolic Differentiation

The following diagram illustrates the principal metabolic pathways for the discussed derivatives, highlighting the structural features that determine their metabolic fate.

Metabolic Pathways of Cyclohexylamine Derivatives cluster_0 Cyclohexylamine cluster_1 Propylhexedrine cluster_2 Tilidine (Prodrug) CHA Cyclohexylamine CHA_Met Metabolites (e.g., Cyclohexanol) CHA->CHA_Met Minor Metabolism (Deamination, Hydroxylation) CHA_Exc Excreted Unchanged CHA->CHA_Exc ~98% in Humans PPH Propylhexedrine PPH_Met Metabolites (Norpropylhexedrine, 4-OH-Propylhexedrine) PPH->PPH_Met Extensive Metabolism (N-demethylation, Hydroxylation) PPH_Exc Excreted Metabolites PPH_Met->PPH_Exc TIL Tilidine (Inactive Prodrug) NOR Nortilidine (Active Metabolite) TIL->NOR Activation (CYP3A4/2C19 N-demethylation) BNOR Bisnortilidine (Inactive Metabolite) NOR->BNOR Inactivation (N-demethylation) BNOR_Exc Excreted Metabolites BNOR->BNOR_Exc

Caption: Comparative metabolic fates of cyclohexylamine derivatives.

Experimental Protocols for Pharmacokinetic Characterization

To generate the data discussed in this guide, rigorous and validated experimental protocols are essential. Below are outlines for two fundamental studies in preclinical pharmacokinetics.

This protocol provides a framework for determining key PK parameters like clearance, volume of distribution, and half-life.

Objective: To determine the pharmacokinetic profile of a novel cyclohexylamine derivative (Test Compound) following intravenous (IV) administration in rats.

Methodology:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=4 per group), acclimatized for at least 3 days.

    • Surgically implant a cannula in the jugular vein for blood sampling. This is critical for obtaining a clean, serially sampled profile without stressing the animal repeatedly.

    • Animals are fasted overnight prior to dosing to reduce variability in absorption and metabolism.

  • Dosing:

    • Prepare the Test Compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). The choice of vehicle is crucial for ensuring the compound remains solubilized for IV injection.

    • Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (~150 µL) from the jugular vein cannula at pre-defined time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Use an anticoagulant (e.g., K2EDTA) and immediately place samples on ice.

  • Sample Processing & Bioanalysis:

    • Centrifuge blood samples to separate plasma.

    • Plasma samples are subjected to protein precipitation (e.g., with acetonitrile containing an internal standard) to remove interfering proteins.

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the Test Compound. LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (AUC, CL, Vd, t½).

In Vivo PK Study Workflow acclimatize 1. Animal Acclimatization & Cannulation dose 2. IV Dosing (Tail Vein) acclimatize->dose sample 3. Serial Blood Sampling (Jugular Vein) dose->sample process 4. Plasma Separation (Centrifugation) sample->process extract 5. Protein Precipitation & Extraction process->extract analyze 6. LC-MS/MS Bioanalysis extract->analyze model 7. Pharmacokinetic Modeling (NCA) analyze->model report 8. Parameter Reporting (AUC, CL, Vd, t½) model->report

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of cyclohexylamine derivatives are highly dependent on their specific chemical structures. The unsubstituted parent molecule, cyclohexylamine, is largely inert metabolically in humans. In contrast, the addition of alkyl groups to the nitrogen atom, as seen in propylhexedrine and tilidine, creates metabolic liabilities that lead to faster clearance and, in the case of tilidine, activation to a more potent form. These comparative insights are fundamental for medicinal chemists and drug development scientists aiming to fine-tune the ADME properties of new chemical entities to achieve optimal therapeutic outcomes.

References

A Comparative Guide to Catalysts for the Synthesis of N,4-Dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient production of substituted cyclohexylamines is of paramount importance. N,4-dimethylcyclohexan-1-amine, a key structural motif, presents a synthetic challenge where catalyst selection is critical to achieving high yield and stereoselectivity. This guide provides an in-depth comparison of common catalytic systems for the synthesis of this amine, primarily via the reductive amination of 4-methylcyclohexanone with methylamine. The insights and data presented herein are synthesized from established literature on analogous transformations, providing a robust framework for researchers, scientists, and process chemists.

Introduction: The Strategic Importance of Catalysis

The synthesis of this compound is most directly achieved through the reductive amination of 4-methylcyclohexanone. This reaction involves the condensation of the ketone with methylamine to form an intermediate imine (or enamine), which is then hydrogenated to the final secondary amine.[1] The entire process can be performed in a single pot, and its efficiency is almost entirely dictated by the chosen catalyst.[2] An ideal catalyst offers high conversion, excellent selectivity for the desired amine over side products, and operates under mild, scalable conditions. This guide will focus on a comparative analysis of commonly employed heterogeneous catalysts: Raney Nickel, Platinum on Carbon (Pt/C), and Palladium on Carbon (Pd/C).

Core Reaction Pathway

The fundamental transformation involves two key equilibria that are driven forward by the final, irreversible hydrogenation step. Understanding this pathway is crucial for rational catalyst selection and process optimization.

G cluster_0 Reaction Pathway Ketone 4-Methylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Methylamine Amine Methylamine Amine->Hemiaminal Hemiaminal->Ketone Imine N-(4-methylcyclohexylidene)methanamine (Imine Intermediate) Hemiaminal->Imine - H₂O Imine->Hemiaminal Product This compound Imine->Product + H₂ H2O H₂O H2 H₂ + Catalyst H2->Product

Caption: General workflow for the reductive amination of 4-methylcyclohexanone.

Comparative Analysis of Heterogeneous Catalysts

The choice between different metal catalysts involves a trade-off between activity, selectivity, cost, and sensitivity to reaction conditions. While literature directly comparing catalysts for the specific synthesis of this compound is sparse, extensive data from the hydrogenation of related cyclohexanones and other ketones provide a strong basis for comparison.[3][4][5]

Catalyst SystemTypical ConditionsConversion (%)Selectivity (%)Key AdvantagesKey Disadvantages
Raney Nickel 80-120°C, 50-80 bar H₂>95~90-95Low cost, high activity for C=N reduction, robust.Requires high pressure/temperature, potential for over-alkylation, pyrophoric.
5% Pt/C 25-50°C, 5-15 bar H₂>98~85-90High activity at low temp/pressure, good for ring saturation if needed.Higher cost, can promote side reactions like debenzylation if applicable.[3]
5% Pd/C 25-80°C, 5-20 bar H₂>98>95Excellent selectivity, mild conditions, widely used.[6]Higher cost than Nickel, can be poisoned by sulfur compounds.
Bimetallic Rh-Ni/SiO₂ 100-150°C, 20-40 bar H₂>99>96Synergistic effect enhances activity over monometallic catalysts.[5]More complex catalyst preparation, higher initial cost.

Note: The data in this table are representative values synthesized from literature on analogous reductive aminations and may vary based on specific reaction conditions, substrate concentration, and catalyst preparation methods.[3][5][6]

In-Depth Catalyst Discussion

Raney Nickel: As a non-precious metal catalyst, Raney Nickel is an economically attractive option, especially for large-scale industrial processes.[7][8] Its high activity is derived from a porous, high-surface-area nickel-aluminum alloy structure.[8] For the synthesis of this compound, Raney Ni is effective but typically requires more forcing conditions (higher temperatures and pressures) than platinum or palladium catalysts.[7][9] This can sometimes lead to lower selectivity due to side reactions like the formation of tertiary amines. However, its robustness and proven track record in reducing imines make it a workhorse catalyst in many applications.[10][11]

Platinum on Carbon (Pt/C): Platinum catalysts are known for their exceptional hydrogenation activity, often allowing reactions to proceed under very mild conditions.[3] This high reactivity can be a double-edged sword. While it ensures high conversion of the starting ketone, it can sometimes lead to over-reduction or other side reactions if not carefully controlled. In the context of related imine reductions, Pt/C has shown slightly lower selectivity to the desired secondary amine compared to Pd/C, but its ability to operate at low temperatures can be a significant advantage for thermally sensitive substrates.[3]

Palladium on Carbon (Pd/C): Palladium on carbon is often the catalyst of choice for reductive aminations due to its excellent balance of activity and selectivity.[2][6] It is highly effective at reducing the imine intermediate while minimizing side reactions. Pd/C typically provides high yields of the desired secondary amine under moderate conditions. For the synthesis of this compound, 5% Pd/C is a highly recommended starting point for process development due to its reliability and extensive documentation in similar transformations.

Bimetallic Catalysts (e.g., Rh-Ni/SiO₂): Recent research has shown that bimetallic catalysts can offer superior performance by leveraging synergistic effects between two different metals. For instance, in the reductive amination of cyclohexanone, a Rh-Ni bimetallic catalyst demonstrated higher conversion and selectivity compared to its monometallic Rh counterpart.[5] The addition of nickel, a less expensive metal, can enhance the dispersion and electronic properties of the primary catalyst (like Rhodium), leading to improved performance.[5] While potentially more expensive to develop initially, these advanced catalysts represent the cutting edge of efficiency for this class of reaction.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for reductive amination.[6][10] Researchers should perform appropriate safety assessments and small-scale optimization experiments.

Protocol 1: Reductive Amination using 5% Pd/C

This procedure prioritizes selectivity and mild reaction conditions.

G cluster_1 Protocol: Pd/C Catalyzed Reductive Amination Start Charge Reactor Step1 Add 4-methylcyclohexanone, methanol, and methylamine solution. Start->Step1 Step2 Add 5% Pd/C catalyst (approx. 1-2 mol%). Step1->Step2 Step3 Seal reactor and purge with Nitrogen, then Hydrogen. Step2->Step3 Step4 Pressurize with H₂ (5-10 bar) and heat to 40°C. Step3->Step4 Step5 Monitor reaction by GC/TLC for disappearance of ketone. Step4->Step5 Step6 Cool, vent, and filter catalyst through Celite®. Step5->Step6 Step7 Concentrate filtrate under reduced pressure. Step6->Step7 Step8 Purify by distillation or chromatography. Step7->Step8

Caption: Experimental workflow using a Palladium on Carbon catalyst.

Detailed Steps:

  • Reactor Setup: To a suitable hydrogenation reactor, add 4-methylcyclohexanone (1.0 eq) and a solvent such as methanol.

  • Amine Addition: Add an aqueous or methanolic solution of methylamine (1.5-2.0 eq). The excess amine helps to drive the imine formation equilibrium.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (typically 1-2 mol% relative to the ketone).

  • Hydrogenation: Seal the reactor. Purge the system first with nitrogen and then with hydrogen gas. Pressurize the reactor to 5-15 bar with hydrogen and begin stirring. Heat the reaction to a moderate temperature (e.g., 25-50°C).

  • Monitoring: Monitor the reaction's progress by analyzing aliquots using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation or column chromatography to yield this compound.

Protocol 2: Reductive Amination using Raney Nickel

This procedure is a cost-effective alternative, suitable for scale-up, but requires more stringent conditions.

  • Reactor Setup: To a high-pressure autoclave, add 4-methylcyclohexanone (1.0 eq), a solvent (e.g., methanol or ethanol), and an aqueous solution of methylamine (2.0-3.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney Nickel (approx. 10-15% by weight of the ketone).[10] Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the autoclave. Purge the system with nitrogen and then with hydrogen. Pressurize the reactor to 50-80 bar with hydrogen and begin vigorous stirring. Heat the reaction to 90-100°C.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1. Note that reaction times may be shorter due to the more forcing conditions.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound where high purity and mild conditions are desired, 5% Palladium on Carbon is the recommended catalyst. It offers an excellent combination of high conversion and selectivity, minimizing the formation of byproducts. For industrial-scale production where cost is a primary driver, Raney Nickel is a viable and powerful alternative, provided the necessary high-pressure equipment and safety protocols are in place. The development of bimetallic catalysts like Rh-Ni systems represents a promising future direction, offering the potential for even greater efficiency and activity.[5] Final catalyst selection should always be guided by empirical optimization of reaction conditions to achieve the desired balance of yield, purity, cost, and safety for the specific application.

References

A Spectroscopic Guide to the Stereoisomers of N,4-Dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, efficacy, and safety. For substituted cyclohexanes like N,4-dimethylcyclohexan-1-amine, this translates to the critical task of distinguishing between its cis and trans diastereomers. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their N-methylamino and 4-methyl groups, leading to different physical properties and biological activities. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide researchers with a robust framework for unambiguous stereochemical assignment.

The Conformational Landscape: A Prerequisite for Spectral Interpretation

The spectroscopic signatures of the cis and trans isomers are direct consequences of their preferred three-dimensional structures. Both isomers adopt chair conformations to minimize angle and torsional strain. However, the relative orientation of the two substituents dictates the energetic favorability of these conformations.

  • Trans-N,4-dimethylcyclohexan-1-amine: This isomer can adopt a conformation where both the N-methylamino group and the 4-methyl group occupy equatorial positions. This diequatorial conformation is highly stable as it avoids sterically demanding 1,3-diaxial interactions. The alternative diaxial conformer is energetically prohibitive and contributes negligibly to the overall conformational equilibrium.[1] Therefore, for spectroscopic purposes, the trans isomer can be considered to exist almost exclusively in the diequatorial form.

  • Cis-N,4-dimethylcyclohexan-1-amine: In the cis isomer, one substituent must be axial while the other is equatorial. This results in two chair conformers of equal energy that rapidly interconvert at room temperature through a process known as ring flipping. In one conformer, the N-methylamino group is axial and the methyl group is equatorial; in the other, the methyl group is axial and the N-methylamino group is equatorial. Spectroscopic measurements of the cis isomer will therefore reflect an average of these two equilibrating states.[2]

The distinct conformational preferences of the two isomers form the theoretical basis for their differentiation, particularly by NMR spectroscopy.

G cluster_trans trans Isomer cluster_cis cis Isomer cluster_result Resulting Conformation T1 Diequatorial (Stable) T2 Diaxial (Unstable) T1->T2 Ring Flip TR Predominantly Diequatorial T1->TR C1 Axial-Equatorial C2 Equatorial-Axial C1->C2 Rapid Equilibrium CR 50/50 Mixture of Two Conformers C1->CR C2->CR

Caption: Conformational equilibria of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and unambiguous technique for differentiating the cis and trans isomers of this compound. The key distinctions arise from differences in the chemical environment and spatial relationships of the hydrogen and carbon nuclei in the fixed conformation of the trans isomer versus the averaged conformation of the cis isomer.[3]

¹H NMR Spectroscopy

The proton NMR spectra provide a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J).

  • Chemical Shifts (δ): Protons in an axial orientation are shielded by the C-C bonds of the ring and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.[3]

    • Trans Isomer: In the stable diequatorial conformation, the methine protons at C1 (bearing the N-methylamino group) and C4 (bearing the methyl group) are both in axial positions. This leads to characteristic upfield shifts for these protons.

    • Cis Isomer: Due to rapid ring flipping, the C1 and C4 protons exist as a 50/50 average of axial and equatorial environments. This averaging results in a chemical shift that is downfield (higher ppm) compared to the purely axial protons of the trans isomer.

  • Coupling Constants (J): The magnitude of the J-coupling between vicinal protons is highly dependent on the dihedral angle between them. This is often the most decisive parameter.

    • Trans Isomer: The axial protons at C1 and C4 exhibit large axial-axial (J_aa) couplings with their neighboring axial protons. These J_aa values are typically in the range of 10-13 Hz . The signal for the C1 proton will often appear as a broad multiplet, sometimes resolved as a "triplet of triplets," reflecting these large couplings.

    • Cis Isomer: The observed coupling for the C1 and C4 protons is an average of axial-axial, axial-equatorial (J_ae), and equatorial-equatorial (J_ee) interactions. This averaging leads to significantly smaller coupling constants, typically in the range of 2-5 Hz . The resulting multiplet for the C1 proton will be noticeably narrower than in the trans isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary evidence based on the steric environment of the carbon atoms. The key principle is the gamma-gauche effect , where an axial substituent causes steric compression on the carbons at the gamma positions (C3 and C5 relative to the substituent at C1), leading to a shielding effect (an upfield shift to lower ppm).

  • Trans Isomer: With both substituents in the equatorial position, there are no significant gamma-gauche effects. The carbon resonances, particularly for the ring carbons, will appear at a relatively downfield position.

  • Cis Isomer: The conformational equilibrium means that for 50% of the time, each substituent is in the axial position. The axial N-methylamino group will shield C3 and C5, and the axial methyl group will shield the carbons gamma to it. This time-averaged shielding results in the ring carbons of the cis isomer resonating at a higher field (lower ppm) compared to the trans isomer.[4]

Table 1: Comparative NMR Data for this compound Isomers

Spectroscopic Parametercis Isomer (Axial/Equatorial Average)trans Isomer (Diequatorial)Key Distinguishing Feature
¹H NMR: H1 Chemical Shift Downfield (higher δ)Upfield (lower δ)Averaged vs. purely axial environment.
¹H NMR: H1 Coupling Small, averaged J-values (~2-5 Hz)Large, axial-axial J_aa (~10-13 Hz)Narrow multiplet for cis vs. broad multiplet for trans.[3]
¹³C NMR: Ring Carbons Shielded (Upfield, lower δ)Deshielded (Downfield, higher δ)Presence of time-averaged gamma-gauche effects in the cis isomer.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube. Chloroform-d is often preferred as it minimizes hydrogen-deuterium exchange with the N-H proton.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width sufficient to cover all proton signals (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width appropriate for carbon signals (e.g., 0-150 ppm).

    • Acquire a larger number of scans (e.g., 256-1024) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (5-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire ¹H & ¹³C Spectra lock->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze_h1 Analyze ¹H: Chemical Shifts & J-Coupling process->analyze_h1 analyze_c13 Analyze ¹³C: Chemical Shifts process->analyze_c13 assign Assign Stereochemistry (cis vs. trans) analyze_h1->assign analyze_c13->assign

Caption: Standard workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR, IR spectroscopy can provide supporting evidence for the presence of key functional groups and may reveal subtle differences in the fingerprint region.

The spectra of both isomers are expected to show characteristic absorptions for a secondary amine and an alkane.[5]

  • N-H Stretch: A single, moderate absorption band in the region of 3300-3500 cm⁻¹ .

  • C-H Stretch: Strong, sharp peaks between 2850-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane ring and methyl groups.[6]

  • N-H Bend: A variable absorption around 1550-1650 cm⁻¹ .

  • C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

The primary distinction between the cis and trans isomers will lie in the fingerprint region (< 1500 cm⁻¹) . This region contains complex vibrations (bending, rocking, wagging) that are highly sensitive to the overall molecular symmetry and conformation. The trans isomer, with its higher symmetry (predominantly C_s symmetry in the diequatorial form), may exhibit a simpler, more well-defined spectrum in this region compared to the less symmetric, conformationally averaged cis isomer. However, these differences can be subtle and are best used to confirm an assignment made by NMR rather than for initial identification.[7]

Table 2: Key IR Absorptions for this compound Isomers

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Appearance
N-H Stretch3300 - 3500Single, moderate peak (present in both)
C(sp³)-H Stretch2850 - 2960Strong, multiple sharp peaks (present in both)
Fingerprint Region< 1500Complex pattern, unique to each isomer
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one drop of the neat liquid sample of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is primarily used to determine the molecular weight and elemental formula of a compound. Under standard electron ionization (EI) conditions, the high energy involved often leads to extensive fragmentation and can cause isomerization, making it difficult to distinguish between diastereomers.

Both cis and trans-N,4-dimethylcyclohexan-1-amine will exhibit the same molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z = 127 , corresponding to the molecular formula C₈H₁₇N.

The fragmentation patterns are also expected to be very similar. The dominant fragmentation pathway for cyclic amines is typically alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This can lead to characteristic fragment ions. The mass spectra of both isomers will likely be dominated by the same major fragments, making MS an unreliable standalone method for stereochemical assignment.

Table 3: Expected Mass Spectrometry Data

ParameterExpected Value (m/z)Notes
Molecular Ion (M⁺)127Confirms molecular weight. Identical for both isomers.
Major FragmentsVariableLikely produced by alpha-cleavage and ring-opening. Spectra for both isomers are expected to be very similar.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Dilute the amine sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. GC-MS is well-suited for these volatile compounds.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

    • Identify the molecular ion peak and analyze the major fragmentation patterns.

Conclusion

The definitive differentiation of cis- and trans-N,4-dimethylcyclohexan-1-amine is reliably achieved through a comprehensive analysis of their NMR spectra. The significant and predictable differences in the ¹H NMR coupling constants and the ¹³C NMR chemical shifts, which are direct consequences of their distinct conformational equilibria, provide an unambiguous basis for stereochemical assignment. While IR spectroscopy can offer supporting evidence through unique fingerprint region patterns and mass spectrometry confirms the molecular weight, they lack the stereochemical resolving power of NMR. For any researcher working with these or similar substituted cyclohexanes, a thorough understanding and application of NMR spectroscopy are indispensable for ensuring structural integrity and advancing their scientific objectives.

References

A Comparative Guide to the Synthesis of Substituted Cyclohexylamines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted cyclohexylamines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their rigid, three-dimensional scaffold allows for precise spatial orientation of substituents, making them invaluable for modulating biological activity. Molecules like the Parkinson's disease drug Rotigotine exemplify the importance of this chemical class.[4] Consequently, the development of efficient, selective, and scalable synthetic routes to these amines is a cornerstone of modern organic and medicinal chemistry.

This guide provides a comparative analysis of the most prevalent and impactful synthetic strategies for preparing substituted cyclohexylamines. We will delve into the mechanistic underpinnings of each route, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal path for their specific target.

Reductive Amination of Cyclohexanones

Reductive amination is arguably the most versatile and widely employed method for synthesizing cyclohexylamines. The reaction proceeds by the condensation of a cyclohexanone derivative with an amine (or ammonia for primary amines) to form an enamine or imine intermediate, which is then reduced in situ to the target amine. The strategic advantage of this one-pot procedure lies in its high atom economy and the vast commercial availability of both ketone and amine starting materials.

Mechanism and Rationale

The reaction is typically catalyzed by an acid to facilitate the initial condensation step by protonating the carbonyl oxygen, rendering the carbon more electrophilic. The subsequent reduction of the C=N double bond is achieved using various reducing agents, from chemical hydrides to catalytic hydrogenation. The choice of catalyst and conditions is critical for achieving high yield and, particularly, the desired stereoselectivity.

Reductive_Amination ketone Substituted Cyclohexanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ amine R'-NH₂ catalyst [H⁺] (cat.) reductant [H] carbinolamine Carbinolamine Intermediate protonated_ketone->carbinolamine + R'-NH₂ carbinolamine->protonated_ketone - R'-NH₂ iminium Iminium Ion carbinolamine->iminium - H₂O iminium->carbinolamine + H₂O product Substituted Cyclohexylamine iminium->product + [H] (Reduction) Protocol_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Workup and Isolation p1 Charge glass-coated reactor with 2 wt.% NiRh/SiO₂ catalyst and solvent (cyclohexane). p2 Seal the reactor and purge with N₂ then H₂. p1->p2 r1 Add cyclohexanone substrate to the reactor. p2->r1 r2 Pressurize with NH₃ (4 bar) and H₂ (2 bar). r1->r2 r3 Heat to 100 °C with vigorous stirring (800 rpm). r2->r3 r4 Monitor reaction progress by GC/MS over 300 minutes. r3->r4 w1 Cool reactor to room temperature and vent gases safely. r4->w1 w2 Filter the reaction mixture to recover the heterogeneous catalyst. w1->w2 w3 Analyze the filtrate for conversion, yield, and selectivity. w2->w3 w4 Isolate product via distillation or chromatography if required. w3->w4 Aniline_Hydrogenation aniline Substituted Aniline adsorbed_aniline Adsorbed Aniline on Catalyst Surface aniline->adsorbed_aniline Adsorption hydrogen H₂ (excess) catalyst Catalyst (Rh, Ru, Co) conditions Pressure, Temp. hydrogenated_intermediates Partially Hydrogenated Intermediates adsorbed_aniline->hydrogenated_intermediates + 3H₂ product Substituted Cyclohexylamine hydrogenated_intermediates->product Desorption byproduct Dicyclohexylamine (By-product) product->byproduct + Cyclohexanone (impurity) or Imine Intermediate Rearrangements cluster_Hofmann Hofmann Rearrangement cluster_Curtius Curtius Rearrangement cluster_Schmidt Schmidt Reaction h_start Cyclohexanecarboxamide isocyanate Cyclohexyl Isocyanate (Key Intermediate) h_start->isocyanate h_reagents Br₂, NaOH, H₂O product Cyclohexylamine isocyanate->product c_start Cyclohexanecarboxylic Acid c_intermediate Cyclohexanecarbonyl Azide c_start->c_intermediate c_intermediate->isocyanate c_reagents 1. SOCl₂ 2. NaN₃ 3. Heat (Δ) s_start Cyclohexanecarboxylic Acid s_start->isocyanate s_reagents HN₃, H₂SO₄ hydrolysis H₂O, -CO₂

References

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity: The Case of N,4-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

N,4-dimethylcyclohexan-1-amine is a small molecule with a chemical formula of C8H17N and a molecular weight of approximately 127.23 g/mol .[1][2] Its structure, featuring a cyclohexane ring and an amine group, makes it a potential cross-reactant in immunoassays designed for other sympathomimetic amines or compounds with similar structural motifs.[3][4] This guide will not only detail the experimental protocols to quantify this potential cross-reactivity but also delve into the rationale behind the experimental design, ensuring a robust and self-validating study.

The Principle of Competitive Immunoassay and Cross-Reactivity

Competitive immunoassays are a common format for detecting small molecules.[5] In this setup, the analyte of interest in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity occurs when a compound other than the primary analyte binds to the antibody.[6] The extent of this interference is determined by the structural similarity between the cross-reactant and the primary analyte and the specificity of the antibody.[6] Understanding and quantifying this is crucial for the validation of any immunoassay.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte Antibody Antibody Analyte->Antibody Binds Tracer Labeled Tracer Tracer->Antibody Blocked Signal Low Signal Antibody->Signal Analyte2 Analyte Antibody2 Antibody Analyte2->Antibody2 Minimal Binding Tracer2 Labeled Tracer Tracer2->Antibody2 Binds Signal2 High Signal Antibody2->Signal2 G Start Start Coat Coat Plate with Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard and Labeled Tracer Wash2->Compete Wash3 Wash Compete->Wash3 Substrate Add Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Dimethylcyclohexylamines

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N,N-Dimethylcyclohexylamine (DMCHA) and its derivatives are pivotal intermediates in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). The purity of these amines is paramount, as residual impurities can significantly impact the efficacy, safety, and stability of the final products. This comprehensive guide provides an in-depth comparison of the four primary techniques for the purification of dimethylcyclohexylamines: distillation, acid-base extraction, chromatography, and crystallization. Drawing upon established chemical principles and field-proven insights, this document offers a critical evaluation of each method's performance, supported by detailed experimental protocols and a comparative analysis of their respective strengths and limitations in terms of purity, yield, scalability, and cost-effectiveness.

Introduction: The Criticality of Purity in Dimethylcyclohexylamine Synthesis

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine widely utilized as a catalyst in the production of polyurethane foams and epoxy resins, and as a key building block in organic synthesis.[1][2] Common synthetic routes to DMCHA, such as the direct alkylation of cyclohexylamine or the reductive amination of cyclohexanone, can introduce a variety of impurities.[1][3] These may include unreacted starting materials (e.g., cyclohexanol), by-products (e.g., N-methylcyclohexylamine), and reagents from the work-up process.[1][4] The presence of these impurities can have deleterious effects on downstream applications, necessitating robust and efficient purification strategies.[5][6]

This guide will dissect the four most prevalent purification methodologies, providing the theoretical underpinnings and practical considerations necessary for researchers and process chemists to make informed decisions tailored to their specific purity requirements and production scale.

Comparative Analysis of Purification Techniques

The selection of an optimal purification strategy is a multifactorial decision, balancing the desired level of purity with considerations of yield, cost, time, and scalability. The following sections delve into the specifics of each technique, culminating in a comparative summary to guide the reader's choice.

Distillation: The Workhorse of Industrial Purification

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[6] For dimethylcyclohexylamines, this technique is particularly effective for removing both more volatile and less volatile impurities. Given the boiling point of N,N-dimethylcyclohexylamine at approximately 158-161°C, fractional distillation can effectively separate it from lower-boiling precursors like dimethylamine (boiling point: 7.4°C) and higher-boiling by-products.[1]

Causality of Experimental Choices: The choice between simple, fractional, and vacuum distillation is dictated by the nature of the impurities. Simple distillation is a coarse purification step, suitable for removing impurities with significantly different boiling points. Fractional distillation, with the inclusion of a fractionating column, provides a much higher separation efficiency for closely boiling compounds by creating a series of condensation and vaporization cycles.[7] Vacuum distillation is employed to reduce the boiling point of the amine, preventing thermal degradation of the product and enabling the removal of high-boiling impurities at lower temperatures.

Expected Performance:

  • Purity: Good to excellent (typically 98-99.5%).

  • Yield: High (typically 80-95%).[3]

  • Scalability: Excellent, readily scalable from laboratory to industrial production.

  • Cost-Effectiveness: High, generally the most economical method for large-scale purification.[8]

Acid-Base Extraction: Exploiting Chemical Reactivity

Principle: This liquid-liquid extraction technique leverages the basicity of the amine functional group.[9] By treating an organic solution of the crude amine with an aqueous acid (e.g., hydrochloric acid), the amine is protonated to form a water-soluble ammonium salt.[10] Neutral and acidic impurities remain in the organic phase, which can then be separated. Subsequent basification of the aqueous layer with a strong base (e.g., sodium hydroxide) regenerates the free amine, which can be extracted back into an organic solvent.[10]

Causality of Experimental Choices: The choice of acid and base is critical. A strong acid like HCl ensures complete protonation of the tertiary amine. The subsequent use of a strong base like NaOH is necessary to deprotonate the ammonium salt and liberate the free amine. The selection of the organic solvent is based on its immiscibility with water and its ability to effectively dissolve the crude and purified amine.

Expected Performance:

  • Purity: Good, particularly effective for removing non-basic impurities.

  • Yield: Moderate to high (typically 75-90%), with some loss due to partitioning between phases.

  • Scalability: Good, suitable for both lab and pilot-scale operations.

  • Cost-Effectiveness: Moderate, requires significant volumes of acid, base, and organic solvents.

Chromatography: The Pursuit of High Purity

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11] For dimethylcyclohexylamines, both normal-phase and reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. The more polar impurities are retained more strongly on the column, allowing the less polar amine to elute first. The addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase is often necessary to prevent peak tailing caused by the interaction of the basic amine with the acidic silica surface.[4]

Causality of Experimental Choices: The choice of stationary and mobile phases is paramount for achieving good separation. For preparative high-performance liquid chromatography (HPLC), which is capable of yielding very high purity product, the selection of the column and solvent system is optimized at an analytical scale before scaling up.[12][13] While highly effective, preparative HPLC is generally more expensive and less scalable than distillation.[7]

Expected Performance:

  • Purity: Excellent to very high (>99.9% achievable with preparative HPLC).

  • Yield: Low to moderate (typically 50-80%), dependent on the separation efficiency and the amount of material loaded onto the column.

  • Scalability: Poor to moderate, preparative HPLC is generally not suitable for large industrial-scale purification.

  • Cost-Effectiveness: Low, high cost of columns, solvents, and instrumentation.

Crystallization: Purification via Solid-State Structure

Principle: Crystallization purifies a solid compound by dissolving it in a suitable solvent at an elevated temperature and then allowing it to slowly cool, leading to the formation of pure crystals while impurities remain in the mother liquor.[14] Since N,N-dimethylcyclohexylamine is a liquid at room temperature, this technique is applied after converting the amine into a solid salt, typically the hydrochloride salt, by reacting it with an acid like HCl.[15]

Causality of Experimental Choices: The key to successful crystallization is the selection of an appropriate solvent system in which the amine salt has high solubility at high temperatures and low solubility at low temperatures. This differential solubility is the driving force for the purification. Slow cooling is crucial for the formation of large, well-defined crystals, which tend to be purer than rapidly formed small crystals.

Expected Performance:

  • Purity: Very high (often >99.8%).

  • Yield: Moderate (typically 70-85%), as some product will remain dissolved in the mother liquor.

  • Scalability: Good, can be scaled from the laboratory to industrial reactors.

  • Cost-Effectiveness: Moderate, requires solvents and the additional step of salt formation and subsequent liberation of the free amine.

Quantitative Performance Benchmark

The following table provides a semi-quantitative comparison of the purification techniques discussed. The values are based on a combination of literature data for similar compounds and expert experience in process chemistry. It is important to note that actual performance will vary depending on the specific impurity profile of the crude material and the optimization of the chosen method.

Parameter Fractional Distillation Acid-Base Extraction Preparative HPLC Crystallization (of salt)
Typical Purity 98 - 99.5%95 - 99%>99.9%>99.8%
Typical Yield 80 - 95%75 - 90%50 - 80%70 - 85%
Scalability ExcellentGoodPoorGood
Relative Cost LowModerateHighModerate
Key Advantage Cost-effective for large scaleRemoves non-basic impuritiesAchieves highest purityHigh purity solid product
Key Disadvantage Thermal degradation riskSolvent intensiveLow throughput, high costAdditional reaction steps

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of N,N-dimethylcyclohexylamine using each of the discussed techniques.

Protocol for Fractional Distillation

Objective: To purify crude N,N-dimethylcyclohexylamine by removing lower and higher boiling point impurities.

Materials:

  • Crude N,N-dimethylcyclohexylamine

  • Heating mantle with stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Vacuum pump (for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the round-bottom flask with the crude N,N-dimethylcyclohexylamine and a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Slowly increase the heating to allow the N,N-dimethylcyclohexylamine to distill. Collect the fraction that boils at a constant temperature corresponding to the boiling point of the pure product (approx. 158-161°C at atmospheric pressure).

  • Monitor the purity of the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC).

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable high-boiling residues.

Protocol for Acid-Base Extraction

Objective: To separate N,N-dimethylcyclohexylamine from neutral and acidic impurities.

Materials:

  • Crude N,N-dimethylcyclohexylamine

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude N,N-dimethylcyclohexylamine in the chosen organic solvent in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine) into a clean flask.

  • Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the amine.

  • Combine all aqueous extracts. In a fume hood, slowly add 6 M NaOH to the aqueous solution with stirring until the solution is strongly basic (pH > 12). This will regenerate the free amine, which may appear as an oily layer.

  • Extract the regenerated amine from the aqueous layer with three portions of fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified N,N-dimethylcyclohexylamine.

Protocol for Preparative HPLC

Objective: To obtain ultra-pure N,N-dimethylcyclohexylamine.

Materials:

  • Crude N,N-dimethylcyclohexylamine

  • Preparative HPLC system with a suitable detector (e.g., UV or MS)

  • Preparative C18 column

  • HPLC-grade solvents (e.g., acetonitrile and water)

  • Volatile buffer or additive (e.g., triethylamine or formic acid)

  • Rotary evaporator or lyophilizer

Procedure:

  • Develop an analytical HPLC method to achieve good separation of N,N-dimethylcyclohexylamine from its impurities.

  • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the dimensions of the preparative column.

  • Dissolve the crude N,N-dimethylcyclohexylamine in the mobile phase.

  • Inject the sample onto the preparative HPLC column and begin the separation.

  • Monitor the elution profile and collect the fraction corresponding to the pure N,N-dimethylcyclohexylamine.

  • Combine the pure fractions and remove the solvents under reduced pressure to obtain the purified product.

Protocol for Crystallization of the Hydrochloride Salt

Objective: To purify N,N-dimethylcyclohexylamine by crystallization of its hydrochloride salt.

Materials:

  • Purified N,N-dimethylcyclohexylamine (from a preliminary purification step like distillation or extraction)

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid or HCl gas

  • Suitable recrystallization solvent (e.g., ethanol/ether mixture)

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the N,N-dimethylcyclohexylamine in anhydrous diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of concentrated hydrochloric acid dropwise with stirring, or bubble dry HCl gas through the solution. The N,N-dimethylcyclohexylamine hydrochloride salt will precipitate as a white solid.

  • Collect the crude salt by vacuum filtration and wash with cold diethyl ether.

  • To recrystallize, dissolve the crude salt in a minimal amount of a hot suitable solvent (e.g., ethanol).

  • Slowly add a less polar co-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

  • To recover the free amine, the purified salt can be dissolved in water and treated with a strong base, followed by extraction as described in the acid-base extraction protocol.

Visualization of Workflows

The following diagrams illustrate the logical flow of the purification techniques.

Distillation_Workflow Crude_DMCHA Crude DMCHA Distillation_Apparatus Fractional Distillation Crude_DMCHA->Distillation_Apparatus Low_Boiling_Impurities Low-Boiling Impurities Distillation_Apparatus->Low_Boiling_Impurities First Fraction Pure_DMCHA Purified DMCHA Distillation_Apparatus->Pure_DMCHA Main Fraction High_Boiling_Residue High-Boiling Residue Distillation_Apparatus->High_Boiling_Residue Residue

Caption: Fractional Distillation Workflow for DMCHA Purification.

Acid_Base_Extraction_Workflow cluster_0 Acidification & Separation cluster_1 Basification & Recovery Crude_DMCHA_Organic Crude DMCHA in Organic Solvent Add_Acid Add Aqueous Acid (HCl) Crude_DMCHA_Organic->Add_Acid Separate_Layers1 Separate Layers Add_Acid->Separate_Layers1 Organic_Layer_Impurities Organic Layer (Neutral/Acidic Impurities) Separate_Layers1->Organic_Layer_Impurities Aqueous_Layer_Salt Aqueous Layer (DMCHA-HCl Salt) Separate_Layers1->Aqueous_Layer_Salt Add_Base Add Aqueous Base (NaOH) Aqueous_Layer_Salt->Add_Base Separate_Layers2 Separate Layers Add_Base->Separate_Layers2 Aqueous_Layer_Waste Aqueous Layer (Waste) Separate_Layers2->Aqueous_Layer_Waste Organic_Layer_Pure Organic Layer (Purified DMCHA) Separate_Layers2->Organic_Layer_Pure Evaporation Evaporate Solvent Organic_Layer_Pure->Evaporation Pure_DMCHA Purified DMCHA Product Evaporation->Pure_DMCHA

Caption: Acid-Base Extraction Workflow for Amine Purification.

Chromatography_Workflow Crude_DMCHA Crude DMCHA HPLC_Column Preparative HPLC Column Crude_DMCHA->HPLC_Column Injection Fraction_Collection Fraction Collection HPLC_Column->Fraction_Collection Elution Impurities Impurity Fractions Fraction_Collection->Impurities Pure_Fractions Pure DMCHA Fractions Fraction_Collection->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_DMCHA Ultra-Pure DMCHA Solvent_Removal->Pure_DMCHA

Caption: Preparative HPLC Workflow for High-Purity DMCHA.

Conclusion: A Multi-faceted Approach to Purity

There is no single "best" method for the purification of dimethylcyclohexylamines; the optimal choice is contingent upon the specific requirements of the application. For large-scale industrial production where high throughput and cost-effectiveness are paramount, fractional distillation is often the method of choice, delivering a product of sufficient purity for many applications. When higher purity is required, particularly for pharmaceutical intermediates, a multi-step approach is often employed. An initial purification by distillation or acid-base extraction to remove the bulk of impurities can be followed by a final polishing step using crystallization of an appropriate salt to achieve the desired high level of purity. Preparative chromatography, while offering the highest attainable purity, is generally reserved for small-scale applications where the cost is justified by the need for an exceptionally pure product, such as for the preparation of analytical standards. A thorough understanding of the principles and practicalities of each technique, as outlined in this guide, empowers the researcher and process chemist to design and implement a purification strategy that is both efficient and effective.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,4-dimethylcyclohexan-1-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N,4-dimethylcyclohexan-1-amine (CAS No. 90226-23-6), a substituted aliphatic amine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to ensure a self-validating and safe workflow.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from closely related structural isomers, such as 4,4-dimethylcyclohexan-1-amine (CAS No. 20615-18-3) and N,N-dimethylcyclohexylamine (CAS No. 98-94-2). This guide synthesizes data from these analogs to establish a robust and cautious disposal strategy.

Pre-Disposal Hazard Assessment: Understanding the Risks

Before handling this compound for disposal, a thorough understanding of its inherent hazards is critical. The primary risks associated with this class of compound are its corrosivity and flammability.

Key Hazards:

  • Skin and Eye Corrosivity: Like its close isomers, this compound is expected to be highly corrosive. Direct contact can cause severe skin burns and serious eye damage.[1] This is due to the basic nature of the amine group, which can disrupt cell membranes and denature proteins.

  • Flammability: The structural analog 4,4-dimethylcyclohexan-1-amine is a flammable liquid with a low flash point.[2] Therefore, this compound should be treated as a flammable substance, and all sources of ignition must be rigorously excluded from handling and storage areas.

  • Toxicity: Related dimethylated cyclohexylamines are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[3] Inhalation may cause severe irritation to the respiratory tract.[4]

Quantitative Data Summary (Based on Structural Analogs)
PropertyValueSource Analogs & Rationale
GHS Hazard Codes H314, H226 (anticipated)H314 (Causes severe skin burns and eye damage) is consistently reported for analogs.[1] H226 (Flammable liquid and vapour) is based on the flash point of the 4,4-isomer.
Molecular Formula C₈H₁₇NBased on chemical structure.[5]
Molecular Weight 127.23 g/mol Based on chemical structure.[5]
Boiling Point ~160.5 °C at 760 mmHgData for 4,4-dimethylcyclohexan-1-amine.[2]
Flash Point ~30.2 °C (86.4 °F)Data for 4,4-dimethylcyclohexan-1-amine.[2] This value necessitates handling as a flammable liquid.
UN Number UN 2735 (likely) or UN 2264Corrosive, flammable amines are often classified under "AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S." or similar.

Immediate Safety Protocols: Personal Protective Equipment (PPE) & Handling

A multi-layered approach to PPE is mandatory when handling this compound for disposal. The causality is simple: prevent all routes of exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3]

  • Eye/Face Protection: Chemical safety goggles in combination with a full-face shield are required to protect against splashes.[3]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant apron or full suit should be used.[6]

  • Ventilation: All handling of this compound must occur in a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Disposal Workflow

Disposal is not a single action but a systematic process. Adherence to this workflow ensures compliance with regulations and protects personnel and the environment.

Step 1: Waste Characterization

Based on its properties, waste this compound must be classified as hazardous waste. Its anticipated flash point of ~30.2°C (<140°F) qualifies it for the EPA Hazardous Waste Code D001 (Ignitability) .[2] Its severe corrosivity qualifies it for EPA Hazardous Waste Code D002 (Corrosivity) . This classification is the critical first step that dictates all subsequent handling and disposal procedures.

Step 2: Segregation and Containerization
  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials. It can react exothermically with acids and may be incompatible with isocyanates, peroxides, and halogenated organics.[7] Keep it segregated from all other chemical waste.

  • Use Original or Designated Containers: If possible, store waste in its original container. If not, use a clearly labeled, chemically compatible container (e.g., high-density polyethylene) with a secure, vapor-tight lid.

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. The waste container must be labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The relevant hazard characteristics: "Flammable, Corrosive "

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Step 4: On-Site Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage location must be cool, dry, and well-ventilated.[8]

  • Store in a secondary containment bin to control any potential leaks.

  • Ensure the storage area is away from heat, sparks, open flames, and strong oxidizing agents.[8]

Step 5: Final Disposal
  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for final disposal. Contact them to arrange for a waste pickup.

  • Licensed Disposal Vendor: The EHS office will work with a licensed and insured hazardous waste disposal vendor. The most common and appropriate disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[9]

  • Never dispose of this compound down the drain or in regular trash. This is illegal and poses a significant danger to public infrastructure and the environment.

Emergency Procedures: Spills & Exposure

Personnel Exposure
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[8] Rinse the mouth with water and seek immediate medical attention.

Spill Management
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: For small spills, absorb the material with a non-combustible, inert absorbent such as dry sand, diatomaceous earth, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.

  • Report: Report the spill to your EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposition start Waste Generation (this compound) assess_hazards 1. Hazard Assessment - Corrosive (H314) - Flammable (H226) start->assess_hazards wear_ppe 2. Don Full PPE - Goggles & Face Shield - Chem-Resistant Gloves - Lab Coat assess_hazards->wear_ppe characterize 3. Characterize as Hazardous Waste (EPA Codes: D001, D002) wear_ppe->characterize segregate 4. Segregate & Containerize - Use compatible, sealed container - Do not mix with other wastes characterize->segregate label_waste 5. Label Container Correctly - 'Hazardous Waste' - Chemical Name & Hazards - Date segregate->label_waste store 6. Store in Designated Area - Cool, dry, ventilated - Secondary Containment label_waste->store contact_ehs 7. Contact EHS for Pickup store->contact_ehs incineration 8. Approved Disposal (High-Temp Incineration via Licensed Vendor) contact_ehs->incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Handling of N,4-dimethylcyclohexan-1-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling N,4-dimethylcyclohexan-1-amine (CAS No. 90226-23-6)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from structurally similar molecules, including N,N-dimethylcyclohexylamine, 4-methylcyclohexylamine, and cyclohexylamine, to establish a conservative and robust personal protective equipment (PPE) and handling protocol. The principle of assuming a hazard profile at least as severe as its closest analogs dictates the stringent recommendations that follow.

Hazard Assessment: A Synthesis of Analog Data

Cyclohexylamine and its methylated derivatives are consistently classified as hazardous materials, exhibiting a combination of flammability, corrosivity, and toxicity.[2][3][4][5][6] The primary routes of exposure are inhalation, skin contact, and eye contact, with ingestion also posing a significant risk.

Key Anticipated Hazards:

  • Corrosivity: Structurally related amines are known to cause severe skin burns and eye damage.[2][5] Contact with these substances can lead to rapid tissue destruction.

  • Toxicity: These compounds can be toxic if swallowed, in contact with skin, or if inhaled.[2][5] Systemic effects may occur following exposure.

  • Flammability: Many cyclohexylamine derivatives are flammable liquids and vapors.[3][5] They can form explosive mixtures with air and should be kept away from ignition sources.

  • Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract, potentially leading to lung edema, the symptoms of which can be delayed.[7]

Due to these significant risks, a comprehensive PPE strategy is not merely a recommendation but a critical necessity for safe handling.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safely handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/ Aliquoting (in a fume hood) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coatNot generally required if work is performed in a certified chemical fume hood
Solution Preparation (in a fume hood) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a flame-retardant lab coatNot generally required if work is performed in a certified chemical fume hood
Running Reactions (in a fume hood) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a flame-retardant lab coatRecommended if there is a potential for aerosol generation or if heating the substance
Handling Large Quantities (>1L) Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Full-body chemical-resistant suitAir-purifying respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial to minimize the risk of exposure.

Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit rated for corrosive and flammable liquids readily accessible.

Donning PPE: A Deliberate Sequence

The following diagram illustrates the correct order for putting on PPE to ensure complete protection.

PPE_Donning cluster_donning Donning PPE Workflow start Start lab_coat 1. Lab Coat start->lab_coat gloves1 2. Inner Gloves (Nitrile) lab_coat->gloves1 respirator 3. Respirator (if required) gloves1->respirator goggles 4. Goggles respirator->goggles face_shield 5. Face Shield goggles->face_shield gloves2 6. Outer Gloves (Nitrile/Neoprene) face_shield->gloves2 end Ready for Work gloves2->end

Diagram: Recommended sequence for donning PPE.
During Handling

  • Always handle this compound within a certified chemical fume hood.

  • Use non-sparking tools and ground all equipment when transferring flammable liquids.[3]

  • Keep containers tightly closed when not in use.

  • Avoid actions that could generate aerosols or mists.

Doffing PPE: A Contamination-Avoidance Procedure

The removal of PPE is a critical step to prevent self-contamination. The process should be performed in a designated area.

PPE_Doffing cluster_doffing Doffing PPE Workflow start Start Decontamination gloves2 1. Outer Gloves start->gloves2 face_shield 2. Face Shield gloves2->face_shield goggles 3. Goggles face_shield->goggles lab_coat 4. Lab Coat goggles->lab_coat gloves1 5. Inner Gloves lab_coat->gloves1 respirator 6. Respirator (if used) gloves1->respirator wash_hands 7. Wash Hands Thoroughly respirator->wash_hands end Safe wash_hands->end

Diagram: Recommended sequence for doffing PPE.

Disposal Plan: Responsible Waste Management

All materials that come into contact with this compound must be considered hazardous waste.

  • Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Used gloves, disposable lab coats, and any contaminated materials (e.g., absorbent pads from a spill) must be collected in a separate, labeled hazardous waste container.

  • Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained and equipped to do so, contain the spill with an absorbent material rated for flammable and corrosive liquids. For larger spills, evacuate and contact your institution's emergency response team.

By implementing these comprehensive safety measures, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for all.

References

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